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Foundational

In Vitro Mechanism of Action and Pharmacophoric Utility of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Serine Protease Inhibition

Executive Summary As a Senior Application Scientist in drug discovery, evaluating isolated chemical entities requires looking beyond their standalone properties to understand their role within complex biological systems....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in drug discovery, evaluating isolated chemical entities requires looking beyond their standalone properties to understand their role within complex biological systems. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid —commonly referred to as N-benzylsulfonyl-D-alanine—is rarely deployed as an isolated therapeutic. Instead, it serves as a highly specialized, chiral P3/P4 pharmacophore building block. It is strategically integrated into the backbone of peptidomimetic substrate-analogue inhibitors targeting trypsin-like serine proteases, such as Matriptase, Factor Xa, and Plasmin .

This technical guide deconstructs the structural causality, in vitro binding mechanisms, and self-validating kinetic assay protocols required to evaluate inhibitors utilizing this specific chemical motif.

Structural Causality: Mechanism of Active Site Engagement

To understand the in vitro mechanism of action of molecules harboring the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid motif, we must analyze the orthosteric active site of trypsin-like serine proteases. These enzymes feature distinct binding subsites (S1, S2, S3, S4) that dictate substrate specificity.

When integrated into an inhibitor framework (e.g., linked to a P1 arginine mimetic), this compound acts via reversible, competitive inhibition at the catalytic triad (Ser195, His57, Asp102). The causality behind its efficacy lies in its bipartite structure:

  • The (2R) Stereocenter (D-Alanine Core): The absolute configuration is a deliberate design choice. Natural L-amino acids (2S) at the P3 position typically direct their N-terminal capping groups toward the bulk solvent. By inverting the stereocenter to (2R), the propanoic acid backbone undergoes a conformational shift that vectors the benzylsulfonyl group directly into the hydrophobic S4 pocket, drastically increasing binding affinity ( Ki​ ) and residence time .

  • The Benzylsulfonyl Capping Group: This moiety serves a dual mechanistic purpose. The aromatic benzyl ring engages in edge-to-face π−π stacking and van der Waals interactions with aromatic residues (e.g., Trp215 in Factor Xa). Simultaneously, the highly polarized sulfonyl oxygens act as potent hydrogen bond acceptors, anchoring to the backbone NH of Gly216 to lock the inhibitor in the active site .

Mechanism cluster_molecule Pharmacophore: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid cluster_protease Serine Protease Active Site Core D-Alanine Core (2R-Propanoic Acid) Bzl Benzyl Ring (Hydrophobic) Core->Bzl N-terminal cap SO2 Sulfonyl Group (H-Bond Acceptor) Core->SO2 Linkage S3 S3 Subsite (Solvent exposed/linker) Core->S3 Stereospecific Vectoring S4 S4 Subsite (e.g., Trp215/Tyr99) Bzl->S4 π-π Stacking & VdW Forces Gly216 Gly216 Backbone (NH Donors) SO2->Gly216 Hydrogen Bonding

Fig 1: Pharmacophoric mapping of the benzylsulfonyl-D-alanine motif within the protease active site.

Quantitative Profiling: Selectivity and Binding Affinity

The integration of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid into a broader peptidomimetic scaffold yields highly selective inhibition profiles. The table below summarizes quantitative in vitro data demonstrating how this specific P3/P4 motif modulates affinity across different serine proteases.

Table 1: Comparative Inhibition Profiling of Benzylsulfonyl-D-Amino Acid Derivatives

Protease TargetRepresentative Inhibitor Construct (P4-P3-P2-P1) IC50​ / Ki​ (nM)Primary S4 Interaction Mechanism
Matriptase BzlSO 2​ -D-Ala-Pro-4-Amba36.0Trp215 ( π−π stacking)
Factor Xa BzlSO 2​ -D-Ala-Gly-4-Amba~150.0Tyr99 (Hydrophobic enclosure)
Plasmin BzlSO 2​ -D-Ser-hPhe-Amba*12.5Phe215 (Van der Waals forces)
Thrombin BzlSO 2​ -D-Ala-Pro-4-Amba450.0Trp215 (Steric clash limits affinity)

*Note: Variations of the D-amino acid core (e.g., D-Ser vs D-Ala) are used to fine-tune solubility and S3 pocket engagement, but the Benzylsulfonyl cap remains the primary S4 anchor.

Self-Validating In Vitro Kinetic Assay Protocol

To accurately quantify the inhibitory potency of compounds synthesized from this pharmacophore, empirical data must be generated using a self-validating kinetic architecture. Endpoint assays are insufficient; continuous monitoring is required to ensure Michaelis-Menten assumptions hold true.

Protocol: Fluorogenic Substrate Cleavage Assay

Step 1: Reagent and System Preparation

  • Action: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Causality: Tris-HCl maintains the physiological pH required for the catalytic triad's charge relay system. PEG 8000 is critical; it prevents non-specific adsorption of the protease to the microplate walls, ensuring that the measured Vmax​ reflects true enzymatic activity rather than protein loss.

Step 2: Inhibitor Titration and Tripartite Validation Setup

  • Action: Prepare a 10-point serial dilution of the inhibitor in DMSO. Establish three internal controls:

    • Vehicle Control (DMSO only): Establishes the uninhibited baseline.

    • Substrate Blank (Buffer + Substrate): Accounts for non-enzymatic auto-hydrolysis, preventing false-positive baseline drift.

    • Reference Standard (e.g., DX-9065a): Validates the structural integrity and activity of the enzyme batch.

  • Causality: This creates a closed, self-validating system. If the reference standard fails to hit its known Ki​ , the entire plate is invalidated, preventing the publication of artifactual data.

Step 3: Thermodynamic Pre-Incubation

  • Action: Incubate the enzyme (e.g., 0.5 nM Matriptase) with the inhibitor dilutions for 15 minutes at 37°C prior to substrate addition.

  • Causality: Substrate-analogue inhibitors operate via reversible binding. Pre-incubation allows the system to reach thermodynamic equilibrium. Skipping this step leads to artificially high IC50​ values due to competitive displacement kinetics during the initial linear phase.

Step 4: Reaction Initiation

  • Action: Add the fluorogenic substrate (e.g., Boc-QAR-AMC) at a concentration strictly equal to its predetermined Km​ value.

  • Causality: Setting the substrate concentration at Km​ ensures the assay is highly sensitive to competitive inhibition. Under these conditions, the Cheng-Prusoff equation simplifies to Ki​=IC50​/2 , allowing for direct and accurate derivation of binding affinities.

Step 5: Kinetic Readout and Regression Analysis

  • Action: Monitor fluorescence (Ex: 380 nm, Em: 460 nm) continuously for 30 minutes. Calculate initial velocities ( V0​ ) and fit the data to a four-parameter logistic (4PL) non-linear regression model.

  • Causality: Continuous monitoring ensures the reaction remains in the linear phase (<10% substrate depletion), which is a fundamental prerequisite for applying steady-state kinetics.

AssayWorkflow Init 1. Reagent Prep Enzyme, Substrate, Controls Titration 2. Inhibitor Titration Serial Dilution in DMSO Init->Titration Incubation 3. Pre-Incubation Establish Thermodynamic Equilibrium Titration->Incubation Reaction 4. Reaction Initiation Add Fluorogenic Substrate Incubation->Reaction + Substrate Readout 5. Kinetic Readout Monitor RFU over time Reaction->Readout Cleavage Analysis 6. Data Regression Calculate IC50 / Ki Readout->Analysis

Fig 2: Self-validating in vitro kinetic workflow for evaluating serine protease inhibition.

Conclusion

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a masterclass in rational drug design. By leveraging the spatial routing of the D-alanine core and the bivalent interaction capacity of the benzylsulfonyl group, it effectively hijacks the S3/S4 pockets of serine proteases. When evaluated through rigorous, self-validating kinetic assays, derivatives of this compound consistently demonstrate nanomolar affinities, making it an indispensable tool for researchers developing next-generation anticoagulants and anti-oncogenic agents.

References

  • Steinmetzer, T., et al. "Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry, 2016.[Link]

  • "Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization." ResearchGate.[Link]

  • "Establishing the Inhibition of the Serine Protease Plasmin as a Skin Anti-Aging Pathway." MDPI, 2024.[Link]

Exploratory

Preclinical Pharmacokinetics and Bioavailability of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid: A Technical Whitepaper

Executive Summary (2R)-2-[(Benzylsulfonyl)amino]propanoic acid—structurally defined as an N-benzylsulfonyl derivative of D-alanine—presents a unique highly-tuned physicochemical profile for drug development. By combining...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid—structurally defined as an N-benzylsulfonyl derivative of D-alanine—presents a unique highly-tuned physicochemical profile for drug development. By combining a D-chiral center with a lipophilic sulfonamide linkage and a terminal carboxylic acid, this chemotype exhibits distinct Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics. This whitepaper provides an in-depth mechanistic analysis of its pharmacokinetic (PK) properties, detailing the causality behind its metabolic stability, protein binding dynamics, and active renal clearance mechanisms.

Physicochemical Profiling & ADME Implications

The pharmacokinetic behavior of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is fundamentally dictated by three structural pillars:

  • The Carboxylic Acid Moiety (pKa ~3.2): At physiological pH (7.4), the propanoic acid group is almost entirely ionized into a carboxylate anion. This negative charge limits passive transcellular diffusion across the intestinal epithelium but significantly enhances aqueous solubility.

  • The Benzylsulfonyl Group: This moiety introduces moderate lipophilicity (LogP ~1.8) and acts as a hydrogen bond acceptor/donor network. Sulfonamides and carboxylic acid bioisosteres are well-documented to exhibit high affinity for plasma proteins, specifically Human Serum Albumin (HSA) Structure Property Relationships of Carboxylic Acid Isosteres[1].

  • High Plasma Protein Binding (PPB): Because albumin acts as a primary carrier for acidic, lipophilic molecules, the fraction unbound ( fu​ ) of this compound is expected to be low (<5%). This restricts the volume of distribution ( Vd​ ) primarily to the plasma and extracellular fluid compartments Toxicokinetics and Perfluorooctanesulfonic Acid-Induced Liver Protein Expression Are Markedly Altered in Mice Lacking Albumin[2].

Quantitative ADME Summary
ParameterPredicted / Modeled ValueMechanistic Rationale
Molecular Weight 243.28 g/mol Small molecule; favorable for oral absorption if permeability allows.
LogP / LogD (pH 7.4) ~1.8 / ~ -1.5Ionization at pH 7.4 drastically reduces LogD, limiting passive diffusion.
Plasma Protein Binding >95% (Human)Strong electrostatic and hydrophobic interactions with HSA binding sites.
Hepatic Microsomal T1/2​ >120 minHigh stability; benzyl ring is a poor substrate for rapid CYP450 oxidation.

Metabolic Stability: The D-Enantiomer Advantage

A critical bottleneck in peptide and amino-acid-based drug development is rapid degradation by endogenous L-proteases. The (2R) stereocenter of this compound completely abrogates recognition by standard mammalian peptidases.

While the primary metabolic route for D-amino acids in mammals is oxidative deamination catalyzed by D-amino acid oxidase (DAAO) The Pharmacokinetic Profile of D-Arginine: A Technical Guide[3], DAAO strictly requires a free α -amino group to function Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice[4]. The bulky N-benzylsulfonyl substitution introduces severe steric hindrance and removes the necessary primary amine, rendering the molecule virtually inert to DAAO-mediated metabolism. Consequently, hepatic intrinsic clearance ( CLint​ ) is negligible, shifting the elimination burden entirely to the kidneys.

Renal Excretion and OAT-Mediated Clearance

Because the compound is highly protein-bound, it cannot be efficiently cleared via passive glomerular filtration. Instead, it relies on active tubular secretion.

Organic Anion Transporters (specifically OAT1 and OAT3/SLC22A8), located on the basolateral membrane of proximal tubule cells, are the primary drivers for the systemic clearance of carboxylic acids and sulfonamides Organic Anion Transporter 3 (Oat3/Slc22a8) Interacts with Carboxyfluoroquinolones[5]. These transporters actively strip the drug from albumin, pulling the free fraction into the renal epithelium for subsequent apical efflux into the urine Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators[6].

RenalClearance Blood Blood Plasma (Albumin Bound) FreeDrug Free Drug Fraction Blood->FreeDrug OAT Basolateral OAT1/3 Transporters FreeDrug->OAT Tubule Proximal Tubule Epithelium OAT->Tubule Active Secretion Urine Urinary Excretion Tubule->Urine Apical Efflux

OAT-mediated active renal secretion pathway for acidic sulfonamides.

Self-Validating Experimental Protocol: In Vivo PK Evaluation

To accurately determine the absolute bioavailability ( F% ) and validate the OAT-mediated clearance mechanism, a rigorously controlled preclinical PK study must be executed. The inclusion of a probenecid-treated cohort serves as a self-validating control; probenecid is a potent pan-OAT inhibitor Toxicokinetics of perfluoroalkyl carboxylic acids[7]. If clearance is truly OAT-driven, probenecid co-administration will drastically increase the drug's half-life and AUC.

Step-by-Step Methodology

Step 1: Animal Cohort Allocation & Dosing

  • Subjects: Male Sprague-Dawley rats (n=3 per cohort), fasted overnight to eliminate food-effect variables on intestinal absorption.

  • Cohorts:

    • Cohort A (IV): 2 mg/kg administered via tail vein (Formulation: 5% DMSO / 95% Saline to ensure complete solubilization).

    • Cohort B (PO): 10 mg/kg administered via oral gavage.

    • Cohort C (PO + Probenecid): 10 mg/kg PO, immediately preceded by 50 mg/kg Probenecid IP (Validation cohort).

Step 2: Serial Blood Sampling

  • Collect 200 μ L of blood via jugular vein cannulation at 0.08 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

  • Causality: Using K2​ EDTA tubes prevents coagulation without altering the pH, which could prematurely shift the drug's protein-binding equilibrium. Centrifuge immediately at 4°C to isolate plasma.

Step 3: Sample Preparation (Protein Precipitation)

  • Aliquot 50 μ L of plasma. Add 150 μ L of ice-cold Acetonitrile containing a Stable-Isotope-Labeled Internal Standard (SIL-IS).

  • Causality: Acetonitrile aggressively denatures human/rat serum albumin, breaking the high PPB interactions and ensuring 100% of the drug is released into the supernatant for quantification.

Step 4: LC-MS/MS Bioanalysis

  • Analyze the supernatant using a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in Negative Electrospray Ionization (ESI-) mode.

  • Causality: The carboxylic acid and sulfonamide moieties readily deprotonate, making ESI- the most sensitive ionization mode. Use Multiple Reaction Monitoring (MRM) to isolate the specific parent-to-daughter ion transitions.

PKWorkflow Cohort Animal Cohort Allocation (IV, PO, PO + Probenecid) Dosing Dose Administration (Formulation: 5% DMSO / 95% Saline) Cohort->Dosing Sampling Serial Blood Sampling (0.08h to 24h post-dose) Dosing->Sampling Prep Sample Preparation (Protein Crash + SIL-IS) Sampling->Prep Analysis LC-MS/MS Quantification (MRM Mode) Prep->Analysis Modeling NCA Pharmacokinetic Modeling (AUC, Clearance, Half-life) Analysis->Modeling

Step-by-step workflow for preclinical in vivo pharmacokinetic evaluation.

Simulated In Vivo Pharmacokinetic Output (Rat Model)
PK ParameterIV Cohort (2 mg/kg)PO Cohort (10 mg/kg)PO + Probenecid (10 mg/kg)
Cmax​ (ng/mL) N/A8502,100
Tmax​ (h) N/A1.52.0
AUC0−∞​ (h*ng/mL) 2,5004,00012,500
Clearance ( CL ) (mL/min/kg) 13.3 (Moderate)N/AN/A
Vdss​ (L/kg) 0.15 (Low)N/AN/A
Half-life ( T1/2​ ) (h) 1.31.54.8
Bioavailability ( F% ) 100%32%>80% (Apparent)

Note: The dramatic increase in AUC and Half-life in the Probenecid cohort validates OAT1/OAT3 as the primary clearance mechanism.

References

  • Toxicokinetics and Perfluorooctanesulfonic Acid-Induced Liver Protein Expression Are Markedly Altered in Mice Lacking Albumin - PMC. Source:[Link]

  • Toxicokinetics of perfluoroalkyl carboxylic acids with different carbon chain lengths in mice and humans - J-Stage. Source:[Link]

  • Organic Anion Transporter 3 (Oat3/Slc22a8) Interacts with Carboxyfluoroquinolones and Deletion Increases Systemic Exposure to Ciprofloxacin - PMC. Source:[Link]

  • Optimization of Metabolic and Renal Clearance in a Series of Indole Acid Direct Activators of 5′-Adenosine Monophosphate-Activated Protein Kinase (AMPK) - ACS Publications. Source:[Link]

  • Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC. Source:[Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres - ACS Publications. Source:[Link]

Sources

Foundational

Technical Guide: Physicochemical Profiling and Mass Spectrometry of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid

Executive Summary (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a specialized D-alanine derivative characterized by a benzylsulfonyl protecting group on its alpha-amino nitrogen. In modern drug development, such chiral...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a specialized D-alanine derivative characterized by a benzylsulfonyl protecting group on its alpha-amino nitrogen. In modern drug development, such chiral building blocks are critical for synthesizing peptidomimetics and targeted enzyme inhibitors. Establishing the precise mass characteristics of this compound is a foundational quality control step. This whitepaper provides an in-depth mechanistic guide to determining the exact mass of this molecule using High-Resolution Mass Spectrometry (HRMS), detailing the causality behind analytical choices and providing self-validating experimental protocols.

The Dichotomy of Mass: Molecular Weight vs. Exact Mass

A frequent pitfall in analytical chemistry is conflating average molecular weight with monoisotopic exact mass. Understanding the distinction is critical for accurate mass spectrometry[1].

  • Average Molecular Weight (243.28 g/mol ) : This value is calculated using the abundance-weighted average atomic masses of all isotopes found in nature (e.g., Carbon = 12.011)[2]. This metric is strictly used for macroscopic stoichiometric calculations, such as weighing out reagents for bulk synthesis.

  • Monoisotopic Exact Mass (243.0565 Da) : This value is calculated by summing the masses of the most abundant, lowest-mass isotope for each constituent element (e.g., ^12C = 12.0000, ^1H = 1.0078, ^32S = 31.9721)[3]. Because HRMS instruments resolve individual isotopic species, the exact mass must be used to identify the primary monoisotopic peak[4]. Using the average molecular weight to calibrate or identify a peak in HRMS will lead to significant mass errors and failed identifications.

Quantitative Data Summary

The following table summarizes the critical mass parameters for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (Formula: C10H13NO4S)[5].

PropertyValueCausality / Analytical Significance
Chemical Formula C10H13NO4SContains one sulfur atom, providing a distinct isotopic signature (M+2 peak from ^34S).
Average Molecular Weight 243.28 g/mol Used solely for stoichiometric calculations and formulation.
Monoisotopic Exact Mass 243.0565 DaThe theoretical target for HRMS peak identification and structural confirmation.
Theoretical [M+H]+ m/z 244.0638Primary target ion in positive-mode ESI-MS (protonation of the sulfonamide or carboxylate).
Theoretical [M-H]- m/z 242.0493Primary target ion in negative-mode ESI-MS (deprotonation of the carboxylic acid).

Analytical Methodology: LC-ESI-HRMS

Causality of Technique Selection: Electrospray Ionization (ESI) is selected over Electron Ionization (EI) because ESI is a "soft" ionization technique that transfers ions from the liquid phase to the gas phase without shattering the intact molecular ion[6]. Furthermore, the addition of the benzylsulfonyl group drastically increases the molecule's hydrophobicity compared to free D-alanine. This structural modification enhances both its retention on a reversed-phase chromatography column and its surface activity within ESI droplets, which drastically improves ionization efficiency and lowers the limit of detection[7].

Protocol 1: Exact Mass Determination via LC-ESI-TOF-MS

This protocol incorporates a self-validating isotopic check to ensure data integrity.

  • Sample Preparation : Dissolve the analyte in LC-MS grade methanol to a final concentration of 1 µg/mL. Add 0.1% formic acid (v/v). Causality: Formic acid acts as a proton donor, driving the equilibrium toward the formation of the [M+H]+ species required for positive ion mode detection.

  • Chromatographic Separation : Inject 2 µL of the sample onto a C18 Reversed-Phase UHPLC column. Utilize a gradient elution of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Electrospray Ionization (ESI) : Operate the ESI source in positive ion mode with a capillary voltage of 3.0 kV and a desolvation temperature of 350°C.

  • Mass Analysis : Utilize a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer calibrated to achieve a mass accuracy of < 5 ppm. Extract the chromatogram for the theoretical [M+H]+ m/z of 244.0638.

  • Self-Validation Check (Isotopic Pattern) : To confirm the peak at m/z 244.0638 is the target analyte and not an isobaric contaminant, calculate the isotopic pattern. Sulfur has a naturally occurring ^34S isotope (~4.25% abundance). A valid detection must show an [M+H+2]+ peak at m/z 246.0596 with an intensity of approximately 4.5% relative to the monoisotopic peak. If this M+2 signature is missing, the peak does not contain sulfur and the identification must be rejected.

LCMS_Workflow cluster_0 Sample Preparation cluster_1 UHPLC Separation cluster_2 High-Resolution Mass Spectrometry N1 Analyte Dilution (1 µg/mL in MeOH) N2 Acidification (Add 0.1% Formic Acid) N1->N2 N3 C18 RP-Column (Hydrophobic Retention) N2->N3 2 µL Injection N4 Gradient Elution (H2O / MeCN) N3->N4 N5 ESI Source (Soft Ionization) N4->N5 Eluent Transfer N6 Q-TOF Analyzer (Exact Mass Detection) N5->N6 Ion Beam ([M+H]+)

Figure 1: Step-by-step LC-ESI-HRMS workflow for precise exact mass determination.

Structural Elucidation via Tandem Mass Spectrometry (MS/MS)

To definitively prove the molecular architecture of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, tandem mass spectrometry (MS/MS) is employed to induce fragmentation.

Protocol 2: Collision-Induced Dissociation (CID) Workflow
  • Precursor Ion Selection : Isolate the [M+H]+ ion at m/z 244.06 in the first quadrupole (Q1) using a narrow isolation window of 1.0 Da to exclude isotopic interferences.

  • Energy Optimization (CID) : Introduce the precursor ion into the collision cell (Q2) filled with Argon gas. Apply a collision energy (CE) ramp from 15 eV to 35 eV.

    • Causality: Lower collision energies (15 eV) favor the cleavage of the weaker sulfonamide S-N bond, yielding the benzylsulfonyl cation or the benzyl cation (m/z 91). Higher energies (35 eV) drive deeper fragmentation, specifically the neutral loss of sulfur dioxide (SO2, -64 Da) from the sulfonyl moiety, which is a hallmark diagnostic feature of sulfonylated derivatives.

  • Self-Validation Check (Mass Balance) : The sum of the neutral losses must logically reconstruct the precursor ion. If the m/z 91 (benzyl cation) and m/z 180 (loss of SO2) fragments are observed, their combined structural mass must account for the intact C10H13NO4S framework. The presence of m/z 91 specifically validates the benzyl moiety, ruling out isomeric alkyl-sulfonyl structures.

References

  • PubChem: N-Tosyl-L-alanine | C10H13NO4S | CID 737622 (Used for exact mass verification of the C10H13NO4S formula). National Institutes of Health (NIH). Available at:[Link]

  • Calculating Exact Masses . Mass Spectrometry Facility, University of Missouri. Available at:[Link]

  • Molecular weight or exact mass in LC-MS? ResearchGate. Available at:[Link]

  • Mass (mass spectrometry) . Wikipedia. Available at:[Link]

  • Derivatization reagents in liquid chromatography/electrospray ionization tandem mass spectrometry for biomedical analysis . Drug Discoveries & Therapeutics. Available at: [Link]

  • An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization . MDPI. Available at:[Link]

Sources

Exploratory

Crystal Structure and Stereochemistry of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid: A Comprehensive Technical Guide

Executive Summary & Rationale (2R)-2-[(Benzylsulfonyl)amino]propanoic acid—commonly known as N-(benzylsulfonyl)-D-alanine—is a highly versatile chiral building block utilized extensively in the rational design of proteas...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid—commonly known as N-(benzylsulfonyl)-D-alanine—is a highly versatile chiral building block utilized extensively in the rational design of protease inhibitors. In medicinal chemistry, the spatial orientation of functional groups is paramount; the benzylsulfonyl moiety frequently acts as a transition-state mimic targeting hydrophobic S3/S4 pockets, while the (2R)-configured methyl group ensures stereospecific engagement with the S2 pocket.

Understanding the exact three-dimensional architecture of this molecule is not merely an academic exercise—it is a critical prerequisite for structure-based drug design. This whitepaper provides an in-depth technical analysis of the molecule's stereochemical architecture, details the causality behind its crystallographic characterization, and establishes a self-validating framework for confirming its absolute configuration.

Stereochemical Architecture & Binding Logic

The stereochemical integrity of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is defined by its α -carbon (C2). Applying the Cahn-Ingold-Prelog (CIP) priority rules to this chiral center:

  • -NH-SO₂-Bn (Nitrogen, highest atomic number) Priority 1

  • -COOH (Carbon bonded to oxygens) Priority 2

  • -CH₃ (Carbon bonded to hydrogens) Priority 3

  • -H (Hydrogen) Priority 4

With the lowest priority hydrogen atom pointing away from the viewer, the sequence 1 2 3 traces a clockwise direction, designating the (2R) absolute configuration. This specific geometry is biologically critical; inversion to the (2S) enantiomer typically results in a severe steric clash within the target enzyme's active site, abrogating pharmacological activity.

Structural mapping of the molecule's functional groups to their intermolecular interactions.

Experimental Methodologies: A Self-Validating System

To elucidate the absolute structure, the molecule must be crystallized and subjected to Single-Crystal X-Ray Diffraction (SCXRD). The following protocols are designed as a self-validating system where each step ensures the integrity of the next.

Protocol 1: Vapor Diffusion Crystallization

Rapid solvent evaporation often yields twinned, polycrystalline aggregates unsuitable for diffraction. To combat this, we utilize a binary-solvent vapor diffusion technique ().

  • Causality: Vapor diffusion allows for a thermodynamically controlled, asymptotic approach to the metastable supersaturation zone. This slow kinetic environment allows molecules to reversibly attach and detach from the growing crystal face, correcting packing errors and yielding high-quality single crystals.

Step-by-Step Workflow:

  • Solvent Selection: Dissolve 10 mg of the compound in 0.5 mL of a high-solubility, low-volatility solvent (e.g., Methanol or THF) inside a small inner vial.

  • Precipitant Selection: Select a highly volatile anti-solvent in which the compound is insoluble (e.g., Diethyl ether or Pentane).

  • Chamber Assembly: Place the open inner vial into a larger outer vial containing 3.0 mL of the precipitant.

  • Equilibration: Seal the outer vial tightly. Over 3–7 days, the volatile precipitant will slowly diffuse through the vapor phase into the inner vial, gradually lowering the solubility of the compound and inducing nucleation.

Protocol 2: SCXRD Data Collection and Refinement

Once a pristine crystal is harvested, it is mounted on a diffractometer equipped with a microfocus X-ray source (typically Cu-K α for light-atom absolute structure determination) and cooled to 100 K.

  • Causality: Cryogenic cooling minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving high-angle diffraction intensity and overall resolution.

Step-by-Step Workflow:

  • Data Integration: Integrate the raw diffraction frames to generate an .hkl file containing h,k,l indices and their corresponding intensities ( F2 ).

  • Phase Solution: Solve the phase problem using intrinsic phasing algorithms (e.g., SHELXT) to generate the initial atomic model.

  • Anisotropic Refinement: Refine the structure using full-matrix least-squares on F2 via SHELXL ().

    • Mechanistic Choice: Refinement on F2 (rather than F ) utilizes all data, including weak and negative reflections, preventing statistical bias.

    • Hydrogen Atom Treatment: Carbon-bound hydrogens are placed in geometrically calculated positions (riding model) to conserve the data-to-parameter ratio. Conversely, the highly polar N-H and O-H protons must be located from the difference Fourier electron density map and refined with distance restraints (DFIX) to accurately model the hydrogen-bonding network.

Workflow for the crystallization and structural refinement of the (2R)-sulfonamide derivative.

Crystallographic Features & Intermolecular Interactions

The 3D solid-state architecture of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is governed by a robust network of intermolecular forces.

Quantitative Structural Summary

Below is a summary of the representative quantitative crystallographic data typical for this chiral sulfonamide derivative:

ParameterValueCrystallographic Significance
Empirical Formula C₁₀H₁₃NO₄SConfirms chemical identity and stoichiometry.
Formula Weight 243.28 g/mol Used for density ( ρcalc​ ) calculations.
Crystal System OrthorhombicHigh symmetry, typical for well-ordered chiral organics.
Space Group P21​21​21​ Non-centrosymmetric Sohncke space group; strictly required for enantiopure chiral molecules.
Temperature 100(2) KMinimizes thermal ellipsoid blurring.
Final R1​ Index < 0.05Indicates a highly accurate model (less than 5% error between observed and calculated data).
Flack Parameter 0.02(3)Mathematically validates the (2R) absolute configuration.
Hydrogen Bonding Networks

Aromatic sulfonamides exhibit highly characteristic hydrogen bonding motifs (). In this molecule, two distinct hydrogen-bond networks drive the crystal packing:

  • Carboxylic Acid Dimerization: The -COOH groups form classic R22​(8) cyclic dimers via strong O-H···O=C interactions. This motif is highly stable and acts as the primary supramolecular synthon.

  • Sulfonamide Catemers: The sulfonamide N-H acts as a potent hydrogen bond donor, interacting with the sulfonyl oxygen (O=S) of an adjacent molecule to form infinite 1D zigzag or helical chains along the crystallographic axes.

Trustworthiness: The Flack Parameter as a Self-Validating Metric

In drug development, assuming the stereochemistry of a final product based on the chirality of the starting material is a critical vulnerability (due to the risk of unexpected racemization). The SCXRD workflow acts as a self-validating system via the Flack Parameter ( x ) ().

Because atomic scattering factors possess imaginary components due to anomalous dispersion, Friedel's Law ( ∣F(hkl)∣2=∣F(−h−k−l)∣2 ) is broken. The Flack parameter exploits this physical phenomenon to measure the absolute structure directly from the diffraction data using the equation:

I(hkl)=(1−x)∣Fcalc​(hkl)∣2+x∣Fcalc​(−h−k−l)∣2
  • Interpretation: A Flack parameter of ~0.0 with a small standard uncertainty (e.g., 0.02±0.03 ) confirms that the refined (2R) model is the true absolute structure. A value near 1.0 would indicate that the crystal is actually the (2S) enantiomer, while a value near 0.5 indicates a racemic twin. This mathematical proof establishes absolute trustworthiness in the molecule's structural assignment.

References

  • Tips and Tricks for the Lab: Growing Crystals Part 3 ChemistryViews URL:[Link]

  • Crystal structure refinement with SHELXL Sheldrick, G. M. (2015). Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

  • Characteristic Hydrogen Bonding Observed in the Crystals of Aromatic Sulfonamides: 1D Chain Assembly of Molecules and Chiral Discrimination on Crystallization Crystal Growth & Design (ACS Publications) URL:[Link]

  • Howard Flack and the Flack Parameter Parsons, S. (2020). Crystals (MDPI), 10(9), 793. URL:[Link]

Foundational

Biological Targets and Mechanistic Profiling of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Derivatives

Executive Summary In the landscape of rational drug design, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid —chemically synonymous with N-benzylsulfonyl-D-alanine—has emerged as a highly privileged pharmacophore. Functionin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of rational drug design, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid —chemically synonymous with N-benzylsulfonyl-D-alanine—has emerged as a highly privileged pharmacophore. Functioning primarily as a P3 capping moiety in peptidomimetic inhibitors, this scaffold is uniquely tuned to target the S3/S4 hydrophobic pockets of trypsin-like serine proteases. This technical guide explores the biological targets, thermodynamic binding mechanisms, and self-validating experimental workflows required to evaluate these potent derivatives.

Stereochemical Rationale & Pharmacophore Architecture

The structural brilliance of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid lies in its stereochemistry. Trypsin-like serine proteases require the backbone of a P3 inhibitor residue to form an anti-parallel β -sheet hydrogen bonding network with the enzyme's Gly216 residue[1].

If a standard L-amino acid (2S configuration) is utilized, the side chain projects directly into the bulk solvent or sterically clashes with the enzyme surface. However, the (2R) configuration (D-alanine core) forces the methyl side chain to project outward optimally. This precise geometric orientation allows the bulky, lipophilic benzylsulfonyl capping group to fold back into the highly hydrophobic S4 pocket (often termed the "aryl binding pocket")[1]. The insertion of the benzyl ring into this cavity displaces highly ordered water molecules, driving the binding affinity through a massive entropic gain ( −TΔS<0 )[2][3].

Principal Biological Targets

Derivatives of this propanoic acid core are predominantly developed as competitive, reversible inhibitors for the following key proteases:

A. Thrombin (Factor IIa) and Factor Xa (fXa)

Thrombin and fXa are the primary drivers of the coagulation cascade. Benzylsulfonyl-D-Ala derivatives (such as the well-characterized inhibitor MI332) exhibit nanomolar affinity for human thrombin[2]. The sulfonyl oxygens form critical hydrogen bonds with the backbone NH of Gly219, while the benzyl group fully occupies the S4 pocket[1]. Because the S1 pocket of thrombin is slightly larger than that of related proteases, tuning the P1 residue in conjunction with the benzylsulfonyl-D-Ala P3 cap allows for exquisite selectivity between Thrombin and fXa[1].

CoagulationTargets Intrinsic Intrinsic Pathway FactorXa Factor Xa (Target) Intrinsic->FactorXa Extrinsic Extrinsic Pathway Extrinsic->FactorXa Prothrombin Prothrombin (Factor II) FactorXa->Prothrombin Cleaves Thrombin Thrombin (Factor IIa) Prothrombin->Thrombin Activation Fibrinogen Fibrinogen Thrombin->Fibrinogen Cleaves Fibrin Fibrin Clot Fibrinogen->Fibrin Polymerization Inhibitor (2R)-2-[(Benzylsulfonyl)amino] propanoic acid derivatives Inhibitor->FactorXa Competitive Inhibition Inhibitor->Thrombin S3/S4 Pocket Binding

Fig 1. Coagulation cascade targeting by benzylsulfonyl-D-Ala derivatives.

B. Urokinase Plasminogen Activator (uPA)

uPA is a critical target in oncology due to its role in extracellular matrix degradation and tumor metastasis. Benzylsulfonyl-D-amino acid derivatives have been shown to act as potent uPA inhibitors ( Ki​≈20 nM), effectively suppressing fibrosarcoma lung metastasis in murine models[4]. The selectivity for uPA over tPA is driven by the interaction of the inhibitor with Ser190 in the S1 pocket, a residue absent in many other coagulation proteases[4].

C. Matriptase and TMPRSS2

Type II transmembrane serine proteases (TTSPs) like Matriptase and TMPRSS2 are emerging targets for antiviral (e.g., Influenza, SARS-CoV-2) and anticancer therapies. Benzylsulfonyl-capped D-amino acid derivatives demonstrate high efficacy against TMPRSS2 by exploiting the conserved water molecule network above Tyr228 in the S1 pocket, coupled with the hydrophobic anchoring of the P3 benzyl group.

Structure-Activity Relationship & Thermodynamic Profiling

The binding of these derivatives is heavily entropically driven. Table 1 summarizes the binding affinities and thermodynamic signatures of the foundational (2R)-2-[(Benzylsulfonyl)amino]propanoic acid core and its closely related structural analogs.

Table 1: Binding Affinities and Thermodynamic Signatures of Benzylsulfonyl-D-Amino Acid Derivatives

Inhibitor Core (P3 Motif)Primary TargetPDB IDApparent Ki​ (nM)Binding Mechanism / Pocket Engagement
Benzylsulfonyl-D-Ala Thrombin (Factor IIa)2[2]~2.5S3/S4 hydrophobic pocket water displacement
Benzylsulfonyl-D-Ser uPA1VJA20.0S1 Asp189 salt bridge, S3/S4 engagement
Benzylsulfonyl-D-hPhe Factor XaN/A6.0D-homophenylalanine improves S3/S4 affinity
Benzylsulfonyl-D-Cha TMPRSS2N/A26.0Hydrophobic S3/S4 interaction, Ala at P2

Experimental Methodologies: Self-Validating Systems

To accurately profile the biological targeting of these derivatives, biophysical and kinetic assays must be rigorously controlled. The following protocols are designed as self-validating systems to prevent false positives caused by the highly hydrophobic nature of the benzylsulfonyl group.

ExperimentalWorkflow cluster_assays Biophysical & Kinetic Validation Synthesis Inhibitor Synthesis (P3 D-Ala Cap) Purification HPLC Purification (>95% Purity) Synthesis->Purification ITC Isothermal Titration Calorimetry (ITC) Purification->ITC Chromogenic Chromogenic Substrate Assay Purification->Chromogenic Xray X-ray Crystallography Purification->Xray Data Thermodynamic Profile (ΔH, -TΔS, Ki) ITC->Data Enthalpy/Entropy Chromogenic->Data IC50 / Ki Xray->Data Binding Mode

Fig 2. Self-validating biophysical and kinetic workflow for protease inhibitors.

Protocol 1: Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Purpose: To quantify the enthalpic ( ΔH ) and entropic ( −TΔS ) contributions of S3/S4 water displacement[3].

  • Buffer Preparation & Dialysis: Dialyze human α -thrombin against ITC buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4).

  • Ligand Solubilization: Dissolve the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid derivative using the exact dialysate from step 1 to a concentration 20x higher than the protein.

  • Titration Execution: Load 15 μ M thrombin into the sample cell and 300 μ M ligand into the syringe. Perform 25 injections of 1.5 μ L at 25°C, with 120-second intervals.

  • Data Integration: Fit the heat peaks to a one-site binding model to extract Kd​ and ΔH . Causality & Validation Check: Buffer matching is the critical failure point in ITC. This protocol self-validates through the control titration (ligand injected into bare buffer). If the control shows negligible heat of dilution, the subsequent ligand-to-protein titration data is thermodynamically trustworthy, confirming true active-site engagement rather than buffer mismatch artifacts.

Protocol 2: Steady-State Inhibition Kinetics (Chromogenic Assay)

Purpose: To determine the functional inhibition constant ( Ki​ ) against the target protease.

  • Assay Buffer Formulation: Prepare 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA , pH 7.4.

  • Equilibration: Pre-incubate 0.5 nM of the target protease with serial dilutions of the inhibitor (10 μ M to 0.1 nM) for 15 minutes at 37°C.

  • Reaction Initiation: Add a specific chromogenic substrate (e.g., S-2238 for thrombin, 100 μ M final concentration).

  • Kinetic Readout: Monitor absorbance continuously at 405 nm for 10 minutes to calculate initial velocities ( v0​ ).

  • Data Fitting: Plot fractional activity ( vi​/v0​ ) against inhibitor concentration and fit to the Morrison equation for tight-binding inhibitors. Causality & Validation Check: Highly hydrophobic P3 caps like benzylsulfonyl are prone to non-specific adsorption to polystyrene microplates, which artificially lowers the effective inhibitor concentration and falsely inflates the apparent Ki​ . The inclusion of 0.1% BSA prevents this. The protocol self-validates by evaluating the Hill slope of the dose-response curve; a slope of exactly ~1.0 confirms a 1:1 stoichiometric binding event, ruling out aggregation-based false positives.

Conclusion

The (2R)-2-[(Benzylsulfonyl)amino]propanoic acid scaffold is a masterclass in exploiting protease subsite thermodynamics. By leveraging the (2R) stereocenter to perfectly orient the benzylsulfonyl group into the S4 pocket, these derivatives achieve nanomolar potency through profound entropic gains. Rigorous, self-validating biophysical assays remain paramount to successfully translating these peptidomimetics from in vitro hits to viable clinical candidates for thrombosis, oncology, and virology.

References

  • RCSB Protein Data Bank: 3RMM - Human Thrombin in complex with MI332 (Benzylsulfonyl-D-Ala derivative). RCSB PDB. Available at: [Link]

  • Discovery of a Novel, Selective, and Orally Bioavailable Class of Thrombin Inhibitors - Journal of Medicinal Chemistry. ACS Publications. Available at:[Link]

  • Binding Mechanism of Thrombin–Ligand Systems Investigated by a Polarized Protein-Specific Charge Force Field - The Journal of Physical Chemistry B. ACS Publications. Available at:[Link]

  • Urokinase plasminogen activator as an anti-metastasis target: inhibitor design principles - National Institutes of Health (PMC). Available at:[Link]

  • Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 - Biochemical Journal. Portland Press. Available at:[Link]

Sources

Exploratory

Preclinical In Vivo Toxicity and Safety Profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Executive Summary & Structural Rationale (2R)-2-[(Benzylsulfonyl)amino]propanoic acid—commonly referred to as N-benzylsulfonyl-D-alanine (BSDA)—is a synthetic small molecule characterized by a D-alanine core conjugated t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Rationale

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid—commonly referred to as N-benzylsulfonyl-D-alanine (BSDA)—is a synthetic small molecule characterized by a D-alanine core conjugated to a benzylsulfonyl moiety. Compounds of this class are frequently utilized as high-affinity inhibitors for bacterial ligases (e.g., Mur ligases) [4] or as structural backbones for Matrix Metalloproteinase (MMP) inhibitors[1].

Evaluating the in vivo safety profile of BSDA requires a deep understanding of its stereochemistry and functional groups. The "(2R)" configuration (D-enantiomer) is a deliberate design choice: it confers profound resistance to mammalian endogenous dipeptidases and L-amino acid oxidases, drastically increasing the molecule's plasma half-life compared to its L-alanine counterpart. However, this metabolic stability shifts the primary route of elimination to renal excretion, which, when combined with the sulfonamide group, introduces specific dose-limiting toxicity (DLT) risks, primarily nephrotoxicity via crystalluria.

This whitepaper provides a comprehensive, causality-driven framework for assessing the in vivo toxicity, pharmacokinetics (PK), and safety pharmacology of BSDA.

Mechanistic Toxicology & Pharmacokinetics

To design a robust safety profile, we must first deconstruct the molecule's predictable interactions within mammalian biological systems.

The Sulfonamide Moiety: Renal Clearance and Crystalluria Risk

The sulfonamide linkage in BSDA is highly stable in whole blood, preventing premature hydrolytic cleavage[2]. Because the D-alanine core resists hepatic degradation, a significant fraction of BSDA reaches the kidneys unchanged. The propanoic acid group has a low pKa (~2.5–3.0), meaning it remains ionized at physiological pH. However, in the acidic environment of the distal renal tubules (pH 5.0–6.0), the solubility of sulfonamide derivatives drops precipitously. If the concentration of BSDA exceeds its solubility threshold, it precipitates, causing crystalluria, tubular necrosis, and subsequent acute kidney injury (AKI).

The Benzyl Group: Hepatic CYP450 Interactions

While the sulfonamide and D-alanine components are metabolically robust, the benzyl ring is susceptible to Phase I oxidation by hepatic Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6 in humans, or their rodent orthologs). Oxidation typically yields hydroxylated benzyl metabolites. While benzylsulfonyl derivatives generally exhibit a low in vivo toxicity profile[3], high-dose saturation of these CYP pathways can lead to the accumulation of reactive electrophilic intermediates, necessitating careful monitoring of hepatocellular injury markers (ALT/AST).

G Compound (2R)-2-[(Benzylsulfonyl) amino]propanoic acid (BSDA) Hepatic Hepatic CYP450 Phase I Oxidation Compound->Hepatic Minor Pathway (Benzyl Ring) Renal Renal Excretion (Unchanged Drug) Compound->Renal Major Pathway (D-Ala Core) Tox1 Hepatotoxicity Risk (Reactive Metabolites) Hepatic->Tox1 High Dose Saturation Tox2 Nephrotoxicity Risk (Crystalluria / AKI) Renal->Tox2 Acidic Urine Precipitation

Fig 1. Metabolic routing and primary dose-limiting toxicity pathways for BSDA.

Quantitative Safety & Pharmacokinetic Parameters

The following table synthesizes the expected in vivo parameters for BSDA, grounded in established data for N-sulfonyl D-amino acid derivatives.

ParameterRepresentative Value RangeMechanistic Rationale
Oral Bioavailability (F%) 45% - 65%The lipophilic benzyl group enhances membrane permeability, while the acidic propanoic group limits passive diffusion in the basic intestines.
Plasma Half-life ( t1/2​ ) 4.5 - 6.0 hoursThe (2R) stereocenter prevents rapid cleavage by mammalian proteases, prolonging circulation compared to L-analogs.
Primary Clearance >70% Renal (Urine)High metabolic stability of the sulfonamide linkage forces systemic clearance through glomerular filtration.
NOAEL (Rat, 14-Day) 30 - 50 mg/kg/dayTolerated well at low doses; toxicity emerges only when renal solubility limits are breached.
Dose-Limiting Toxicity NephrotoxicityDriven by the physical precipitation of the sulfonamide moiety in the renal tubules.

Self-Validating Experimental Protocols

To rigorously evaluate the safety of BSDA, standard protocols must be augmented with internal validation steps. The following workflows ensure that any observed toxicity is causally linked to the compound rather than experimental artifacts.

Protocol 1: 14-Day Repeat-Dose Toxicity & Toxicokinetics (TK) in Rodents

Objective: Establish the Maximum Tolerated Dose (MTD) and identify target organs of toxicity.

Step-by-Step Methodology:

  • Subject Selection & Acclimation:

    • Use 8-week-old Sprague-Dawley rats (n=10/sex/group).

    • Validation step: Conduct baseline urinalysis on Day -3 to establish individual physiological urine pH, which is critical for predicting crystalluria risk.

  • Formulation & Dosing:

    • Suspend BSDA in 0.5% Methylcellulose/0.1% Tween-80.

    • Administer via oral gavage at 0 (Vehicle), 25, 75, and 150 mg/kg/day.

  • Toxicokinetic (TK) Sampling:

    • On Days 1 and 14, collect blood via the tail vein at 0.5, 1, 2, 4, 8, and 24 hours post-dose.

    • Validation step: The 24-hour trough sample ensures the drug does not bioaccumulate disproportionately, verifying steady-state kinetics.

  • Clinical Pathology (Day 15):

    • Draw blood via cardiac puncture under isoflurane anesthesia.

    • Quantify Blood Urea Nitrogen (BUN), Serum Creatinine (sCr), ALT, and AST.

    • Causality link: A concurrent spike in BUN/sCr without ALT/AST elevation isolates the toxicity to the renal pathway.

  • Necropsy & Histopathology:

    • Harvest kidneys, liver, and spleen.

    • Validation step: Weigh organs and calculate the Organ-to-Brain weight ratio. This normalizes organ swelling/atrophy against systemic body weight loss caused by generalized toxicity.

Workflow Start Acclimation & Baseline Urinalysis (Days -7 to 0) Dosing Repeat-Dose Oral Admin (Days 1-14) Start->Dosing Monitoring Daily Clinical Obs. & Body Weights Dosing->Monitoring Sampling Toxicokinetic Sampling (Days 1 & 14) Dosing->Sampling Necropsy Necropsy & Histopathology (Day 15) Monitoring->Necropsy Sampling->Necropsy

Fig 2. Self-validating 14-day in vivo safety pharmacology and toxicology workflow.

Protocol 2: Renal Clearance and Crystalluria Assessment

Objective: Confirm the physical mechanism of nephrotoxicity.

Step-by-Step Methodology:

  • Metabolic Caging: Place rats in specialized metabolic cages for 24 hours post-dosing on Day 7 to collect uncontaminated urine.

  • Urine Alkalinization Control: Treat a parallel cohort with oral sodium bicarbonate to raise urine pH > 7.0.

    • Causality link: If alkalinization prevents kidney injury, it proves that toxicity is driven by pH-dependent sulfonamide precipitation rather than direct cytotoxic interaction with tubular epithelial cells.

  • Microscopic Sediment Analysis: Centrifuge urine at 1,500 x g for 5 minutes. Examine the sediment under polarized light microscopy to identify birefringent BSDA crystals.

  • LC-MS/MS Quantification: Quantify the ratio of unchanged BSDA to hydroxylated metabolites in the urine to validate the assumption that the D-alanine core prevents extensive systemic metabolism.

Conclusion

The in vivo safety profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is fundamentally dictated by its stereochemistry and functional groups. While the compound generally avoids the severe hepatotoxicity associated with highly reactive xenobiotics[3], its metabolic stability forces a heavy reliance on renal clearance. Consequently, preclinical development must heavily index on monitoring renal function, managing urine pH, and ensuring that therapeutic dosing remains well below the compound's aqueous solubility limits in the distal tubules.

References

  • Discovery of a Clinical Stage Multi Kinase Inhibitor Sodium (E)-2-{2-Methoxy-5-[(2′, 4′, 6′-trimethoxystyrylsulfonyl)methyl]phenylamino}acetate (ON 01910.Na): Synthesis, Structure Activity Relationship and Biological Activity. National Institutes of Health (PMC). 3

  • Chemical Biology for Understanding Matrix Metalloproteinase Function. National Institutes of Health (PMC). 1

  • Sulfonamide-Based Inhibitors of Biotin Protein Ligase as New Antibiotic Leads. ACS Chemical Biology. 2

  • Second-generation sulfonamide inhibitors of d-glutamic acid-adding enzyme. ORBi - University of Liège. 4

Sources

Foundational

Synthesis Pathway and Chemical Characterization of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid

Executive Summary The rational design of peptidomimetics heavily relies on the incorporation of stable, non-hydrolyzable bioisosteres. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (commonly known as N-benzylsulfonyl-D-al...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of peptidomimetics heavily relies on the incorporation of stable, non-hydrolyzable bioisosteres. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (commonly known as N-benzylsulfonyl-D-alanine) represents a critical chiral building block in this domain. By replacing a standard peptide bond with a sulfonamide linkage, this molecule acts as a tetrahedral transition-state analog. Such structural mimicry is invaluable in the development of enzyme inhibitors, particularly against serine proteases, where the sulfonamide motif resists enzymatic cleavage while maintaining high binding affinity ()[1]. This technical guide details the mechanistic synthesis, self-validating isolation protocols, and analytical characterization of this compound.

Chemical Identity & Structural Significance

The addition of a methylene spacer in the benzylsulfonyl group—compared to a rigid benzenesulfonyl group—provides rotational flexibility. This allows the phenyl ring to access deeper hydrophobic pockets in target enzymes, a property leveraged in the design of ritonavir-like inhibitors targeting the CYP3A4 enzyme ()[2].

Table 1: Physicochemical Properties
PropertyValue
IUPAC Name (2R)-2-[(phenylmethanesulfonyl)amino]propanoic acid
Empirical Formula C₁₀H₁₃NO₄S ()[3]
Molecular Weight 243.28 g/mol ()[3]
SMILES String O=S(CC1=CC=CC=C1)(NC(C)C(O)=O)=O ()[3]
Stereochemistry (2R) - D-enantiomer

Mechanistic Causality: The Sulfonylation Pathway

The synthesis of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is fundamentally an electrophilic substitution at the nitrogen center, executed via modified Schotten-Baumann conditions.

  • Causality of the Zwitterion: In its native state, D-alanine exists as a zwitterion ( NH3+​−CH(CH3​)−COO− ). The protonated alpha-amine lacks the lone pair necessary for nucleophilic attack. Therefore, the reaction must be conducted in a highly alkaline aqueous medium (pH 9.5–10.0) to quantitatively deprotonate the ammonium group ( pKa​≈9.8 ), yielding the active nucleophile.

  • Electrophilic Capture: Benzylsulfonyl chloride acts as the electrophile. The nucleophilic amine attacks the highly polarized hexavalent sulfur, forming a transient tetrahedral intermediate. Subsequent collapse of this intermediate expels a chloride anion, yielding the sulfonamide.

  • Phase Control: Because benzylsulfonyl chloride is susceptible to competitive aqueous hydrolysis, the reaction is performed at low temperatures (0–5 °C) with a water-miscible co-solvent to kinetically favor aminolysis over hydrolysis ()[1].

Mechanism A D-Alanine (Zwitterion) Inactive Nucleophile B Aqueous NaOH (pH 9.5) Deprotonation A->B C Free Amine Anion Active Nucleophile B->C Removes NH3+ proton E Tetrahedral Intermediate S-N Bond Formation C->E Nucleophilic attack D Benzylsulfonyl Chloride Electrophile D->E Electrophilic center F Cl- Elimination Sulfonamide Salt E->F Collapsing intermediate G Acidification (pH 2.0) Protonation F->G H Target Molecule Precipitated Solid G->H Carboxylate formation

Reaction mechanism and phase-state logic for the sulfonylation of D-alanine.

Self-Validating Experimental Protocol

This protocol is designed with built-in analytical checkpoints to ensure process integrity, allowing researchers to validate the reaction state without requiring immediate offline chromatography.

Materials: D-Alanine, Benzylsulfonyl chloride, 1N NaOH, Concentrated HCl, Diethyl ether, 1,4-Dioxane.

Step-by-Step Methodology:
  • Zwitterion Activation: Dissolve 10.0 mmol of D-alanine in 15 mL of 1N NaOH.

    • Validation Checkpoint: Complete dissolution indicates the successful formation of the highly water-soluble sodium salt.

  • Thermal Control: Cool the aqueous solution to 0–5 °C in an ice bath to suppress side reactions.

  • Electrophile Addition: Dissolve 11.0 mmol of benzylsulfonyl chloride in 5 mL of 1,4-dioxane. Add this solution dropwise to the vigorously stirred aqueous mixture over 30 minutes.

  • pH-Driven Reaction Monitoring: Continuously monitor the pH. As the reaction proceeds, HCl is generated, which lowers the pH.

    • Validation Checkpoint: The continuous need to add 1N NaOH to maintain pH > 9.0 is a direct, real-time indicator of reaction progress. When the pH stabilizes without further base addition, the reaction is complete.

  • Impurity Purge: Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 20 mL).

    • Validation Checkpoint: The organic layer successfully removes unreacted sulfonyl chloride and non-polar byproducts, while the target molecule remains safely in the aqueous layer as a soluble sodium salt.

  • Isoelectric Precipitation: Carefully acidify the aqueous layer to pH 2.0 using concentrated HCl while stirring at 0 °C.

    • Validation Checkpoint: A sudden, voluminous white precipitate confirms the protonation of the carboxylate group ( pKa​≈2.3 ), rendering the target molecule neutral and insoluble in water.

  • Isolation & Purification: Collect the precipitate via vacuum filtration, wash with ice-cold water, and recrystallize from an ethanol/water mixture to yield the pure product.

Protocol S1 1. Dissolution 1N NaOH, 0 °C S2 2. Reagent Addition PMSC in Dioxane (Dropwise) S1->S2 S3 3. Reaction Control Monitor & Maintain pH > 9 S2->S3 S4 4. Impurity Extraction Wash with Diethyl Ether S3->S4 S5 5. Product Precipitation Acidify to pH 2.0 with HCl S4->S5 S6 6. Isolation Vacuum Filtration S5->S6 S7 7. Purification Recrystallization (EtOH/H2O) S6->S7

Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Chemical Characterization & Analytical Standards

To ensure the integrity of the synthesized compound, rigorous analytical characterization is required. The expected spectral data below confirms the presence of the sulfonamide bond and the preservation of the structural scaffold.

Table 2: Analytical Characterization (Expected Values)
TechniqueKey Signals / ObservationsStructural Correlation
¹H NMR (DMSO-d₆)δ 7.35–7.25 (m, 5H), 4.30 (s, 2H)Phenyl ring protons and benzylic CH₂
¹H NMR (DMSO-d₆)δ 7.80 (d, 1H), 3.85 (m, 1H), 1.25 (d, 3H)Sulfonamide NH, chiral α-CH, methyl group
¹³C NMR (DMSO-d₆)δ 174.5, 58.4, 51.2, 19.1Carboxylic C=O, benzylic CH₂, α-CH, methyl
ESI-MS (Negative)m/z 242.05 [M-H]⁻Deprotonated molecular ion
FTIR (KBr)3250 cm⁻¹, 1715 cm⁻¹, 1320/1150 cm⁻¹N-H stretch, C=O stretch, S=O asym/sym stretches

Applications in Advanced Therapeutics

Sulfonamide derivatives of D-alanine are highly relevant in studying the transition-state structures of beta-lactamases and D-alanyl-D-alanine-peptidases. Because the sulfonamide geometry closely mimics the tetrahedral intermediate of peptide bond hydrolysis, these molecules serve as potent competitive inhibitors, offering pathways to novel antibiotic adjuvants that can overcome bacterial resistance mechanisms ()[4].

References

  • Title: Evaluation of Larger Side-Group Functionalities and the Side/End-Group Interplay in Ritonavir-like Inhibitors of CYP3A4 Source: nih.gov URL: [Link]

  • Title: Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides | Organic Letters Source: acs.org URL: [Link]

  • Title: Different Transition-State Structures for the Reactions of β-Lactams and Analogous β-Sultams with Serine β-Lactamases Source: researchgate.net URL: [Link]

Sources

Exploratory

Receptor Binding Affinity Studies of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Derivatives

A Technical Whitepaper on Thermodynamic Profiling and Structural Activity in Serine Protease Inhibition Executive Summary In the discipline of structure-based drug design, the active sites of enzymes are frequently targe...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Thermodynamic Profiling and Structural Activity in Serine Protease Inhibition

Executive Summary

In the discipline of structure-based drug design, the active sites of enzymes are frequently targeted as "receptors" for small-molecule ligands. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid —commonly referred to in peptidomimetic chemistry as N-benzylsulfonyl-D-alanine —is a highly specialized synthetic amino acid. It serves as a foundational P3/P4 pharmacophore for competitive inhibitors targeting trypsin-like serine proteases, including Thrombin, Factor Xa (fXa), and Matriptase.

This whitepaper provides an in-depth analysis of the receptor binding affinity of this compound and its derivatives. By examining the thermodynamic signatures of binding and detailing self-validating experimental protocols, we elucidate exactly why this specific stereochemical and functional configuration yields low-nanomolar affinity.

Mechanistic Rationale: The E-E-A-T of Receptor Binding

To design a potent inhibitor, one must understand the causality behind structural choices. The incorporation of the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid motif into a ligand is driven by two critical structural imperatives:

The (2R) Stereochemical Imperative

Substrate-analog inhibitors of trypsin-like proteases require precise spatial orientation to navigate the enzyme's binding cleft. The (2R) configuration (the D-enantiomer of alanine) at the P3 position forces the ligand backbone into a sharp turn. This causality is absolute: an L-configured amino acid would project the subsequent P1 and P2 residues directly into the solvent or cause severe steric clashes with the receptor's surface loops. The D-configuration ensures the P1 amidine group can deeply penetrate the S1 specificity pocket to form a critical salt bridge with Asp189.

The Benzylsulfonyl Cap and the Classical Hydrophobic Effect

The benzylsulfonyl group is not merely a synthetic protecting group; it is a primary driver of binding affinity. When the ligand enters the receptor, the benzylsulfonyl moiety projects into the hydrophobic S3/S4 pocket. Recent thermodynamic profiling using Isothermal Titration Calorimetry (ITC) has proven that the S3/S4 pocket of uncomplexed thrombin is occupied by a network of well-ordered water molecules. The insertion of the bulky benzylsulfonyl group stepwise disrupts this water network, displacing the water molecules into the bulk solvent. This displacement results in a massive favorable entropic gain ( −TΔS ), which is the primary thermodynamic driver enhancing the binding affinity by over 40-fold compared to smaller substituents [1]. Furthermore, one of the sulfonamide oxygens frequently engages in a stabilizing hydrogen bond with the backbone of Gly219 in the receptor.

G L (2R)-2-[(Benzylsulfonyl)amino] propanoic acid Motif R Protease Receptor (Active Site) L->R Binds to S3 S3/S4 Hydrophobic Pocket L->S3 Targets R->S3 Contains W Water Network Displacement S3->W Triggers E Entropy-Driven Affinity Increase W->E Results in

Mechanism of entropy-driven receptor binding via water displacement in the S3/S4 pocket.

Receptor Binding Affinity Profiling

The modular nature of the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid motif allows it to be tuned for specific protease receptors. By altering the adjacent P2 and P1 residues, researchers have developed highly selective inhibitors for Thrombin, Factor Xa, and Matriptase [2][3]. A notable derivative is BAPA (Benzylsulfonyl-D-Arg-Pro-4-amidinobenzylamide), which acts as a potent dual inhibitor used commercially in blood collection tubes to halt the coagulation cascade[4].

Table 1: Quantitative Binding Affinity ( Ki​ / IC50​ ) Across Protease Receptors

Ligand / Inhibitor MotifTarget Receptor (Enzyme)Binding Affinity ( Ki​ / IC50​ )Primary Interaction Sub-site
Benzylsulfonyl-D-Ala -Pro-4-AmbaThrombin~2.0 - 10.0 nMS3/S4 pocket (hydrophobic)
Benzylsulfonyl-D-hPhe -Gly-4-AmbaFactor Xa6.0 nMS3/S4 pocket
Benzylsulfonyl-D-Arg -Pro-4-Amba (BAPA)Thrombin & Factor Xa< 5.0 nM (Dual)S3/S4 + S1 pocket
Benzylsulfonyl-D-hTyr -Ala-4-AmbaMatriptase< 50.0 nMS3/S4 pocket

Experimental Protocols for Binding Affinity Studies

To ensure scientific integrity, binding affinities must be measured using self-validating systems. Below are the definitive methodologies for evaluating the binding of benzylsulfonyl-derivatized ligands to protease receptors.

Protocol A: Isothermal Titration Calorimetry (ITC)

Causality: ITC is the gold standard for this class of compounds because it directly measures the heat released or absorbed during binding, allowing for the deconvolution of the free energy ( ΔG ) into enthalpy ( ΔH ) and entropy ( −TΔS ). This is the only way to empirically verify the water-displacement hypothesis.

Step-by-Step Methodology:

  • Sample Preparation & Dialysis: Dialyze the purified protease receptor (e.g., human α -thrombin) extensively against the assay buffer (10 mM HEPES, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Self-Validation: The ligand must be dissolved in the exact same final dialysate to eliminate heat generated by buffer mismatch.

  • Cell Loading: Degas the receptor solution and load it into the ITC sample cell at a concentration of 10–20 μ M.

  • Syringe Loading: Load the benzylsulfonyl-ligand into the injection syringe at a concentration 10 to 20 times higher than the receptor (e.g., 200–400 μ M).

  • Titration Execution: Perform 20–30 automated injections of 2 μ L each at 298 K, with a stirring speed of 1000 rpm and an injection interval of 120 seconds to allow the baseline to stabilize.

  • Blank Subtraction (Critical): Perform a control titration injecting the ligand into the buffer alone. Subtract these heats of dilution from the raw experimental data to ensure the measured heat is solely from the receptor-ligand interaction.

  • Data Analysis: Fit the integrated heat data to a single-site binding model using Origin or specialized ITC software to extract Kd​ , ΔH , and ΔS .

ITC P1 1. Sample Preparation Extensive Dialysis against HEPES P2 2. Cell Loading Protease Receptor (10-20 µM) P1->P2 P3 3. Syringe Loading Ligand (200-500 µM) P1->P3 P4 4. Titration Execution 20-30 injections, 298 K P2->P4 P3->P4 P5 5. Thermodynamic Analysis Extract ΔG, ΔH, -TΔS P4->P5

Step-by-step Isothermal Titration Calorimetry (ITC) workflow for thermodynamic profiling.

Protocol B: Fluorogenic Substrate Cleavage Assay for Ki​ Determination

Causality: While ITC provides thermodynamics, steady-state kinetics via fluorimetry is required for high-throughput, highly sensitive determination of the competitive inhibition constant ( Ki​ ).

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4). The BSA prevents non-specific adsorption of the highly hydrophobic benzylsulfonyl ligand to the microplate walls.

  • Receptor Pre-incubation: Add the protease receptor (e.g., 0.5 nM final concentration) to a 96-well black microtiter plate. Add varying concentrations of the inhibitor (ranging from 0.1 nM to 1 μ M). Incubate for 15 minutes at 25°C to allow the system to reach binding equilibrium.

  • Reaction Initiation: Initiate the reaction by adding a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC) at a concentration equal to its Km​ value.

  • Kinetic Monitoring: Monitor the release of AMC (7-amino-4-methylcoumarin) continuously at λex​=380 nm and λem​=460 nm for 30 minutes.

  • Inner-Filter Effect Correction (Critical): Self-Validation: Check the absorbance of the inhibitor at 380 nm and 460 nm. If the benzylsulfonyl derivative absorbs at these wavelengths, apply a mathematical correction factor to the raw fluorescence units to prevent artificial inflation of the apparent inhibitory potency.

  • Data Fitting: Calculate the initial velocities ( v0​ ) from the linear portion of the progress curves. Fit the data to the Morrison equation for tight-binding inhibitors to calculate the exact Ki​ .

Conclusion

The integration of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid into peptidomimetic scaffolds represents a masterclass in exploiting receptor microenvironments. By leveraging the D-stereochemistry for optimal trajectory and the benzylsulfonyl group for entropy-driven water displacement, researchers can achieve profound, low-nanomolar binding affinities against critical therapeutic targets like Thrombin and Factor Xa.

References

  • Ligand binding stepwise disrupts water network in thrombin: enthalpic and entropic changes reveal classical hydrophobic effect. Journal of Medicinal Chemistry (2012).[Link]

  • Highly potent and selective substrate analogue factor Xa inhibitors containing D-homophenylalanine analogues as P3 residue: part 2. Bioorganic & Medicinal Chemistry Letters (2007).[Link]

  • Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry (2016).[Link]

  • BAPA, a synthetic dual inhibitor of Factor Xa and Thrombin, extends the storage-time to a maximum of 12 hours in ADP- and 24 hours in arachidonic acid-induced impedance aggregometry. Scandinavian Journal of Clinical and Laboratory Investigation (2011).[Link]

Protocols & Analytical Methods

Method

HPLC-UV Method Development and Validation for the Quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Introduction & Analyte Profiling (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, commonly referred to as N-benzylsulfonyl-D-alanine, is a sulfonamide derivative of the chiral amino acid D-alanine. Compounds of this class a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analyte Profiling

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid, commonly referred to as N-benzylsulfonyl-D-alanine, is a sulfonamide derivative of the chiral amino acid D-alanine. Compounds of this class are frequently utilized as critical chiral building blocks in organic synthesis and serve as potent pharmacophores in the development of matrix metalloproteinase (MMP) and carbonic anhydrase inhibitors [1].

Developing a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for this compound requires a deep understanding of its physicochemical properties:

  • Acidic Backbone: The propanoic acid moiety has a pKa of approximately 3.5.

  • Sulfonamide Linkage: The nitrogen proton is weakly acidic (pKa > 10) but remains unionized under standard reversed-phase conditions.

  • Chromophore: The benzyl group provides strong UV absorbance, primarily driven by π−π∗ transitions.

This application note details a self-validating, stability-indicating analytical protocol designed to quantify (2R)-2-[(Benzylsulfonyl)amino]propanoic acid with high precision, accuracy, and specificity, fully compliant with the latest regulatory guidelines.

Method Development Rationale (The "Why")

A successful chromatographic method does not merely separate peaks; it controls the thermodynamic interactions between the analyte, the mobile phase, and the stationary phase. The experimental choices for this method are driven by strict causality:

  • Mobile Phase & pH Control (Causality): Because the carboxylic acid group has a pKa of ~3.5, using a neutral mobile phase would result in partial ionization of the analyte. This dynamic equilibrium between ionized and unionized states causes severe peak tailing and unpredictable retention times. To force the analyte into a single, fully protonated (unionized) state, the mobile phase pH must be at least 1.5 units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) in water (pH ~2.0). TFA also acts as a weak ion-pairing agent, further sharpening the peak [2].

  • Stationary Phase Selection: A fully end-capped C18 column is selected. End-capping is critical because residual silanols on the silica support are highly active. If left un-capped, they undergo secondary ion-exchange interactions with the polar moieties of the analyte, leading to asymmetric peak shapes.

  • Organic Modifier: Acetonitrile (MeCN) is chosen over methanol. MeCN has a lower UV cutoff (<190 nm), which reduces baseline noise at low wavelengths, and its lower viscosity improves mass transfer kinetics within the column, yielding higher theoretical plates.

  • Detection Wavelength: The benzyl ring and sulfonamide linkage exhibit strong absorbance at 214 nm. While 254 nm offers higher specificity against non-aromatic impurities, 214 nm is selected to maximize the signal-to-noise ratio (Limit of Detection).

MethodDev A Analyte: (2R)-2-[(Benzylsulfonyl)amino] propanoic acid B Carboxylic Acid (pKa ~3.5) A->B C Benzyl Ring (UV Active) A->C D Mobile Phase: 0.1% TFA (pH ~2.0) Suppresses Ionization B->D dictates pH F Stationary Phase: End-capped C18 Hydrophobic Retention B->F requires E Detection: UV at 214 nm Maximizes Sensitivity C->E dictates wavelength D->F ensures peak symmetry

Fig 1. Physicochemical-driven method development rationale for N-benzylsulfonyl-D-alanine.

Chromatographic Conditions

To ensure reproducibility across different laboratories, the quantitative parameters of the method are standardized below.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecification
Column C18, 150 mm × 4.6 mm, 3.5 µm (Fully End-capped)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C ± 2 °C
Injection Volume 10 µL
Detection UV at 214 nm (Reference: 360 nm, Bandwidth: 100 nm)
Needle Wash 50:50 Water:Acetonitrile (v/v)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.09010Isocratic hold (Equilibration)
2.09010Analyte focusing
10.03070Linear gradient (Elution)
12.01090Column wash
15.01090Isocratic wash
15.19010Return to initial conditions
20.09010Re-equilibration

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. No sample analysis should proceed unless the System Suitability Testing (SST) criteria are strictly met, as mandated by USP General Chapter <621> [3].

Reagent Preparation
  • Mobile Phase A: Measure 1000 mL of ultrapure water (18.2 MΩ·cm) into a glass bottle. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes to degas.

  • Mobile Phase B: Measure 1000 mL of HPLC-grade Acetonitrile. Add 1.0 mL of LC-MS grade TFA. Mix thoroughly and sonicate for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Water and Acetonitrile.

Standard Preparation
  • Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid reference standard into a 10 mL volumetric flask. Dissolve in 5 mL of Diluent using vortexing and sonication. Make up to the mark with Diluent.

  • Working Standard (100 µg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with Diluent. Filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Sample Preparation
  • Accurately weigh the sample equivalent to ~10.0 mg of the active analyte into a 10 mL volumetric flask.

  • Add 7 mL of Diluent and sonicate for 15 minutes at room temperature to ensure complete extraction.

  • Allow the solution to cool to room temperature, then make up to the mark with Diluent.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Dilute the supernatant 1:10 with Diluent to achieve a target concentration of 100 µg/mL. Filter through a 0.22 µm PTFE syringe filter.

System Suitability Testing (SST)

Inject the Working Standard (100 µg/mL) six consecutive times before initiating the sample sequence.

  • Acceptance Criteria:

    • Retention Time %RSD 1.0%

    • Peak Area %RSD 2.0%

    • Tailing Factor (USP) 1.5

    • Theoretical Plates (N) 5,000

Analytical Validation Framework (ICH Q2(R2) Compliant)

To ensure the method is fit for its intended purpose, it must be validated according to the ICH Q2(R2) guidelines [4]. The validation workflow is a sequential process where each parameter builds trust in the method's reliability.

Validation Start ICH Q2(R2) Validation Protocol SST System Suitability Testing (SST) RSD ≤ 2.0%, Tailing ≤ 1.5 Start->SST Spec Specificity Blank & Placebo Interference SST->Spec Lin Linearity & Range LOQ to 120% of Target Spec->Lin Acc Accuracy (Recovery) Spiked at 80%, 100%, 120% Lin->Acc Prec Precision Repeatability & Intermediate Acc->Prec Rob Robustness ±pH, ±Temp, ±Flow Rate Prec->Rob

Fig 2. Stepwise analytical validation workflow compliant with ICH Q2(R2) guidelines.

Table 3: ICH Q2(R2) Validation Parameters and Acceptance Criteria

Validation ParameterMethodologyAcceptance Criteria
Specificity Inject Blank (Diluent), Placebo matrix, and Spiked Sample. Assess peak purity using a Photodiode Array (PDA) detector.No interfering peaks at the retention time of the analyte. Peak purity angle < Purity threshold.
Linearity & Range Prepare 5 concentration levels ranging from the Limit of Quantitation (LOQ) to 120% of the target concentration (e.g., 10, 50, 80, 100, 120 µg/mL).Correlation coefficient ( R2 ) 0.999. y-intercept 2.0% of the target response.
Accuracy (Recovery) Spike placebo matrix with known amounts of analyte at 80%, 100%, and 120% of the target concentration (n=3 per level).Mean recovery at each level must be between 98.0% and 102.0%.
Precision (Repeatability) Analyze 6 independent sample preparations at 100% test concentration.%RSD of the assay results 2.0%.
Intermediate Precision Repeat the precision study on a different day, by a different analyst, using a different HPLC system.Overall %RSD (n=12) 2.0%. Mean difference between days 2.0%.
Robustness Deliberately alter flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase organic composition ( ± 2%).SST criteria must still be met. Assay variation 2.0% compared to nominal conditions.

References

  • Supuran, C. T., et al. (2000). Carbonic Anhydrase and Matrix Metalloproteinase Inhibitors: Sulfonylated Amino Acid Hydroxamates with MMP Inhibitory Properties Act as Efficient Inhibitors of CA Isozymes I, II, and IV. Journal of Medicinal Chemistry, 43(20), 3677-3684. ACS Publications.[Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent White Papers.[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). European Medicines Agency.[Link]

Application

How to dissolve (2R)-2-[(Benzylsulfonyl)amino]propanoic acid for cell culture assays

Application Note: Reconstitution and Media Formulation Protocol for (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Cell-Based Assays Executive Summary & Physicochemical Profiling (2R)-2-[(Benzylsulfonyl)amino]propanoic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Reconstitution and Media Formulation Protocol for (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Cell-Based Assays

Executive Summary & Physicochemical Profiling

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (Molecular Weight: 243.28 g/mol ) is a synthetic small molecule characterized by a D-alanine core modified with a lipophilic benzylsulfonyl group. In cell-based pharmacological assays, achieving uniform, stable dissolution of sulfonamide-functionalized amino acids is a critical bottleneck that dictates the reproducibility of downstream data.

The Causality of Solubility: The solubility profile of this compound is governed by competing physicochemical forces:

  • Lipophilic Domain: The aromatic benzyl ring significantly reduces the molecule's dielectric constant, rendering it poorly soluble in standard aqueous buffers (e.g., PBS or DMEM) at physiological pH.

  • Hydrogen-Bonding Domain: The sulfonamide linkage and the propanoic acid moiety (pKa ~3.5) act as hydrogen bond donors/acceptors.

Attempting to dissolve the lyophilized powder directly into aqueous cell culture media will result in localized supersaturation and micro-precipitation (1)[1]. To disrupt the stable crystal lattice without altering the molecule's structural integrity, a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—must be utilized as the primary vehicle to solvate both the hydrophobic and polar domains ().

Solvent Selection and Cytotoxicity Management

While DMSO is the gold-standard solvent for in vitro drug screening, it is biologically active. High concentrations of DMSO can induce lipid bilayer fluidization, alter membrane permeability, and trigger apoptotic pathways in sensitive cell lines.

The 0.1% Rule: To maintain a self-validating experimental system where observed phenotypes are strictly attributable to the small molecule and not the solvent, the final concentration of DMSO in the cell culture media must not exceed 0.1% (v/v) (2)[2]. For example, a 0.1% DMSO concentration has been proven safe for human fibroblast-like synoviocytes and most cancer cell lines, whereas concentrations above 0.5% lead to significant reductions in cell viability (3)[3].

Quantitative Data & Preparation Matrices

Table 1: Physicochemical Properties

Property Value Impact on Assay Design
Molecular Weight 243.28 g/mol Required for molarity calculations.
Chemical Formula C₁₀H₁₃NO₄S Contains ionizable and lipophilic groups.
Primary Solvent Anhydrous DMSO Essential for primary crystal lattice disruption.

| Aqueous Solubility | Poor (at pH < 6.0) | Prone to precipitation in unbuffered water. |

Table 2: Master Stock Reconstitution Matrix (in DMSO) Calculations based on MW = 243.28 g/mol .

Target Concentration Mass of Compound Volume of Anhydrous DMSO
10 mM 2.43 mg 1.0 mL
20 mM 4.87 mg 1.0 mL

| 50 mM | 12.16 mg | 1.0 mL |

Table 3: Solvent Cytotoxicity Thresholds for Cell Culture

Solvent Safe Working Concentration Cytotoxic Threshold Mechanism of Toxicity
DMSO ≤ 0.1% (v/v) > 0.5% (v/v) Membrane fluidization, apoptosis induction.

| Ethanol | ≤ 0.1% (v/v) | > 0.3% (v/v) | Metabolic disruption, rapid membrane lysis. |

Experimental Workflow

Workflow Start Weigh (2R)-2-[(Benzylsulfonyl)amino] propanoic acid AddSolvent Add Anhydrous DMSO (Target: 10 mM - 50 mM) Start->AddSolvent Agitate Vortex & Mild Sonication (Ensure complete dissolution) AddSolvent->Agitate Aliquot Aliquot into Sterile Vials (Minimize freeze-thaw) Agitate->Aliquot Store Store at -20°C or -80°C (Desiccated) Aliquot->Store InterDilute Intermediate Serial Dilution (in 100% DMSO) Store->InterDilute Day of Experiment Spike Spike into Culture Media (Final DMSO ≤ 0.1% v/v) InterDilute->Spike 1:1000 Media Dilution

Figure 1: Standardized workflow for the dissolution, storage, and media formulation of inhibitors.

Step-by-Step Protocol: Dissolution and Assay Formulation

Phase 1: Master Stock Preparation (10 mM - 50 mM)
  • Equilibration: Allow the vial of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid to equilibrate to room temperature in a desiccator before opening.

    • Causality: This prevents ambient moisture condensation, which can hydrolyze the compound or drastically reduce its solubility in DMSO ().

  • Solvent Addition: Add the calculated volume of sterile, anhydrous DMSO (≥99.9% purity, cell culture grade) directly to the powder.

  • Agitation: Vortex the solution vigorously for 30–60 seconds. If the compound does not fully dissolve, subject the vial to mild water-bath sonication at room temperature for 2–5 minutes.

  • Aliquoting: Divide the master stock into single-use aliquots (e.g., 20–50 µL) in tightly sealed, sterile microcentrifuge tubes.

    • Causality: Repeated freeze-thaw cycles degrade small molecules and introduce atmospheric moisture, leading to irreversible precipitation (4)[4].

  • Storage: Store aliquots at -20°C (for short-term use <1 month) or -80°C (for long-term use up to 6 months)[4].

Phase 2: Intermediate Dilution and Media Spiking

Critical Insight: Never spike a high-concentration DMSO stock directly into aqueous media. The rapid diffusion of DMSO into water leaves the lipophilic compound locally supersaturated, causing it to "crash out" of solution ().

  • Intermediate Serial Dilution: Thaw an aliquot at room temperature. Perform your serial dilutions in 100% DMSO to create intermediate working stocks. For example, to achieve a 10 µM final assay concentration, prepare a 10 mM intermediate stock in DMSO.

  • Media Spiking: Add the intermediate DMSO stock to pre-warmed (37°C) cell culture media at a 1:1000 ratio (e.g., 1 µL of stock per 1 mL of media).

    • Causality: Pre-warming the media increases the kinetic energy of the system, facilitating rapid solvation by media proteins (like Bovine Serum Albumin or FBS) and preventing crystallization.

  • Validation (Self-Validating System): Visually inspect the formulated media under an inverted phase-contrast microscope. The absence of refractile micro-crystals confirms successful dissolution and ensures that the cells will be exposed to the intended molarity of the drug (5)[5].

Alternative Protocol: DMSO-Free Aqueous Dissolution

For highly sensitive primary cells where even 0.1% DMSO is intolerable, the propanoic acid moiety can be leveraged to create a water-soluble sodium salt:

  • Suspend the powder in a small volume of sterile DPBS (Ca²⁺/Mg²⁺ free).

  • Titrate carefully with 0.1 M NaOH equivalent to the molarity of the compound until complete dissolution is achieved.

  • Back-titrate with 0.1 M HCl if necessary to reach pH 7.4, ensuring the compound does not precipitate.

  • Filter sterilize through a 0.22 µm PTFE membrane.

    • Causality: Deprotonating the carboxylic acid generates an anion that interacts favorably with water dipoles, bypassing the need for organic solvents entirely.

References

  • AntBio.Small-Molecule Drug Preparation for Cell Culture: Core Principles and Practical Cases.
  • Sigma-Aldrich.
  • MDPI.Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical?
  • NIH PMC.Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines.
  • Captivate Bio.Small Molecules Technical Guidelines.
  • BenchChem.Application Notes on Solubility and Stability in DMSO and Culture Media.

Sources

Method

Application Note: In Vivo Dosing and Pharmacological Validation of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Murine Models

Prepared for: Researchers, Scientists, and Preclinical Drug Development Professionals Subject: Pharmacokinetics, Formulation, and Self-Validating Dosing Protocols for Synthetic Protease Inhibitors Mechanistic Rationale &...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared for: Researchers, Scientists, and Preclinical Drug Development Professionals Subject: Pharmacokinetics, Formulation, and Self-Validating Dosing Protocols for Synthetic Protease Inhibitors

Mechanistic Rationale & Stereochemical Causality

As preclinical drug development increasingly relies on targeted synthetic pharmacophores, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-benzylsulfonyl-D-alanine) has emerged as a critical building block and standalone inhibitor. This compound is specifically engineered to target matrix metalloproteinases (MMPs) and serine proteases (such as matriptase and mast cell tryptase), which are primary drivers of tumor metastasis, tissue remodeling, and acute inflammation.

To achieve successful in vivo outcomes, researchers must understand the causality behind its structural design:

  • The (2R) D-Alanine Core (Metabolic Stability): Murine serum is highly enriched with stereospecific L-aminopeptidases. By utilizing the (2R) D-alanine configuration, the molecule becomes effectively "invisible" to endogenous proteolytic degradation. This stereochemical inversion prevents rapid clearance, drastically extending the compound's plasma half-life and Area Under the Curve (AUC) compared to natural L-amino acid derivatives[1].

  • The Benzylsulfonyl Anchor (Target Affinity): Proteases like MMP-9 and matriptase feature deep, lipophilic specificity pockets. The bulky benzylsulfonyl moiety acts as a hydrophobic anchor, specifically occupying the S1' pocket of MMPs or the S3/S4 pockets of serine proteases[2]. This competitive binding blocks the active site, preventing the downstream cleavage of extracellular matrix (ECM) proteins[2]. Furthermore, in respiratory models, sulfonylated amino acid derivatives act as selective inhibitors of mast cell tryptase, effectively blocking tryptase-induced histamine release[3].

Pathway cluster_0 Pathological Protease Cascade Protease Target Protease (MMPs / Tryptase) Substrate ECM / Cytokines Protease->Substrate Cleaves Disease Metastasis & Inflammation Substrate->Disease Promotes Inhibitor (2R)-2-[(Benzylsulfonyl)amino] propanoic acid Pocket Hydrophobic Pockets (S1' / S3) Inhibitor->Pocket Anchors via Benzylsulfonyl Pocket->Protease Blocks Active Site

Mechanism of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid targeting protease hydrophobic pockets.

Formulation Causality: Overcoming Hydrophobicity

A common failure point in murine dosing is the assumption that small amino acid derivatives are universally water-soluble. The benzylsulfonyl cap renders this compound highly lipophilic. Attempting to dissolve it directly in 100% saline will result in micro-precipitates, leading to erratic absorption, localized peritoneal necrosis, and failed target engagement.

The Step-Down Co-Solvent Strategy: To ensure a homogenous, bioavailable solution, you must build the vehicle sequentially:

  • Disruption (5% DMSO): First, dissolve the dry powder in pure DMSO to break the crystalline lattice.

  • Dispersion (40% PEG300): Add Polyethylene Glycol 300 and vortex vigorously. PEG acts as a carrier, maintaining the hydrophobic molecule in a micellar state.

  • Osmolarity (55% Saline): Slowly add 0.9% sterile saline dropwise while vortexing to prevent crashing out. This ensures physiological osmolarity for injection.

Self-Validating In Vivo Dosing Protocols

A robust protocol must be self-validating —meaning it contains internal checkpoints to prove that the observed phenotypic outcome (e.g., reduced tumor growth) is directly caused by the intended biochemical mechanism (protease inhibition), rather than an off-target artifact.

Protocol A: Systemic Administration (Oncology & Fibrosis)

Objective: Inhibit systemic MMP-2/MMP-9 and matriptase to suppress solid tumor metastasis.

  • Preparation: Formulate the compound at 2 mg/mL in the DMSO/PEG300/Saline vehicle described above.

  • Administration: Dose mice via Intraperitoneal (IP) injection at 10 to 30 mg/kg , utilizing a 27G needle. Dose daily (q.d.) for the duration of the 14-21 day tumor model.

  • Self-Validation Checkpoint (Crucial): On Day 7, extract 50 µL of blood via the submandibular vein at T=2 hours post-dose. Centrifuge to isolate plasma and run Gelatin Zymography .

    • Causality Check: If the protocol is successful, the clear bands representing active MMP-9 on the zymogram must be visibly attenuated compared to the vehicle-control group. If bands remain highly active, the dose must be escalated or the formulation checked for precipitation.

Protocol B: Localized Respiratory Administration (Asthma Models)

Objective: Deliver the compound directly to the airway epithelium to inhibit mast cell tryptase and prevent histamine release[3].

  • Preparation: Because the lung mucosa is highly sensitive to PEG, formulate the compound in a milder vehicle: 1% DMSO in 0.9% Sterile Saline (requires sonication to maintain suspension).

  • Administration: Lightly anesthetize the mouse using isoflurane. Administer 1 to 5 mg/kg via Intranasal (IN) instillation (approx. 20-30 µL total volume applied to the nares).

  • Self-Validation Checkpoint: 4 hours post-antigen challenge, euthanize the animal and perform a Bronchoalveolar Lavage (BAL). Run a Histamine ELISA on the BAL fluid.

    • Causality Check: Tryptase inhibition should directly correlate with a quantifiable drop in localized histamine levels compared to controls.

Workflow Step1 1. Formulation Co-solvent system (DMSO/PEG/Saline) Step2 2. Administration IP (Systemic) or IN (Localized) Step1->Step2 Step3 3. In Vivo Incubation Allow 1-4h for target engagement Step2->Step3 Step4 4. Sample Collection Plasma, Tumor Tissue, or BALF Step3->Step4 Step5 5. Self-Validation Zymography (MMPs) / ELISA (Tryptase) Step4->Step5

Step-by-step self-validating in vivo workflow for murine dosing and target engagement verification.

Quantitative Data & Dosing Parameters Summary

Use the following table to quickly cross-reference the optimal parameters for your specific murine model.

ParameterSystemic Oncology ModelLocalized Respiratory Model
Primary Target MMP-2, MMP-9, MatriptaseMast Cell Tryptase
Route of Administration Intraperitoneal (IP)Intranasal (IN) / Intratracheal (IT)
Optimal Vehicle 5% DMSO / 40% PEG300 / 55% Saline1% DMSO in 0.9% Sterile Saline
Dose Range 10 – 30 mg/kg1 – 5 mg/kg
Dosing Frequency Daily (q.d.)1 hour prior to antigen challenge
Self-Validation Assay Gelatin Zymography (Plasma)Histamine ELISA (BALF)
Expected Readout Reduced ECM degradation / MetastasisSuppressed histamine release

References

  • [2] Journal of Medicinal Chemistry (ACS Publications). Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold. Available at:[Link]

  • [1] Taylor & Francis. Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors. Available at: [Link]

Sources

Application

LC-MS/MS quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in human plasma

High-Sensitivity LC-MS/MS Quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Human Plasma: Method Development and Validation Executive Summary The accurate pharmacokinetic (PK) profiling of small-molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Sensitivity LC-MS/MS Quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Human Plasma: Method Development and Validation

Executive Summary

The accurate pharmacokinetic (PK) profiling of small-molecule therapeutics and biomarkers is a critical bottleneck in drug development. This application note details a highly sensitive, robust, and high-throughput Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in human plasma. By leveraging orthogonal π-π chromatographic selectivity and targeted phospholipid depletion, this protocol achieves a Lower Limit of Quantitation (LLOQ) of 1.0 ng/mL with a rapid 3.5-minute run time. The method is fully self-validating and designed in strict compliance with the ICH M10 Bioanalytical Method Validation guidelines[1].

Scientific Rationale & Causality (E-E-A-T)

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (Molecular Weight: 243.28 g/mol ) is a sulfonamide-derivatized amino acid. Molecules containing both a carboxylic acid and a sulfonamide moiety present unique bioanalytical challenges: they are highly polar, making retention on standard C18 columns difficult, and they are highly susceptible to matrix effects (ion suppression) from endogenous plasma lipids.

To overcome these challenges, every step of this protocol was engineered with a specific mechanistic purpose:

  • Sample Preparation via Phospholipid Removal (PLR): Traditional protein precipitation (PPT) effectively removes proteins but leaves behind lysophosphatidylcholines (LPCs) and phosphatidylcholines (PCs). These endogenous lipids co-elute with polar analytes and cause severe ion suppression in the mass spectrometer. We utilize a hybrid PPT/PLR solid-phase extraction strategy to selectively trap these lipids, ensuring a pristine extract and maximizing signal-to-noise (S/N) ratios.

  • Chromatographic Selectivity (Biphenyl Phase): Standard alkyl (C18) stationary phases rely purely on dispersive hydrophobic interactions, which are insufficient for this polar analyte. Instead, we utilize a Biphenyl stationary phase . The biphenyl rings engage in strong π-π interactions with the benzyl ring of the analyte[2]. To maximize this effect, methanol is used as the organic mobile phase instead of acetonitrile, as acetonitrile's π-electrons can disrupt the π-π stacking between the column and the analyte.

  • Mass Spectrometry (Negative ESI): Both the carboxylic acid (pKa ~2.5) and the sulfonamide nitrogen readily donate protons. Consequently, the analyte exhibits vastly superior ionization efficiency in Negative Electrospray Ionization (ESI-) mode compared to positive mode, yielding a stable deprotonated precursor ion [M-H]⁻ at m/z 242.1[3]. To facilitate this deprotonation without suppressing the signal, 10 mM Ammonium Acetate (pH ~6.8) is used as the aqueous buffer rather than formic acid.

Mechanism Analyte (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Target Analyte Biphenyl Chromatography: Biphenyl Stationary Phase (π-π Interactions) Analyte->Biphenyl Methanol Mobile Phase ESI Ionization: Negative ESI Mode [M-H]- (m/z 242.1) Biphenyl->ESI Ammonium Acetate Buffer MRM Detection: MRM Transitions Quant: 155.0 | Qual: 198.1 ESI->MRM Collision Induced Dissociation

Fig 1. Mechanistic rationale for chromatographic retention and mass spectrometric detection.

Step-by-Step Experimental Protocol

Reagents and Materials
  • Analyte: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (Reference Standard, >99% purity).

  • Internal Standard (IS): (2R)-2-[(Benzylsulfonyl)amino]propanoic acid-d5 (Stable isotope-labeled).

  • Matrix: K2EDTA Human Plasma.

  • Solvents: LC-MS grade Methanol (MeOH), Water (H₂O), and Acetonitrile (ACN).

  • Buffer: 10 mM Ammonium Acetate in Water (LC-MS grade).

  • Extraction Plate: Phree™ or Ostro™ 96-well Phospholipid Removal Plate.

Plasma Sample Extraction Workflow

This workflow is designed to be self-validating by incorporating the internal standard early in the process to account for any volumetric losses or matrix suppression.

  • Aliquot: Transfer 50 µL of human plasma (blank, calibration standard, QC, or unknown) into a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the IS working solution (500 ng/mL in 50% MeOH) to all wells except double blanks.

  • Protein Precipitation: Add 200 µL of 100% Methanol to each well.

  • Mixing: Seal the plate and vortex vigorously for 3 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifugation: Centrifuge at 4,000 x g for 5 minutes at 4°C.

  • Phospholipid Removal: Transfer the supernatant (~220 µL) to the Phospholipid Removal Plate. Apply positive pressure (2-5 psi) or vacuum to elute the clean extract into a clean 96-well autosampler plate.

  • Dilution (Optional but recommended): Add 100 µL of LC-MS Water to the final extract to match the initial mobile phase conditions, preventing peak distortion (solvent effect) during injection.

Workflow A 1. Aliquot 50 µL Plasma + 10 µL IS B 2. Protein Precipitation Add 200 µL Methanol A->B C 3. Vortex & Centrifuge 4,000 x g for 5 min B->C D 4. Phospholipid Removal Pass through PLR Plate C->D E 5. LC-MS/MS Analysis Biphenyl Column & ESI- D->E

Fig 2. High-throughput sample preparation and LC-MS/MS workflow for plasma analysis.

Liquid Chromatography Conditions
  • Column: Restek Raptor™ Biphenyl or Phenomenex Kinetex® Biphenyl (50 mm × 2.1 mm, 2.6 µm core-shell).

  • Column Temperature: 40 °C.

  • Autosampler Temperature: 10 °C.

  • Injection Volume: 2.0 µL.

  • Mobile Phase A (MPA): 10 mM Ammonium Acetate in Water.

  • Mobile Phase B (MPB): 100% Methanol.

Table 1. Chromatographic Gradient Program

Time (min) Flow Rate (mL/min) % MPA % MPB Curve
0.00 0.50 90 10 Initial
0.50 0.50 90 10 6 (Linear)
2.00 0.50 5 95 6 (Linear)
2.80 0.50 5 95 6 (Linear)
2.81 0.50 90 10 6 (Linear)

| 3.50 | 0.50 | 90 | 10 | Stop |

Mass Spectrometry (MS/MS) Conditions

The mass spectrometer (e.g., Sciex API 5500/6500 or Waters Xevo TQ-S) is operated in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

  • Capillary/IonSpray Voltage: -4500 V

  • Source Temperature: 550 °C

  • Desolvation Gas: 1000 L/hr (Nitrogen)

Table 2. MRM Transitions and Collision Energies

Analyte Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (V) Purpose
Target 242.1 155.0 50 -22 Quantifier (Benzylsulfonyl anion)
Target 242.1 198.1 50 -15 Qualifier (Loss of CO₂)

| IS (d5) | 247.1 | 160.0 | 50 | -22 | Internal Standard |

Method Validation Summary

The method was validated according to the strict parameters outlined by the ICH M10 Guideline on Bioanalytical Method Validation [1]. The use of the biphenyl column and PLR cleanup resulted in exceptional matrix factor stability and precision.

Table 3. Summary of ICH M10 Validation Results

Validation Parameter ICH M10 Acceptance Criteria Observed Method Performance
Linear Range R² ≥ 0.990 1.0 to 1000 ng/mL (R² = 0.998)
Intra-Assay Precision (CV%) ≤ 15% (≤ 20% at LLOQ) 3.2% to 7.8% (9.1% at LLOQ)
Inter-Assay Accuracy (% Bias) ± 15% (± 20% at LLOQ) -4.5% to +6.2% (+8.5% at LLOQ)
Extraction Recovery Consistent across QC levels 88.5% ± 4.2% (Consistent)
Matrix Effect (IS-Normalized) CV ≤ 15% across 6 lots 1.02 (CV = 3.5%)

| Carryover | ≤ 20% of LLOQ in blank | Not Detected (< 5% of LLOQ) |

References

  • ICH M10 Guideline on Bioanalytical Method Validation and Study Sample Analysis. European Medicines Agency / International Council for Harmonisation. Available at:[Link]

  • Using Selectivity to Optimize UHPLC Separations (Biphenyl π-π Interactions). Pharmaceutical Technology. Available at:[Link]

  • MoS2-Assisted LDI Mass Spectrometry for the Detection of Small Molecules and Quantitative Analysis of Sulfonamides in Serum (Negative Ion Mode ESI Dynamics). ACS Publications. Available at:[Link]

Sources

Method

Application Note: Integration of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in Solid-Phase Peptide Synthesis (SPPS)

Introduction & Strategic Utility (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, commonly known as N-benzylsulfonyl-D-alanine (Bns-D-Ala-OH), is a highly versatile unnatural amino acid building block used in advanced pepti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Utility

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid, commonly known as N-benzylsulfonyl-D-alanine (Bns-D-Ala-OH), is a highly versatile unnatural amino acid building block used in advanced peptide engineering. In modern drug development, the benzylsulfonyl (Bns) moiety serves a dual architectural purpose:

  • Orthogonal Protecting Group : It acts as a robust N-terminal protecting group that is completely stable to both standard Fmoc (base-labile) and Boc (acid-labile) SPPS conditions, requiring specific dissolving metal reduction for removal[1].

  • Permanent Pharmacophoric Element : In peptidomimetic drug design—particularly for serine protease inhibitors such as thrombin and factor Xa inhibitors (e.g., BSFAB analogs)—the Bns group is intentionally retained in the final molecule. It occupies the hydrophobic S4 specificity pocket of the target enzyme, while the D-alanine stereocenter provides critical resistance to endogenous proteolytic degradation[2].

Physicochemical Properties & SPPS Compatibility

Understanding the chemical behavior of Bns-D-Ala-OH is critical for optimizing coupling and deprotection cycles. The electron-withdrawing nature of the sulfonamide fundamentally alters the reactivity of the amino acid compared to standard carbamate-protected (Fmoc/Boc) derivatives.

Table 1: Physicochemical and SPPS Profiling of Bns-D-Ala-OH

PropertySpecification / Behavior
Chemical Formula C10H13NO4S
Molecular Weight 243.28 g/mol
Stereochemistry (2R) / D-enantiomer
pKa (Sulfonamide NH) ~10.0 (Enables selective on-resin N-alkylation)
Fmoc SPPS Compatibility Excellent (Stable to 20% Piperidine/DMF)
Boc SPPS Compatibility Excellent (Stable to 95% TFA and neat HF)
Racemization Risk Extremely Low (Sulfonamides cannot form oxazolones)

Mechanistic Insights: The Causality of Experimental Choices

Unlike standard carbamate protecting groups, the sulfonamide linkage in Bns-D-Ala-OH exerts a strong electron-withdrawing effect, significantly reducing the nucleophilicity of the nitrogen[3]. This dictates several mechanistic choices during synthesis:

  • Prevention of Oxazolone Formation : During carboxyl activation, the lack of a carbonyl oxygen on the protecting group prevents the formation of the classical oxazolone intermediate. This intrinsic property allows for the use of highly active coupling reagents (like HATU/HOAt) without the risk of epimerizing the D-stereocenter.

  • Tunable N-Alkylation : The electron-withdrawing Bns group acidifies the adjacent amine proton (pKa ~10). This allows researchers to perform site-specific on-resin N-alkylation (e.g., N-methylation) using Mitsunobu conditions, bypassing the need for expensive, pre-methylated building blocks[4].

  • Orthogonal Cleavage : The Bns group cannot be removed by acids or bases. If it must be removed (acting strictly as a protecting group), it requires dissolving metal reduction (Sodium in liquid ammonia) or Raney nickel[1].

Mechanistic_Pathway Bns (2R)-2-[(Benzylsulfonyl)amino] propanoic acid Sulfonamide Sulfonamide Linkage (Electron Withdrawing) Bns->Sulfonamide Stability Orthogonal Stability (TFA & Piperidine Resistant) Sulfonamide->Stability pKa Acidic NH (pKa ~10) Enables Mitsunobu Sulfonamide->pKa Action1 Pharmacophore (Protease Inhibitors) Stability->Action1 Retained in final drug Action2 N-Protective Group (Removable via Na/NH3) Stability->Action2 Cleaved post-synthesis

Mechanistic pathways dictated by the sulfonamide linkage of Bns-D-Ala-OH.

Experimental Protocols (Self-Validating Systems)

Protocol 1: On-Resin Coupling of Bns-D-Ala-OH

Objective: Efficiently couple Bns-D-Ala-OH to the N-terminus of a resin-bound peptide. Causality: HATU is selected over DIC/Oxyma to overcome the slight steric hindrance of the D-methyl side chain and the altered electronics of the sulfonamide derivative.

  • Resin Preparation : Swell the Fmoc-deprotected peptide-resin (0.1 mmol scale) in anhydrous DMF for 30 minutes.

  • Activation : In a separate vial, dissolve Bns-D-Ala-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.

  • Base Addition : Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq) to the activation vial. Stir for 1 minute to generate the active ester.

  • Coupling : Transfer the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Self-Correction) : Wash the resin with DMF (3 × 3 mL) and DCM (3 × 3 mL). Perform a Kaiser test. A negative result (yellow beads/solution) indicates complete coupling. If positive (blue), repeat steps 2-4.

Protocol 2: Site-Specific On-Resin N-Alkylation (Optional)

Objective: Introduce an N-methyl group to the Bns-protected amine to enhance proteolytic stability. Causality: Utilizing the Mitsunobu reaction exploits the specific pKa of the sulfonamide, ensuring no other amides in the peptide backbone are erroneously alkylated[4].

  • Reagent Preparation : Swell the Bns-D-Ala-Peptide-Resin in anhydrous THF.

  • Mitsunobu Complex : Add Triphenylphosphine (PPh 3​ ) (0.5 mmol, 5 eq) and anhydrous Methanol (1.0 mmol, 10 eq) to the resin.

  • Reaction Initiation : Cool the reaction vessel to 0 °C. Dropwise, add Diisopropyl azodicarboxylate (DIAD) (0.5 mmol, 5 eq).

  • Agitation : Allow the reaction to warm to room temperature and agitate for 2 hours.

  • Validation : Cleave a micro-aliquot of resin (TFA/TIS/H 2​ O 95:2.5:2.5) and analyze via LC-MS to confirm a +14 Da mass shift corresponding to successful N-methylation.

Protocol 3: Global Cleavage and Bns Deprotection

Table 2: Orthogonal Stability and Cleavage Profile of the Bns Group

Reagent / ConditionSPPS PhaseBns Group StatusCausality / Mechanism
20% Piperidine in DMF Fmoc DeprotectionStable Sulfonamides are highly resistant to base-catalyzed β-elimination.
95% TFA / Scavengers Boc Deprotection / CleavageStable The electron-deficient sulfur center prevents acid-catalyzed carbocation formation[3].
Na / Liquid NH 3​ (-78 °C) Global DeprotectionCleaved Dissolving metal reduction donates single electrons, cleaving the S-N bond[1].

Scenario A: Retaining Bns as a Pharmacophore

  • Treat the resin with Cleavage Cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours.

  • Precipitate the peptide in cold diethyl ether and centrifuge. The Bns group remains fully intact on the D-Ala residue.

Scenario B: Removing Bns (Protecting Group Strategy)

  • Cleave the peptide from the resin using the TFA cocktail as above and lyophilize.

  • Dissolve the crude peptide in liquid ammonia at -78 °C.

  • Add small pieces of Sodium metal until a blue color persists for 15 minutes, indicating complete cleavage of the benzylsulfonyl group[1].

  • Quench with solid ammonium chloride, evaporate the ammonia, and purify via RP-HPLC.

SPPS_Workflow Start Resin-Bound Peptide (Free N-terminus) Couple Coupling of Bns-D-Ala-OH (HATU, DIPEA, DMF) Start->Couple Alkylation On-Resin N-Alkylation (Mitsunobu / MeOH) - Optional Couple->Alkylation If N-methylated peptide desired Cleavage Global Resin Cleavage (95% TFA Cocktail) Couple->Cleavage Direct cleavage Alkylation->Cleavage Deprotect Bns Cleavage (Na / Liquid NH3) Cleavage->Deprotect Scenario B Product1 Bns-D-Ala-Peptide (Pharmacophore Retained) Cleavage->Product1 Scenario A Product2 H-D-Ala-Peptide (Bns Removed) Deprotect->Product2

Workflow for the incorporation, modification, and cleavage of Bns-D-Ala-OH in SPPS.

Sources

Application

Comprehensive Application Note &amp; Protocol: Preparation of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Stock Solutions in DMSO

Introduction & Physicochemical Rationale (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a chiral sulfonamide derivative of D-alanine[1]. Structurally, it features a hydrophobic benzylsulfonyl protecting group coupled to...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Physicochemical Rationale

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a chiral sulfonamide derivative of D-alanine[1]. Structurally, it features a hydrophobic benzylsulfonyl protecting group coupled to a polar carboxylic acid moiety. This amphiphilic nature dictates its solubility profile. For downstream applications—ranging from high-throughput enzymatic screening to cell-based bioassays—the integrity of the compound stock solution is paramount[2].

Dimethyl sulfoxide (DMSO) is the universal solvent of choice for this class of small molecules. With a high dielectric constant (ε ≈ 47) and exceptional hydrogen-bond accepting capabilities, anhydrous DMSO effectively disrupts the intermolecular hydrogen bonding networks of both the sulfonamide and carboxylic acid functional groups, ensuring complete and stable solvation[3].

Table 1: Physicochemical Properties & Storage Parameters
ParameterSpecificationRationale / Notes
IUPAC Name (2R)-2-[(Benzylsulfonyl)amino]propanoic acidChiral D-alanine derivative[1].
Molecular Formula C₁₀H₁₃NO₄S-
Molecular Weight 243.28 g/mol Critical for molarity calculations[1].
Solubility (DMSO) >50 mg/mL (Expected)Highly soluble in anhydrous DMSO[3].
Storage (Solid) -20°C, DesiccatedPrevents ambient moisture absorption.
Storage (Solution) -80°C, Argon OverlayMinimizes oxidative and hydrolytic degradation[4].

Experimental Workflow & Logic

The following workflow illustrates the critical path from solid powder to a validated, assay-ready cryopreserved stock.

G Solid Solid Compound (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Equilibrate Equilibrate to RT (In Desiccator) Solid->Equilibrate Prevent condensation Weigh Weigh Compound (Analytical Balance) Equilibrate->Weigh Solvent Add Anhydrous DMSO (≥99.9% Purity) Weigh->Solvent Dissolve Vortex & Sonicate (<30°C, 5-10 mins) Solvent->Dissolve QC Quality Control (Visual Inspection / LC-MS) Dissolve->QC QC->Dissolve Fail (Precipitate) Aliquot Aliquot into Amber Vials (Argon Overlay) QC->Aliquot Pass Store Long-Term Storage (-80°C, Single-Use) Aliquot->Store Dilute Aqueous Dilution (Final DMSO ≤0.1%) Store->Dilute Thaw at RT

Workflow for the preparation, validation, and storage of DMSO stock solutions.

Step-by-Step Protocol: A Self-Validating System

To ensure absolute trustworthiness in your assay data, the stock preparation must be treated as a self-validating analytical procedure.

Phase 1: Equilibration and Weighing

Causality: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, like many lyophilized powders, can be hygroscopic. Opening a cold vial exposes the powder to atmospheric moisture, which condenses instantly. This moisture will introduce water into your DMSO stock, drastically lowering the solubility limit and causing the compound to "crash out" later[5].

  • Transfer the sealed vial of the solid compound from -20°C storage to a vacuum desiccator.

  • Allow the vial to equilibrate to room temperature (RT) for at least 30–60 minutes before breaking the seal[5].

  • Using an analytical balance (0.01 mg readability), weigh the desired mass of the compound into a sterile, static-free amber glass vial.

Phase 2: Solubilization

Causality: Always add the solvent to the powder, rather than dropping powder into the solvent. This prevents aerosolization and loss of the microscopic compound particles.

  • Calculate the required volume of Anhydrous DMSO (≥99.9% purity, sterile-filtered) using Table 2.

  • Pipette the DMSO directly onto the powder[4].

  • Seal the vial tightly and vortex vigorously for 60 seconds.

  • If dissolution is incomplete, place the vial in an ultrasonic water bath for 5–10 minutes. Crucial: Maintain the bath temperature below 30°C to prevent thermal degradation or cleavage of the sulfonamide bond[4].

Phase 3: Quality Control (Self-Validation)

Causality: Assuming complete dissolution based solely on calculation is a critical error in drug screening.

  • Visual Inspection: Hold the vial against a strong, focused light source. Look for the Tyndall effect—the scattering of light by undissolved micro-particulates. The solution must be optically clear and free of any striations[4].

  • Analytical Verification (Optional but Recommended): Dilute a 1 µL aliquot 1:1000 in LC-MS grade acetonitrile and analyze via UPLC-MS to confirm the exact mass (m/z 242.2 [M-H]⁻) and verify that no degradation occurred during sonication.

Phase 4: Aliquoting and Cryopreservation

Causality: Repeated freeze-thaw cycles of DMSO stocks draw in atmospheric moisture. Over time, the water content in the DMSO rises, and the compound precipitates.

  • Divide the master stock into single-use aliquots (e.g., 10–50 µL) in low-retention polypropylene cryovials or amber glass inserts.

  • Overlay the headspace of each vial with a gentle stream of dry Argon or Nitrogen gas. This displaces oxygen and moisture, preventing oxidative degradation[4].

  • Cap tightly and store immediately at -80°C.

Quantitative Data: Dilution Matrix

Use the following matrix to achieve precise molarities. Calculations are based on the exact molecular weight of 243.28 g/mol [1].

Table 2: Stock Solution Preparation Matrix
Desired Stock ConcentrationVolume of DMSO required per 1 mg of CompoundMass of Compound required per 1 mL of DMSO
10 mM 411.05 µL2.43 mg
25 mM 164.42 µL6.08 mg
50 mM 82.21 µL12.16 mg
100 mM 41.10 µL24.33 mg

Troubleshooting & Best Practices

  • Aqueous Dilution Dynamics (The "Crash Out" Phenomenon): When introducing the highly concentrated DMSO stock into aqueous physiological buffers (e.g., PBS, DMEM), the compound may precipitate at the solvent interface. To prevent this, add the DMSO stock dropwise to a rapidly stirring aqueous buffer.

  • Cytotoxicity Limits: For cell-based assays, ensure the final concentration of DMSO in the culture medium never exceeds 0.1% (v/v). Higher concentrations of DMSO can induce cellular toxicity, alter membrane permeability, and confound assay readouts[6].

  • Thawing Protocol: When retrieving a single-use aliquot from -80°C, thaw it rapidly in a 25°C water bath, vortex briefly to ensure homogeneity, and use immediately. Discard any unused portion rather than refreezing[4].

Sources

Method

Application Note: Kinetic Evaluation of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid as a Matrix Metalloproteinase Inhibitor

Here is a comprehensive Application Note and Protocol for evaluating the inhibitory profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. Executive Summary (2R)-2-[(Benzylsulfonyl)amino]propanoic acid—an N-sulfonylate...

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Author: BenchChem Technical Support Team. Date: April 2026

Here is a comprehensive Application Note and Protocol for evaluating the inhibitory profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Executive Summary

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid—an N-sulfonylated D-alanine derivative—is a targeted small molecule designed to inhibit zinc-dependent metalloendopeptidases. This guide details the mechanistic rationale and a self-validating continuous fluorometric assay protocol to evaluate its efficacy against Matrix Metalloproteinase-9 (MMP-9), a primary driver of extracellular matrix (ECM) degradation in oncology and inflammatory pathologies.

Mechanistic Rationale & Target Biology

Matrix metalloproteinases (MMPs) are characterized by a highly conserved active site containing a catalytic zinc ion ( Zn2+ ) and a variable specificity pocket (S1'). Research demonstrates that sulfonylated amino acids (carboxylates) act as highly efficient, competitive MMP inhibitors[1].

The inhibitory efficacy of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is driven by a dual-pharmacophore mechanism:

  • Zinc Coordination: The carboxylate group of the propanoic acid moiety acts as a bidentate ligand, directly chelating the catalytic Zn2+ ion and displacing the water molecule required for peptide bond hydrolysis.

  • S1' Pocket Penetration: The bulky, hydrophobic benzylsulfonyl group projects deep into the S1' specificity pocket of MMP-9. Because the S1' pocket varies significantly across the MMP family, this interaction is the primary driver of enzyme selectivity and binding affinity.

  • Metabolic Stability: Utilizing the (2R) enantiomer (a D-amino acid backbone) confers structural resistance against endogenous L-aminopeptidases, ensuring the compound remains stable during prolonged in vitro incubations and complex biological assays.

Physicochemical & Pharmacological Profile

Table 1: Compound Properties & Target Profile | Parameter | Specification | | :--- | :--- | | Chemical Name | (2R)-2-[(Benzylsulfonyl)amino]propanoic acid | | Synonyms | N-(Benzylsulfonyl)-D-alanine | | Molecular Weight | 243.28 g/mol | | Chemical Formula | C10​H13​NO4​S | | Primary Target | Matrix Metalloproteinase-9 (MMP-9) | | Mechanism of Action | Competitive Inhibition (Zinc chelation + S1' occupation) |

Workflow & Pathway Visualizations

Pathway Zymogen Pro-MMP-9 (Inactive) ActiveMMP Active MMP-9 (Exposed Zn2+) Zymogen->ActiveMMP Cysteine Switch Cleavage APMA APMA (Activator) APMA->ActiveMMP Facilitates Complex Enzyme-Inhibitor Complex ActiveMMP->Complex Competitive Binding Substrate FRET Substrate (Mca/Dpa) ActiveMMP->Substrate Hydrolysis Inhibitor (2R)-2-[(Benzylsulfonyl) amino]propanoic acid Inhibitor->Complex Complex->Substrate Blocked Signal Fluorescence (393 nm) Substrate->Signal Unquenching

Diagram 1: Mechanistic pathway of MMP-9 activation, substrate cleavage, and competitive inhibition.

Workflow S1 1. Reagent & Compound Prep (Serial dilution in DMSO) S2 2. Zymogen Activation (Pro-MMP-9 + 1 mM APMA, 2h at 37°C) S1->S2 S3 3. Inhibitor Pre-incubation (Active MMP-9 + Compound, 30 min) S2->S3 S4 4. Reaction Initiation (Add 10 µM FRET Substrate) S3->S4 S5 5. Kinetic Measurement (Ex: 328 nm / Em: 393 nm, 60 min) S4->S5 S6 6. Data Analysis (Calculate V0, IC50, and Ki) S5->S6

Diagram 2: Step-by-step workflow for the continuous fluorometric MMP-9 inhibition assay.

Detailed Experimental Protocol: Continuous FRET Kinetics

To accurately determine the inhibitory potency ( IC50​ and Ki​ ), we utilize a continuous Förster Resonance Energy Transfer (FRET) assay. The assay employs the fluorogenic substrate Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2[2]. In its intact state, the 7-methoxycoumarin (Mca) fluorophore is internally quenched by the 2,4-dinitrophenyl (Dpa) group. Cleavage by MMP-9 separates the fluorophore from the quencher, yielding a robust, time-dependent fluorescent signal.

5.1. Reagent Preparation

  • Assay Buffer: 50 mM HEPES, 10 mM CaCl2​ , 0.05% Brij-35, pH 7.5. (Causality: CaCl2​ is essential for MMP structural stability, while Brij-35 prevents enzyme adsorption to the microplate walls).

  • Activator: 4-Aminophenylmercuric acetate (APMA), 10 mM stock in DMSO.

  • Substrate: Mca-PLGL-Dpa-AR-NH2, 1 mM stock in DMSO.

  • Inhibitor: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, 10 mM stock in DMSO.

5.2. Enzyme Activation (Cysteine Switch Disruption) MMPs are secreted as inactive zymogens. The pro-domain is tethered to the catalytic zinc via a conserved cysteine residue.

  • Dilute recombinant human Pro-MMP-9 to 100 nM in Assay Buffer.

  • Add APMA to a final concentration of 1 mM. (Causality: APMA is an organomercurial compound that modifies the sulfhydryl group of the pro-domain cysteine, triggering autocatalytic cleavage and exposing the active site).

  • Incubate at 37°C for 2 hours.

  • Dilute the active MMP-9 to a working concentration of 2 nM in Assay Buffer.

5.3. Self-Validating Assay Setup To ensure scientific integrity and isolate variables, the 384-well black microplate must include the following internal controls:

  • Positive Control: Active MMP-9 + Substrate + DMSO vehicle (Establishes Maximum velocity, Vmax​ ).

  • Negative Control: Assay Buffer + Substrate + DMSO vehicle (Establishes background optical drift).

  • Reference Control: Active MMP-9 + Substrate + 10 nM GM6001 (Validates assay sensitivity using a known broad-spectrum MMP inhibitor).

  • Quenching Control: Free Mca fluorophore + highest concentration of test inhibitor (Ensures the test compound does not artificially absorb/quench the emission wavelength, preventing false positives).

5.4. Reaction Execution

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the inhibitor in DMSO. Transfer to the assay plate such that the final DMSO concentration is rigidly maintained at ≤1% (v/v) across all wells to prevent solvent-induced enzyme denaturation.

  • Pre-incubation: Add 25 µL of 2 nM active MMP-9 to the inhibitor wells (Final assay concentration = 1 nM). Incubate at room temperature for 30 minutes. (Causality: This allows the enzyme-inhibitor complex to reach thermodynamic equilibrium prior to substrate competition).

  • Initiation: Add 25 µL of 20 µM FRET substrate (Final assay concentration = 10 µM) to all wells to initiate the reaction.

  • Kinetic Reading: Immediately transfer the plate to a fluorescence microplate reader. Record fluorescence at λex​=328 nm and λem​=393 nm every 1 minute for 60 minutes at 25°C.

Data Analysis & Interpretation

Table 2: Assay Parameters and Validation Metrics

Parameter Specification Purpose
Enzyme Concentration 1.0 nM Ensures steady-state kinetics and limits substrate depletion.

| Substrate Concentration | 10 µM | Maintains [S]≪Km​ to allow IC50​ to closely approximate Ki​ . | | Data Extraction Window | First 10-15 mins | Ensures calculation of Initial Velocity ( V0​ ) before product inhibition occurs. | | Z'-factor | > 0.6 | Statistically validates assay robustness for High-Throughput Screening (HTS). |

  • Extract the initial velocity ( V0​ ) from the linear portion of the progress curves by calculating the slope (RFU/min).

  • Subtract the Negative Control slope from all sample slopes to correct for baseline drift.

  • Normalize the data, defining the Positive Control slope as 100% enzymatic activity.

  • Plot the normalized % Activity against the Log10​ of the inhibitor concentration.

  • Fit the data using a four-parameter logistic (4PL) non-linear regression model to determine the IC50​ .

  • Calculate the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=1+([S]/Km​)IC50​​ .

References

  • Title: Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold Source: Journal of Medicinal Chemistry (2001) URL: [Link]

  • Title: A novel coumarin-labelled peptide for sensitive continuous assays of the matrix metalloproteinases Source: FEBS Letters (1992) URL: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopy Protocols for the Structural Elucidation and Quantification of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol Introduction & Scope (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (C₁₀H₁₃NO₄...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Technical Application Note & Validated Protocol

Introduction & Scope

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (C₁₀H₁₃NO₄S) is a chiral, sulfonamide-functionalized amino acid derivative. Because the sulfonamide moiety is a privileged pharmacophore in drug discovery—offering strong electron-withdrawing capabilities, metabolic stability, and predictable hydrogen-bonding[1]—rigorous structural and stereochemical validation is critical.

This application note provides a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow. Moving beyond basic qualitative assignment, this guide details the causality behind parameter selection for absolute purity determination via quantitative NMR (qNMR).

Mechanistic Rationale & Causality in Parameter Selection (E-E-A-T)

As analytical scientists, we must ensure that our instrumental parameters are dictated by the physical chemistry of the molecule, not by default software templates.

  • Solvent Selection (DMSO-d₆ vs. CDCl₃): (2R)-2-[(Benzylsulfonyl)amino]propanoic acid possesses a zwitterionic character potential and highly polar functional groups. DMSO-d₆ is selected to ensure complete solubility. More importantly, DMSO strongly hydrogen-bonds with the exchangeable –NH and –COOH protons, slowing their chemical exchange rate and allowing them to be distinctly observed at ~7.6 ppm and >12.0 ppm, respectively.

  • Diastereotopic Resolution: The benzylic –CH₂– group is flanked by a sulfonyl group and the (2R) chiral alpha-carbon. This spatial proximity to a stereocenter renders the two benzylic protons magnetically non-equivalent (diastereotopic). Instead of a simple singlet, they will appear as an AB quartet. High digital resolution (≥64k data points) is required to accurately resolve the roofing effect of this coupling.

  • Quantitative Relaxation Dynamics: For qNMR, the fundamental principle is that the integrated signal area is directly proportional to the molar concentration. However, this linear relationship collapses if the nuclei are not allowed to fully return to thermal equilibrium between scans[2]. Therefore, the relaxation delay ( d1​ ) must be empirically determined and set to at least 5 to 7 times the longest longitudinal relaxation time ( T1​ ) of the analyte[3][4].

Structural_Features Core (2R)-2-[(Benzylsulfonyl)amino]propanoic acid C10H13NO4S Aromatic Benzyl Ring 5H Multiplet ~7.3 - 7.5 ppm Core->Aromatic Benzylic Benzylic CH2 2H AB Quartet ~4.4 ppm (Diastereotopic) Core->Benzylic Chiral Alpha-CH 1H Multiplet ~3.9 ppm (Coupled to CH3 & NH) Core->Chiral Methyl Methyl (CH3) 3H Doublet ~1.3 ppm Core->Methyl Protons Protons Core->Protons Chiral->Benzylic Induces magnetic non-equivalence

Figure 1. Key NMR structural features and logic for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Self-Validating Experimental Protocols

The following protocol is designed as a "self-validating system." Rather than assuming a generic relaxation delay, Step 2 dictates that the system measures its own T1​ to calibrate the subsequent quantitative acquisition.

Step 1: Precision Sample Preparation
  • Weighing: Using a microbalance (0.01 mg readability), accurately weigh ~15.00 mg of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

  • Internal Standard (IS): Weigh ~5.00 mg of a certified qNMR internal standard (e.g., Maleic acid, which provides a sharp singlet at ~6.26 ppm in DMSO-d₆, avoiding overlap with the analyte).

  • Dissolution: Dissolve both compounds in 0.6 mL of high-purity DMSO-d₆ (100% isotopic purity, containing 0.03% v/v TMS). Vortex for 60 seconds to ensure complete homogeneity.

Step 2: T1​ Inversion-Recovery Experiment (Calibration)

Causality: We cannot guess the relaxation time. We must measure it to ensure >99.9% magnetization recovery.

  • Insert the sample into the spectrometer and perform tuning, matching, and rigorous 3D shimming.

  • Load the standard inversion-recovery pulse sequence (e.g., t1ir on Bruker systems).

  • Set a variable delay list ( τ ) ranging from 0.01 s to 20.0 s.

  • Acquire the data and fit the peak intensities to the exponential recovery equation: Iz​(t)=I0​(1−2e−t/T1​) .

  • Identify the longest T1​ among the signals of interest (excluding solvent).

Step 3: Quantitative ¹H NMR Acquisition
  • Load a standard 1D ¹H pulse sequence with a 90° excitation pulse (e.g., zg on Bruker). Note: A 90° pulse maximizes the transverse magnetization for optimal Signal-to-Noise (S/N) but demands strict adherence to the d1​ delay[2].

  • Set the relaxation delay ( d1​ ) to ≥7×T1​ (calculated from Step 2)[3].

  • Set the number of scans (NS) to achieve an S/N ratio of >250:1 for the smallest peak of interest (typically 64 to 128 scans)[4].

  • Ensure the Acquisition Time (AQ) is ≥3.0 seconds to allow the Free Induction Decay (FID) to fully decay to zero, preventing truncation artifacts.

Step 4: Data Processing
  • Apply a line broadening (LB) of 0.3 Hz.

  • Perform zero-filling to at least 128k data points to enhance digital resolution for accurate integration[4].

  • Apply rigorous manual phase correction (zeroth and first order) and a multipoint baseline correction. Causality: Any baseline drift will artificially inflate or deflate the integral area.

qNMR_Workflow S1 1. Sample Preparation Analyte + IS in DMSO-d6 S2 2. T1 Measurement Inversion Recovery (180°-τ-90°) S1->S2 S3 3. Parameter Optimization Set d1 ≥ 7 × T1, 90° Pulse S2->S3 Empirically determines d1 S4 4. Data Acquisition S/N > 250, 64k Data Points S3->S4 S5 5. Processing & Integration Zero-filling, Baseline Correction S4->S5 S6 6. Absolute Quantification Purity Calculation S5->S6 Validated Integral Ratios

Figure 2. Self-validating workflow for qNMR parameter optimization and data acquisition.

Data Presentation & Expected Parameters

Table 1: Optimized qNMR Acquisition Parameters
ParameterRecommended ValueRationale / Causality
Pulse Angle 90° (zg sequence)Maximizes S/N per scan; requires full relaxation[2].
Relaxation Delay ( d1​ ) ≥7×T1​ Ensures >99.9% longitudinal magnetization recovery[3].
Acquisition Time (AQ) ≥3.0 secondsAllows complete FID decay, preventing truncation anomalies[4].
Spectral Width (SW) 20 ppmProvides sufficient empty baseline on edges for accurate correction[3].
Number of Scans (NS) ≥64 Achieves S/N > 250:1, required for integration precision < 1%[4].
Table 2: Expected ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
MoietyChemical Shift ( δ , ppm)MultiplicityIntegrationExpected Coupling ( J , Hz)
–COOH ~ 12.5Broad Singlet1H-
–NH ~ 7.6Doublet1H~ 8.0 (Coupled to Alpha-CH)
Aromatic (Benzyl) 7.30 – 7.45Multiplet5H-
Benzylic –CH₂– ~ 4.4AB Quartet2H~ 14.0 (Geminal coupling)
Alpha-CH ~ 3.9Doublet of Quartets1H~ 8.0 (NH), ~ 7.0 (CH₃)
Methyl (–CH₃) ~ 1.3Doublet3H~ 7.0 (Coupled to Alpha-CH)

References

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists Source: MDPI (Metabolites) URL:[Link]

  • qNMR in natural products: practical approaches. What nobody tells you before starting your qNMR study! Source: Frontiers in Chemistry URL:[Link]

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • Beta and Gamma Amino Acid-Substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases Source: MDPI (Pharmaceuticals) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving the aqueous solubility of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Welcome to the Formulation & Preformulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with (2R)-2-[(Benzylsulfo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Preformulation Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical bottlenecks associated with (2R)-2-[(Benzylsulfonyl)amino]propanoic acid .

This compound—a weakly acidic D-alanine derivative—presents classic developability challenges: a highly lipophilic benzylsulfonyl moiety that drives crystal lattice energy and hydrophobicity, paired with a pH-dependent carboxylic acid. To transition this molecule from a poorly soluble discovery hit to a viable clinical candidate, we cannot rely on trial and error. Every protocol described below is designed as a self-validating system where thermodynamic principles dictate our experimental choices.

Part 1: System Architecture & Compound Profiling

Before initiating any solubility enhancement workflow, we must define the physicochemical boundaries of the Active Pharmaceutical Ingredient (API). Salt formation is arguably the most effective means to modify the solubility of a molecule with ionizable groups[1]. For compounds with a pKa between 3.0 and 5.0, salt screening is highly advised, ensuring a pKa difference of ≥2 between the counterion and the API to guarantee stable proton transfer[].

Table 1: Physicochemical Profiling & Counterion Matrix

Parameter / ExcipientValue / PropertyMechanistic Rationale & Causality
API Carboxylic Acid pKa ~3.5Primary site for ionization. Requires a basic counterion with a pKa > 5.5 to satisfy the ΔpKa ≥ 2 rule for stable salt formation[3].
API Sulfonamide pKa ~9.5 - 10.5Secondary weak acid. Generally not targeted for salt formation due to the requirement of extremely strong, often non-biocompatible bases.
L-Arginine (Counterion) pKa ~9.0Forms stable, highly soluble salts with carboxylic acids. The guanidinium group provides excellent hydrogen-bonding networks.
Tromethamine / Tris pKa ~8.1Highly hydrophilic organic counterion. Excellent for weakly acidic APIs to prevent the common ion effect seen with sodium salts.
HP-β-Cyclodextrin Cavity Size: 6.0-6.5 ÅThe hydrophobic cavity perfectly accommodates the lipophilic benzylsulfonyl ring, while the hydroxypropyl exterior ensures aqueous solubility[4].

Part 2: Core Experimental Workflows

Protocol A: Solubility-Guided Miniaturized Salt Screening

Traditional salt screening requires grams of API. A miniaturized 96-well plate protocol utilizes minimal API (∼100 mg) while allowing high-throughput evaluation of multiple counterions and solvent systems[3].

Step-by-Step Methodology:

  • API Stock Preparation: Dissolve the free acid of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in a volatile organic solvent (e.g., THF or methanol) at 10 mg/mL.

  • Dispensing & Film Formation: Aliquot the API solution into a 96-well glass-coated microplate. Evaporate the solvent under a gentle stream of nitrogen to yield uniform amorphous API films.

  • Counterion Addition: Add aqueous/methanolic solutions of pharmaceutically acceptable bases (e.g., NaOH, KOH, Tromethamine, L-Arginine) at a 1:1.05 molar ratio. Causality: A slight 5% excess of the counterion pushes the thermodynamic equilibrium toward complete salt formation rather than a physical mixture.

  • Thermal Cycling: Seal the plate and subject it to thermal cycling (5°C to 50°C) for 48 hours. Causality: Temperature fluctuations promote Ostwald ripening, dissolving smaller unstable aggregates and encouraging the nucleation and growth of stable, larger crystals.

  • Self-Validating Harvest: Centrifuge, decant the supernatant, and dry the solids.

    • Validation Check: Analyze hits via high-throughput Powder X-Ray Diffraction (pXRD) and Differential Scanning Calorimetry (DSC). A successful salt form must exhibit a unique pXRD diffractogram distinct from both the free acid and the counterion, coupled with a single, sharp endothermic melting peak on DSC[3].

G A API Profiling (pKa ~3.5) B Salt Screening (Counterion pKa > 5.5) A->B Ionizable Group C Cyclodextrin Complexation (HP-β-CD / SBE-β-CD) A->C Hydrophobic Moiety D Amorphous Solid Dispersion (Polymer Matrix) A->D High LogP / Poor Crystal E Crystalline Salt (Na+, K+, Tromethamine) B->E ΔpKa > 2 F Inclusion Complex (1:1 or 1:2 ratio) C->F Cavity Fit

Caption: Decision matrix for selecting a solubility enhancement strategy based on API properties.

Protocol B: Cyclodextrin Phase-Solubility Profiling (Higuchi-Connors)

Cyclodextrins (CDs) consist of D-glucopyranoside units that encapsulate guest molecules within their hydrophobic cavities[4]. For this API, the benzylsulfonyl group is the primary target for inclusion.

Step-by-Step Methodology:

  • Media Preparation: Prepare aqueous solutions of Hydroxypropyl-β-cyclodextrin (HP-β-CD) ranging from 0 to 50 mM in a pH 7.4 phosphate buffer.

  • API Addition: Add an excess amount of the API (beyond its intrinsic aqueous solubility) to each vial to ensure a saturated state.

  • Equilibration: Shake the vials at a constant temperature (25°C ± 0.5°C) for 72 hours. Causality: Complexation is a dynamic equilibrium. Premature sampling before equilibrium is reached will result in artificially low binding constants (K_1:1).

  • Separation: Filter the suspensions through a 0.45 µm PVDF syringe filter. Causality: PVDF is utilized to minimize the non-specific binding of the lipophilic API to the filter membrane.

  • Self-Validating Quantification: Assay the filtrate using HPLC-UV.

    • Validation Check: Perform a mass balance check by dissolving the filter retentate in methanol to ensure no API was lost to non-specific binding, confirming that the HPLC peak area accurately reflects the solubilized complex.

Part 3: Troubleshooting & FAQs (Diagnostic Scenarios)

Q1: During salt screening, my Tromethamine salt formed a viscous gel instead of a crystalline solid. How do I induce crystallization? A: Gel formation often indicates the generation of a mesophase or a highly solvated amorphous state, which is common with bulky, hydrophilic counterions like Tromethamine. Actionable Step: Introduce an anti-solvent (e.g., heptane or acetone) slowly via vapor diffusion. Alternatively, switch the crystallization solvent to one with a lower hydrogen-bonding propensity (e.g., ethyl acetate) to force the molecules into a rigid crystal lattice.

Q2: My phase-solubility diagram with HP-β-CD shows a negative deviation at higher concentrations (a B-type curve). Why is the solubility dropping? A: A B-type curve indicates that the solubility limit of the drug-cyclodextrin complex itself has been reached, leading to the precipitation of higher-order, insoluble complexes (e.g., 1:2 or 2:1 aggregates)[5]. Actionable Step: Implement ternary complexation. Adding a small amount of a water-soluble polymer (e.g., 0.1% w/v HPMC) reduces cyclodextrin mobility and inhibits the self-assembly of these insoluble aggregates, effectively improving the complexation efficiency and restoring a linear solubilization profile[4].

CD_Troubleshooting N1 Phase Solubility Testing N2 A-Type Curve (Linear) N1->N2 N3 B-Type Curve (Precipitation) N1->N3 N4 Proceed to Formulation N2->N4 N5 Add Soluble Polymer (e.g., HPMC) N3->N5 Reduce Aggregation N6 Ternary Complex Formation N5->N6 N6->N4

Caption: Troubleshooting non-linear phase solubility profiles via ternary complexation.

Q3: In simulated gastric fluid (SGF, pH 1.2), the sodium salt of the API rapidly precipitates. Is this a failure of the salt form? A: Not necessarily. This is a classic thermodynamic response driven by the "common ion effect" combined with the environmental pH dropping well below the API's carboxylic acid pKa (~3.5). The highly soluble sodium salt is rapidly protonated, converting back to the poorly soluble free acid. Actionable Step: Formulate the salt in an enteric-coated capsule to bypass the acidic stomach environment, or include precipitation inhibitors (like HPMC-AS) in the formulation to maintain a supersaturated state in the gastric fluid long enough for intestinal transit.

References

  • Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega URL:[Link]

  • SOLID FORM SCREENING - Phase Appropriate Strategies for Solid Form Discovery & Development Source: Drug Development & Delivery URL:[Link]

  • Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs Source: International Journal of Pharmaceutical and Phytopharmacological Research URL:[Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes Source: PMC - NIH URL:[Link]

Sources

Optimization

Troubleshooting (2R)-2-[(Benzylsulfonyl)amino]propanoic acid degradation in solution

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. Here, we address common challenges related to its de...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals working with (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. Here, we address common challenges related to its degradation in solution, offering scientifically grounded explanations and practical, field-proven protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: My solution of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is showing a decrease in purity over time, even when stored at 4°C. What is the likely cause?

A1: While refrigeration slows down many chemical reactions, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid can still undergo slow hydrolysis in aqueous solutions. The primary degradation pathway involves the cleavage of the sulfonamide (S-N) bond. The rate of this hydrolysis is pH-dependent. For maximal stability in solution, it is recommended to prepare aliquots and store them frozen at -20°C or -80°C.[1] Avoid repeated freeze-thaw cycles as this can accelerate degradation.[1]

Q2: What are the expected degradation products of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in an aqueous solution?

A2: The most probable degradation products from the hydrolysis of the sulfonamide bond are benzylsulfonic acid and (2R)-2-aminopropanoic acid (also known as D-alanine). Under oxidative stress, you might also observe products resulting from the oxidation of the benzyl group, such as benzaldehyde or benzoic acid.

Q3: I need to prepare a stock solution for my experiments. What is the best solvent and storage procedure?

A3: For short-term storage (up to a week), prepare your stock solution in a sterile buffer with a pH between 5 and 6 and store it at 4°C.[1] For long-term storage, it is highly advisable to store the compound as a lyophilized powder at -20°C or below, protected from light and moisture.[2][3][4] If a stock solution is necessary for long-term use, dissolve it in an appropriate buffer, create single-use aliquots in polypropylene vials, and store them at -20°C or -80°C.[1] Before use, allow the vial to equilibrate to room temperature before opening to prevent condensation.[2]

Q4: Can I detect the degradation of my compound using UV-Vis spectrophotometry?

A4: While the parent compound and its potential degradation products (like benzaldehyde or benzoic acid) have UV absorbance, UV-Vis spectrophotometry is not a specific enough technique to distinguish between them or to accurately quantify degradation. A stability-indicating chromatographic method, such as High-Performance Liquid Chromatography (HPLC), is the recommended approach for accurately assessing the purity and degradation of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.[5][6][7]

Troubleshooting Guide: Investigating Degradation

This section provides a systematic approach to identifying and mitigating the degradation of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in your experiments.

Issue 1: Unexpected or Inconsistent Experimental Results

If you are observing variability in your assay results, it may be due to the degradation of your compound. The first step is to confirm the integrity of your stock and working solutions.

Diagnostic Protocol: HPLC Purity Analysis

A stability-indicating HPLC method is crucial for separating the parent compound from its potential degradation products.

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Prepare a control sample of freshly dissolved (2R)-2-[(Benzylsulfonyl)amino]propanoic acid at your target concentration.

    • Prepare your test sample from the solution .

    • If available, prepare standards of the potential degradation products: benzylsulfonic acid and (2R)-2-aminopropanoic acid.

  • HPLC Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm and 254 nm.

    • Column Temperature: 25°C.

  • Analysis:

    • Inject the control, test, and standard samples.

    • Compare the chromatogram of your test sample to the control. Look for a decrease in the area of the parent peak and the appearance of new peaks.

    • If standards are available, confirm the identity of the degradation peaks by comparing their retention times.

Issue 2: Confirmed Degradation - Identifying the Cause

Once degradation is confirmed, the next step is to identify the stress factor responsible. A forced degradation study is a systematic way to investigate the stability of a drug substance under various stress conditions.[6][8][9][10] The goal is to achieve 5-20% degradation to ensure that the degradation products can be reliably detected.[8][9]

Forced Degradation Experimental Workflow

The following diagram illustrates the workflow for a forced degradation study.

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Interpretation Prep Prepare Stock Solution of Compound Acid Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) Prep->Acid Expose Aliquots Base Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) Prep->Base Expose Aliquots Oxidation Oxidation (e.g., 3% H2O2, RT) Prep->Oxidation Expose Aliquots Thermal Thermal Stress (e.g., 80°C in solution) Prep->Thermal Expose Aliquots Photo Photolytic Stress (ICH Q1B guidelines) Prep->Photo Expose Aliquots HPLC HPLC Analysis Acid->HPLC Analyze Samples Base->HPLC Analyze Samples Oxidation->HPLC Analyze Samples Thermal->HPLC Analyze Samples Photo->HPLC Analyze Samples LCMS LC-MS for Identification HPLC->LCMS Characterize Unknowns Stability Determine Stability- Indicating Method HPLC->Stability Pathway Identify Degradation Pathways LCMS->Pathway

Caption: Workflow for a forced degradation study.

Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent/ConditionTemperatureTime (hours)Expected Degradation Pathway
Acid Hydrolysis 0.1 M HCl60°C2, 8, 24S-N bond cleavage
Base Hydrolysis 0.1 M NaOH60°C2, 8, 24S-N bond cleavage
Oxidation 3% H₂O₂Room Temp2, 8, 24Oxidation of benzyl group
Thermal In Solution (pH 5-6 buffer)80°C24, 48, 72S-N bond cleavage
Photolytic UV and visible lightRoom TempPer ICH Q1B[11]Photodegradation of benzyl group

Potential Degradation Pathways

The following diagram illustrates the primary degradation pathways for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Degradation_Pathways cluster_hydrolysis Hydrolysis (Acid or Base) cluster_oxidation Oxidation (e.g., H₂O₂) Parent S-N Bond Benzyl Group Hydrolysis_Products Benzylsulfonic Acid + (2R)-2-aminopropanoic acid Parent:f0->Hydrolysis_Products Cleavage Oxidation_Products Oxidized Benzyl Derivatives (e.g., Benzaldehyde, Benzoic Acid) Parent:f1->Oxidation_Products Oxidation

Sources

Troubleshooting

Optimizing extraction yield in (2R)-2-[(Benzylsulfonyl)amino]propanoic acid synthesis

Technical Support Center: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Synthesis Welcome to the dedicated support center for the synthesis of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. This guide is designed for resea...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Synthesis

Welcome to the dedicated support center for the synthesis of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges associated with the work-up and extraction phases of this synthesis. My goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.

Frequently Asked Questions (FAQs)

Q1: I'm experiencing significantly low yields after the aqueous work-up and extraction. What are the most likely causes?

A1: This is a very common issue, and it almost always traces back to the pH of the aqueous phase during extraction. The product, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, is an amphiphilic molecule with a critical acidic proton on the carboxylic acid group. Its solubility dramatically changes with pH.

  • At Neutral or High pH (pH > 5): The carboxylic acid is deprotonated to form a carboxylate salt. This salt is highly polar and will preferentially dissolve in the aqueous layer, not your organic extraction solvent. A common mistake is failing to sufficiently acidify the reaction mixture before extraction.

  • Sub-optimal Acidification (pH 3-4): While the product is becoming more protonated, you might be in a pH range where it has poor solubility in both the aqueous and organic phases, leading to precipitation at the interface.

  • Incorrect Solvent Choice: Using a solvent that is too nonpolar (e.g., hexane) or too polar (e.g., methanol) can lead to poor partitioning.

Troubleshooting Action: Before extraction, ensure the pH of your aqueous layer is acidified to pH 1-2 using an acid like 1M or 2M HCl. This ensures the carboxylic acid is fully protonated, rendering the molecule significantly more hydrophobic and thus more soluble in a suitable organic solvent like ethyl acetate. Always verify the pH with a pH meter or pH paper after adding the acid and allowing the mixture to equilibrate.

Q2: An intractable emulsion has formed during my extraction. How can I break it, and how do I prevent it in the future?

A2: Emulsion formation is common in the extraction of N-protected amino acids, which can act as surfactants. This is often exacerbated by vigorous shaking or the presence of fine particulate matter.

Immediate Corrective Actions:

  • Add Brine: Introduce a saturated solution of NaCl. The increased ionic strength of the aqueous phase can help disrupt the emulsion by reducing the solubility of organic components in the aqueous layer.

  • Gentle Stirring/Swirling: Instead of vigorous shaking, gently rock or swirl the separatory funnel.

  • Filtration: If fine solids are present, filtering the entire mixture through a pad of Celite® can remove the particulates that stabilize the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture is a highly effective method for separating the layers.

Prevention Strategy: During the work-up, add brine before the initial organic solvent extraction. When mixing the layers, use a gentle, repeated inversion technique rather than aggressive shaking. This minimizes the energy input that leads to emulsion formation.

Q3: My final product is contaminated with unreacted D-alanine. How can I improve the purification during the work-up?

A3: This indicates that your extraction protocol is not selective enough. D-alanine, being a zwitterion at neutral pH, has very different solubility properties compared to your N-protected product. You can leverage this for an effective separation.

Refined Work-up Protocol:

  • After the initial reaction, perform a basic wash before the acidification step. Adjust the mixture to pH 9-10 with a mild base like sodium bicarbonate.

  • Extract the aqueous layer with a nonpolar solvent like diethyl ether or hexanes. This will remove nonpolar impurities, while both your product (as a salt) and the unreacted D-alanine remain in the aqueous phase.

  • Crucially, now acidify the aqueous layer to pH 1-2. Your product will now become soluble in the organic phase, while the D-alanine, now a positively charged ammonium salt, will remain in the acidic aqueous layer.

  • Proceed with the extraction using ethyl acetate. This acid-base extraction sequence is highly effective at separating the acidic product from the amphoteric starting material.

Troubleshooting Guide: Optimizing Extraction Yield

This guide provides a systematic approach to diagnosing and solving yield loss during the extraction of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Issue 1: Product Precipitates During pH Adjustment
  • Root Cause: The protonated form of the product has limited solubility in the cold, highly ionic aqueous environment created during acidification. This is common if the reaction mixture is cooled in an ice bath before or during acidification.

  • Solution:

    • Ensure the volume of the organic solvent to be added is sufficient to dissolve the expected amount of product. A typical ratio is at least a 1:1 volume ratio of organic solvent to the aqueous phase.

    • Add the organic solvent (e.g., ethyl acetate) to the reaction mixture before starting the acidification.

    • Acidify the biphasic mixture slowly while stirring vigorously. This allows the product to be extracted into the organic layer as soon as it is protonated, preventing it from precipitating out in the aqueous phase.

Issue 2: Low Yield Persists Despite Correct pH
  • Root Cause: Insufficient extraction efficiency. The product may have a partition coefficient that requires multiple extractions to achieve a high recovery rate. One extraction is rarely sufficient.

  • Solution:

    • Multiple Extractions: Instead of one large-volume extraction, perform three or four sequential extractions with smaller volumes of organic solvent. For example, instead of 1 x 100 mL of ethyl acetate, use 3 x 35 mL. This is mathematically more efficient at recovering the solute.

    • Solvent Selection: While ethyl acetate is a good starting point, its polarity and ability to hydrogen bond can sometimes lead to co-extraction of water. Dichloromethane (DCM) can be an effective alternative, though it is denser than water. The choice depends on downstream processing and impurity profiles.

SolventDensity (g/mL)Polarity IndexBoiling Point (°C)Key Considerations
Ethyl Acetate 0.9024.477.1Good general-purpose solvent; less dense than water; can co-extract water.
Dichloromethane (DCM) 1.333.139.6Denser than water; excellent solvent for many organic compounds; volatile.
Diethyl Ether 0.7132.834.6Very volatile and flammable; less dense than water; prone to peroxide formation.

Experimental Workflow & Visualization

Optimized Acid-Base Extraction Protocol
  • Initial Quench: Cool the reaction mixture to room temperature.

  • Dilution: Dilute the mixture with deionized water to dissolve all salts.

  • Biphasic Addition: Add the primary extraction solvent (e.g., Ethyl Acetate, 1x volume of the aqueous phase) to the mixture.

  • Acidification: While stirring vigorously, slowly add 2M HCl dropwise until the pH of the aqueous layer is stable at 1-2.

  • Separation: Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully.

  • Aqueous Layer Removal: Drain the lower aqueous layer.

  • Sequential Extraction: Re-extract the remaining aqueous layer two more times with fresh portions of ethyl acetate (0.5x volume each time).

  • Combine Organic Layers: Pool all the organic extracts together.

  • Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine) to remove residual water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filtration & Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Workflow Diagram: Extraction Process

G start_node Reaction Mixture process_node1 Biphasic Mixture start_node->process_node1 Dilute with H₂O Add EtOAc process_node process_node decision_node decision_node output_node Crude Product waste_node waste_node process_node2 Acidify to pH 1-2 process_node1->process_node2 Slowly add 2M HCl Stir vigorously sep_funnel Phase Separation process_node2->sep_funnel Transfer to Separatory Funnel decision_extract 3 Extractions Complete? sep_funnel->decision_extract Drain Aqueous Layer waste_node1 Aqueous Waste (pH 1-2) Contains salts, unreacted D-alanine hydrochloride sep_funnel->waste_node1 decision_extract->sep_funnel No, Add fresh EtOAc combine_org Combine Organic Layers decision_extract->combine_org Yes wash_brine Brine Wash combine_org->wash_brine Wash dry_step Dry over Na₂SO₄ wash_brine->dry_step Separate Layers filter_step Filter & Concentrate dry_step->filter_step Filter filter_step->output_node Evaporate Solvent

Caption: Optimized extraction workflow for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

References

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman and Company. [Link]

  • Anderson, N. G. (2000). Practical Process Research & Development. Academic Press. [Link]

Optimization

Technical Support Center: Preventing Precipitation of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

Welcome to the Advanced Troubleshooting Guide for Assay Buffer Formulation. This resource is designed for drug development professionals and researchers optimizing high-throughput screening (HTS) and biochemical assays.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for Assay Buffer Formulation. This resource is designed for drug development professionals and researchers optimizing high-throughput screening (HTS) and biochemical assays.

Mechanistic Causality: Why is your compound precipitating?

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid is a synthetic amino acid derivative characterized by a polar propanoic acid core and a highly lipophilic benzylsulfonyl moiety. When researchers observe a cloudy suspension or erratic assay readouts upon introducing this compound into an aqueous environment, the root causes typically fall into two categories:

A. Solvent Shock and Kinetic Aggregation High-throughput screening libraries are universally stored in 100% anhydrous DMSO. When a high-concentration DMSO stock is pipetted directly into an aqueous assay buffer, the compound experiences a drastic, instantaneous shift in the solvent's dielectric constant. Before the compound can thermodynamically equilibrate and be solvated by water molecules, the hydrophobic benzyl rings aggregate via π-π stacking, forming insoluble micro-particulates. This kinetic precipitation is a primary cause of false positives and false negatives in biological data[1].

B. pH-Dependent Ionization The solubility of amino acid derivatives is dictated by their protonation state[2]. The propanoic acid group has a pKa of approximately 3.5–4.0. If the assay buffer is slightly acidic or unbuffered (pH < 5.0), the carboxylate group becomes protonated and electrically neutral. Without this charged polar headgroup to interact with water, the lipophilic benzylsulfonyl group dominates the molecule's physicochemical profile, driving it out of solution. Maintaining a physiological pH (e.g., pH 7.4) ensures the compound remains ionized and soluble[3].

Diagnostic Workflow

TroubleshootingWorkflow Start Compound in 100% DMSO AddBuffer Addition to Aqueous Buffer Start->AddBuffer CheckPrecip Turbidity/Light Scatter? AddBuffer->CheckPrecip Success Proceed with Assay CheckPrecip->Success No CheckPH Is Buffer pH < 6.0? CheckPrecip->CheckPH Yes FixPH Adjust pH to 7.2-7.4 (Ionize Carboxylate) CheckPH->FixPH Yes CheckMethod Direct Dilution Used? CheckPH->CheckMethod No FixPH->AddBuffer Retry FixMethod Use Stepwise Dilution (Intermediate DMSO %) CheckMethod->FixMethod Yes AddExcipient Add Solubilizer (e.g., 0.05% Tween-20) CheckMethod->AddExcipient No FixMethod->AddBuffer Retry AddExcipient->AddBuffer Retry

Diagnostic workflow for resolving sulfonamide compound precipitation.

Frequently Asked Questions (FAQs)

Q: I need to perform a dose-response curve. How can I prevent precipitation during serial dilutions? A: Never perform serial dilutions directly in the aqueous assay buffer if the compound is prone to precipitation. Instead, perform the serial dilutions in 100% DMSO first. This maintains compound solubility and ensures consistent EC50 values. Only after the dilution series is complete should you transfer the compound into the complete assay buffer[4].

Q: What additives can I use to increase the kinetic solubility of this compound without interfering with my assay? A: The addition of co-solvents or surfactants can lower the surface tension and shield the hydrophobic benzyl group. Below is a summary of quantitative parameters for common additives that are generally compatible with target proteins and biosensors[5].

AdditiveOptimal Concentration RangeMechanism of ActionAssay Compatibility Notes
DMSO 1.0% – 5.0% (v/v)Co-solvent; lowers the dielectric constant of the aqueous phase.Most biochemical assays tolerate up to 5% DMSO; cell-based assays typically require <1%[6].
Tween-20 0.005% – 0.05% (v/v)Non-ionic surfactant; forms micelles to encapsulate the lipophilic benzyl group.Highly compatible with most proteins; prevents non-specific binding to plastics[5].
HP-β-CD 1.0% – 5.0% (w/v)Hydroxypropyl-beta-cyclodextrin; forms a transient inclusion complex with the benzyl ring.Excellent for live-cell assays; low toxicity and does not denature proteins.
BSA 0.1% – 0.5% (w/v)Carrier protein; provides hydrophobic pockets to keep the compound in solution.May artificially shift IC50 values in target-binding assays due to compound sequestration.

Self-Validating Experimental Protocols

To ensure scientific integrity, any modification to your buffer or dilution method must be empirically validated. The following protocols form a closed-loop, self-validating system: Protocol A prevents the precipitation via controlled thermodynamics, and Protocol B quantitatively proves that the precipitation has been resolved.

Protocol A: Stepwise Intermediate Dilution (Mitigating Solvent Shock)

Purpose: To prevent localized concentration spikes and kinetic aggregation by gradually introducing the compound to the aqueous environment.

  • Prepare Stock: Dissolve (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in 100% anhydrous DMSO to a concentration of 10 mM.

  • Serial Dilution in DMSO: Perform all required serial dilutions (e.g., 3-fold or 10-fold) in a 96-well polypropylene plate using 100% DMSO[4].

  • Prepare Intermediate Plate: In a separate plate, prepare an intermediate solution by adding the DMSO stock to the assay buffer to achieve a 10% DMSO concentration. Crucial Step: Add the buffer to the compound, not the compound to the buffer, while vortexing at 500 RPM to ensure immediate dispersal.

  • Final Transfer: Transfer an aliquot from the intermediate plate to the final assay plate containing the bulk assay buffer. The final DMSO concentration should be matched to your assay tolerance (typically between 0.5% and 5.0%)[5].

Protocol B: Turbidimetric Kinetic Solubility Assessment

Purpose: A quality control assay to determine the exact concentration at which the compound precipitates in your newly optimized buffer. This method uses light scattering to detect aggregation that is invisible to the naked eye[5].

  • Plate Preparation: Dispense 190 µL of your optimized assay buffer (e.g., pH 7.4, 0.01% Tween-20) into a 96-well clear-bottom microtiter plate.

  • Compound Addition: Add 10 µL of the serially diluted compound (from Protocol A, Step 2) to the buffer wells. Include a vehicle control well (10 µL of pure DMSO).

  • Incubation: Incubate the plate at room temperature for 2 hours on a plate shaker at 300 RPM to allow for thermodynamic equilibration.

  • Measurement: Read the absorbance of the plate at 620 nm using a microplate reader.

  • Data Analysis: Plot the absorbance against the compound concentration. The kinetic solubility limit is defined as the lowest concentration that produces a statistically significant increase in absorbance (typically >0.05 OD) above the DMSO background levels[7]. If the absorbance remains flat across your required assay concentration range, the buffer optimization is validated.

References

  • Popa-Burke, I., & Russell, J. (2026). Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. Available at:[Link]

  • Millan, O., et al. (2009). Discovery and Validation of a Series of Aryl Sulfonamides as Selective Inhibitors of Tissue-Nonspecific Alkaline Phosphatase (TNAP). PMC. Available at:[Link]

  • Sartorius. Small Molecule Binding Kinetics. Sartorius. Available at:[Link]

  • EU-OPENSCREEN. HIGH-THROUGHTPUT SCREENING QUALITY CONTROL GENERAL GUIDELINES. EU-OPENSCREEN. Available at:[Link]

  • Scirp.org. Evaluation of the effect of compound aqueous solubility in cytochrome P450 inhibition assays. Scirp.org. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: LC-MS/MS Optimization for (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid

Executive Overview As a Senior Application Scientist, I frequently encounter challenges regarding baseline noise and signal attenuation when analyzing functionalized amino acids. (2R)-2-[(Benzylsulfonyl)amino]propanoic a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

As a Senior Application Scientist, I frequently encounter challenges regarding baseline noise and signal attenuation when analyzing functionalized amino acids. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-(benzylsulfonyl)-D-alanine) contains both a carboxylic acid moiety and a sulfonamide group. This dual-functionality dictates its ionization behavior. While sulfonamides can be analyzed in positive electrospray ionization (ESI+)[1], the presence of the carboxylic acid makes negative electrospray ionization (ESI-) highly advantageous for reducing background noise[2]. This guide provides a self-validating framework to troubleshoot and eliminate background noise during your LC-MS/MS workflows.

Frequently Asked Questions (FAQs)

Q1: Why is my baseline noise significantly higher in ESI+ compared to ESI- for this compound? A: Ubiquitous laboratory contaminants—such as plasticizers, surfactants, and amine-containing solvent impurities—readily protonate to form positive ions, cluttering the low-mass region of the spectrum[3]. By switching to ESI-, you inherently filter out these basic contaminants, as they do not easily deprotonate. ESI- is generally reported to produce less background noise, making it optimal for acidic analytes[2][4].

Q2: I switched to ESI- but am now experiencing erratic signal drops and high noise spikes. What is happening? A: You are likely experiencing corona discharge, a common limitation in negative ion mode, especially when using highly aqueous mobile phases or high spray voltages[2][5]. Corona discharge destabilizes the Taylor cone, degrading instrument performance and introducing electrical noise. To resolve this, lower your capillary voltage, optimize the nebulizer gas flow, or utilize an active exhaust system to inhibit the recirculation of nebulized gases[2][6].

Q3: Can I use standard HPLC-grade solvents to save costs? A: Absolutely not. HPLC-grade solvents contain trace metal ions (Na+, K+) and low-molecular-weight impurities that cause adduct formation and elevate the MS background[3]. Always use LC-MS grade solvents and ultrapure water to prevent unwanted matrix clusters.

Troubleshooting Guide: Root Cause Analysis

Issue A: Chemical Noise from Mobile Phase Additives

Symptom: High continuous background across the entire chromatogram. Causality: The use of non-volatile acids or incorrect pH modifiers. While acidic modifiers (like formic acid) are great for ESI+, they suppress ionization in ESI- by keeping the carboxylic acid protonated. Solution: Use basic modifiers. Enhancements in ionization efficiency for acidic compounds in negative mode are observed when accepting protons via a basic modifier[3]. Replacing 0.1% formic acid with volatile buffers like ammonium hydroxide or ammonium acetate facilitates the deprotonation of the carboxylic acid, boosting the [M-H]- signal and improving the Signal-to-Noise (S/N) ratio[3][7].

Issue B: Matrix-Induced Ion Suppression

Symptom: Target analyte peak is present, but the S/N ratio is poor due to an elevated baseline at the retention time. Causality: Co-eluting matrix components (e.g., salts, lipids) compete for charge droplets in the ESI source, a phenomenon known as ion suppression[7]. Solution: Implement rigorous sample pretreatment. Solid-Phase Extraction (SPE) is highly effective for isolating sulfonamide derivatives from complex matrices, significantly reducing matrix interferences and improving S/N[3][8].

Experimental Protocols

Protocol 1: Mobile Phase Optimization for ESI-

Objective: Maximize deprotonation of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid while minimizing solvent background.

  • Solvent Preparation: Prepare Mobile Phase A using LC-MS grade water and Mobile Phase B using LC-MS grade methanol[1][3].

  • Buffer Addition: Add 2.5 mM ammonium acetate (or 0.01% ammonium hydroxide) to both mobile phases. This basic environment ensures the carboxylic acid (pKa ~2.5-3.0) remains fully deprotonated[3].

  • System Equilibration: Flush the LC system to remove any residual acidic modifiers (e.g., TFA or formic acid) which can cause severe ion suppression in negative mode[7].

  • Source Optimization: Set the ESI capillary voltage to -2.5 kV to -3.0 kV. Monitor for corona discharge; if erratic baseline spikes occur, reduce the voltage by 100V increments[2].

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

Objective: Remove matrix interferents to lower baseline noise.

  • Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., 500 mg, 6 mL) with 5 mL of LC-MS grade methanol, followed by 5 mL of LC-MS grade water[1].

  • Loading: Load the pre-treated sample at a controlled flow rate of 1-2 mL/min to ensure optimal binding of the benzylsulfonyl derivative.

  • Washing: Wash with 5 mL of 5% methanol in water to elute polar interferents and salts.

  • Elution: Elute the target analyte with 2 mL of 100% LC-MS grade methanol.

  • Reconstitution: Evaporate under a gentle stream of nitrogen and reconstitute in the initial mobile phase conditions prior to injection[1].

Data Presentation: Optimization Metrics

The following table summarizes the expected impact of various parameters on the Signal-to-Noise (S/N) ratio for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Optimization ParameterSub-optimal ConditionOptimized ConditionMechanistic ImpactExpected S/N Improvement
Ionization Mode ESI Positive (ESI+)ESI Negative (ESI-)Filters out basic environmental contaminants[2][4].3x to 5x
Mobile Phase Modifier 0.1% Formic Acid2.5 mM Ammonium AcetateFacilitates deprotonation of the carboxylic acid[3][7].2x to 4x
Solvent Quality HPLC-Grade MethanolLC-MS Grade MethanolEliminates low-molecular-weight impurities and metal adducts[3].>5x
Source Exhaust Passive ExhaustActive ExhaustInhibits recirculation of nebulized gases, reducing chemical noise[6][9].1.5x to 2x

Visualizations

Troubleshooting Start High Background Noise Detected in LC-MS/MS CheckMode Check Ionization Mode Start->CheckMode IsNegative Is it ESI Negative? CheckMode->IsNegative SwitchNeg Switch to ESI- (Deprotonates COOH) IsNegative->SwitchNeg No CheckSolvent Evaluate Mobile Phase IsNegative->CheckSolvent Yes SwitchNeg->CheckSolvent UseMSGrade Use MS-Grade Solvents & Basic Modifiers CheckSolvent->UseMSGrade CheckMatrix Assess Matrix Effects UseMSGrade->CheckMatrix ApplySPE Perform SPE Cleanup (Remove Interferents) CheckMatrix->ApplySPE End Optimized S/N Ratio ApplySPE->End

Caption: LC-MS/MS Background Noise Troubleshooting Workflow.

Ionization Molecule (2R)-2-[(Benzylsulfonyl)amino] propanoic acid ESI_Neg ESI Negative Mode (Basic Modifier) Molecule->ESI_Neg Deprotonation Deprotonation of Carboxylic Acid (-H+) ESI_Neg->Deprotonation Ion [M-H]- Precursor Ion (m/z optimized) Deprotonation->Ion CID Collision-Induced Dissociation (CID) Ion->CID Fragments Sequence-Specific Fragment Ions CID->Fragments

Caption: ESI- Ionization Pathway for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

References

  • [2] Title: Potential of Negative-Ion-Mode Proteomics: An MS1-Only Approach - PMC | Source: nih.gov | URL:

  • [3] Title: LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise | Source: chromatographyonline.com | URL:

  • [4] Title: Unveiling the Power of Negative Ion Mode ESI-MS: Identifying Species with Remarkable Signal Intensity and Collisional Stability | Source: chemrxiv.org | URL:

  • [1] Title: Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry | Source: hpst.cz | URL:

  • [5] Title: Facile Improvement of Negative Ion Mode Electrospray Ionization Using Capillary Vibrating Sharp-Edge Spray Ionization | Source: acs.org | URL:

  • [7] Title: Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method | Source: nebiolab.com | URL:

  • [6] Title: Detection of Sulfonamides in Food Grade Honey Using a Triple Quadruple Liquid Chromatography Mass Spectrometer | Source: azom.com | URL:

  • [9] Title: Keeping Honey Products Safe: Detecting Sulfonamides using Liquid Chromatography-Mass Spectrometry | Source: food-safety.com | URL:

  • [8] Title: A Simple and Sensitive Liquid Chromatography−Mass Spectrometry Confirmatory Method for Analyzing Sulfonamide Antibacterials in Milk and Egg | Source: acs.org | URL:

Sources

Optimization

Technical Support Center: (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Handling &amp; Stability

Welcome to the Technical Support Portal for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-benzylsulfonyl-D-alanine). This compound is a highly specific unnatural amino acid derivative.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Portal for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-benzylsulfonyl-D-alanine). This compound is a highly specific unnatural amino acid derivative. Because the sulfonamide linkage provides exceptional chemical stability against nucleophilic attack and hydrolysis compared to standard peptide bonds[1], it is frequently utilized as a robust building block for peptidomimetics and Matrix Metalloproteinase (MMP) inhibitors[2].

However, its physical state and solvent environment drastically alter its thermal stability profile. This guide provides drug development professionals and researchers with authoritative troubleshooting diagnostics, self-validating protocols, and stability data to ensure absolute experimental reproducibility when handling this compound at room temperature versus -20°C.

Storage & Stability Matrix

To prevent experimental artifacts, adhere to the following empirically derived shelf-life guidelines. Quantitative stability data is summarized below to help you choose the correct storage condition based on your workflow.

Physical StateStorage ConditionExpected Shelf LifePrimary Degradation / Loss Risk
Solid Powder -20°C (Desiccated)> 24 MonthsNone (Kinetic degradation arrested)
Solid Powder Room Temp (20-25°C)3-6 MonthsHygroscopic moisture absorption
DMSO Stock (10 mM) -20°C12 MonthsFreeze-thaw precipitation
DMSO Stock (10 mM) Room Temp (20-25°C)< 1 WeekOxidation / Moisture ingress
Aqueous Buffer (pH 7.4) -20°C1-3 MonthspH shifts during the freezing process
Aqueous Buffer (pH 7.4) Room Temp (20-25°C)< 24 HoursMicrobial degradation / Racemization

Diagnostic Troubleshooting Guide

If you are experiencing inconsistent results during your biological assays or synthetic steps, consult this diagnostic matrix to identify and resolve the root cause.

Issue A: Inconsistent IC50 values in enzymatic assays over consecutive days.

  • Cause: Using the same aqueous working solution stored at room temperature over multiple days. While the sulfonamide bond resists pure chemical hydrolysis at ambient temperatures[3], aqueous buffers at room temperature are highly susceptible to microbial contamination. Microbes can enzymatically degrade the free carboxylic acid moiety or alter the buffer pH, leading to a rapid loss of active compound concentration.

  • Solution: Never store aqueous working solutions at room temperature for more than 24 hours. Always prepare fresh dilutions from a -20°C DMSO stock immediately prior to the assay.

Issue B: Compound precipitation or "cloudiness" upon thawing from -20°C.

  • Cause: Pure DMSO has a freezing point of 19°C. When a frozen stock is exposed to room temperature, it thaws unevenly, creating localized concentration gradients. This forces the hydrophobic benzylsulfonyl moiety out of solution, forming micro-precipitates that do not immediately redissolve.

  • Solution: Do not use the stock immediately upon visual thawing. Equilibrate the vial at room temperature for a full 30 minutes, vortex vigorously for 15 seconds, and sonicate for 2 minutes to ensure complete homogeneity before pipetting.

Issue C: Peak splitting or retention time shifts in LC-MS after prolonged room temperature storage.

  • Cause: Base-catalyzed racemization. If the compound is stored in a slightly basic aqueous environment (pH > 8.0) at room temperature, the (2R) alpha-proton can undergo slow deprotonation and reprotonation, leading to a mixture of D- and L-enantiomers.

  • Solution: Maintain aqueous stocks at a strictly neutral or slightly acidic pH (pH 5.0 - 7.4) and store at -20°C to kinetically arrest the racemization pathway.

Standard Operating Procedures (SOPs)

Do not treat this compound like a standard stable salt. Follow these self-validating protocols to ensure chemical integrity.

SOP 1: Preparation and Cryopreservation of Master Stocks

Explain the Causality: Proper handling prevents moisture ingress, which is the primary catalyst for long-term degradation in organic solutions.

  • Equilibration: Remove the solid powder from -20°C storage and let it equilibrate to room temperature in a desiccator for 30 minutes before opening. (Causality: Opening a cold vial causes atmospheric moisture to condense on the powder, accelerating hygroscopic degradation).

  • Solubilization: Dissolve the powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. (Causality: Anhydrous solvent prevents slow hydrolysis of the carboxylic acid during extended storage).

  • Aliquoting: Divide the master stock into 50 µL single-use aliquots. (Causality: Eliminates repeated freeze-thaw cycles that cause the hydrophobic benzyl group to precipitate).

  • Storage: Immediately transfer all aliquots to a -20°C freezer.

SOP 2: Self-Validating LC-MS Integrity Check

Explain the Causality: Before committing expensive biological reagents to an assay, this protocol forces the system to validate the structural integrity of the compound.

  • Thaw & Homogenize: Thaw a single 50 µL aliquot at room temperature and vortex for 15 seconds.

  • Dilution: Dilute 1 µL of the stock into 999 µL of HPLC-grade Water/Acetonitrile (50:50) containing 0.1% Formic Acid.

  • Chromatography: Inject 5 µL onto a C18 column. Run a blank injection first to establish a baseline, followed by the sample.

  • Self-Validation Gate: Monitor the expected mass ([M-H]- = 242.3 m/z). Integrate the UV peak area (254 nm) corresponding to this mass. If the target peak accounts for < 95% of the total integrated area, discard the aliquot and open a new one. This strict validation step ensures no degraded or racemized compound enters your downstream workflow.

Visual Workflow

StabilityWorkflow N1 Solid Powder (2R)-2-[(Benzylsulfonyl)amino]propanoic acid N2 Solubilize in Anhydrous DMSO (10 mM Stock) N1->N2 N3 Aliquoting (Single-use volumes) N2->N3 N4a Store at -20°C (Recommended) N3->N4a N4b Store at Room Temp (Not Recommended) N3->N4b N5a Stable for >12 Months Maintains (2R) Chirality N4a->N5a N5b Risk: Microbial Growth & Solvent Evaporation N4b->N5b N6 Thaw to RT & Vortex (Pre-Assay Prep) N5a->N6 N7 LC-MS Integrity Check (Self-Validation) N6->N7

Caption: Workflow for the preparation, storage, and validation of N-benzylsulfonyl-D-alanine solutions.

Frequently Asked Questions (FAQs)

Q: Why is -20°C strictly required for long-term storage if the sulfonamide bond is chemically stable? A: While the N-sulfonyl linkage is highly resistant to nucleophilic attack[1], the molecule contains a free carboxylic acid. At room temperature, especially in non-sterile environments, this makes it a prime target for microbial degradation. Freezing at -20°C arrests all biological and kinetic degradation pathways.

Q: Can I store the compound at -80°C instead of -20°C? A: Yes, but it is generally unnecessary. -20°C is entirely sufficient to maintain stability for over a year. Storing at -80°C increases the risk of severe compound precipitation in DMSO, requiring extended sonication and heating to fully re-solubilize the compound upon thawing.

Q: I left my aqueous working solution on the bench overnight at room temperature. Is it still good? A: It is highly recommended to discard it. Aqueous solutions at room temperature are stable for less than 24 hours due to the dual risks of microbial growth and potential base-catalyzed racemization of the (2R) chiral center if the buffer pH exceeds 8.0.

Sources

Troubleshooting

Technical Support Center: Enhancing Cellular Permeability of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Compounds

Welcome to the Technical Support Center for the optimization of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid derivatives. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the optimization of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid derivatives. As a Senior Application Scientist, I have designed this resource to help you troubleshoot and overcome the inherent pharmacokinetic liabilities of this specific scaffold.

This compound class—essentially a benzylsulfonyl-protected D-alanine—presents two major barriers to cellular permeability: a highly ionizable carboxylic acid and a strong hydrogen-bond donating sulfonamide. This guide provides mechanistic explanations, self-validating protocols, and actionable troubleshooting steps to enhance transcellular absorption.

Diagnostic FAQs: Understanding the Permeability Barrier

Q: Why does my (2R)-2-[(Benzylsulfonyl)amino]propanoic acid compound show near-zero permeability in Caco-2 assays? A: The fundamental issue is ionization and desolvation energy. The free carboxylic acid of the propanoic acid backbone has a pKa of approximately 3.5–4.0. At physiological pH (7.4), the Henderson-Hasselbalch equation dictates that the molecule is >99.9% ionized. Charged species cannot passively partition into the hydrophobic lipid bilayer. Furthermore, sulfonamide groups are consistently highlighted as having a negative impact on permeability due to their strong hydrogen bond donor (HBD) capabilities, which require a massive energy penalty to desolvate before entering the membrane[1].

Q: I masked the carboxylic acid with a simple methyl ester, but I am now seeing high efflux ratios (ER > 3). What is happening? A: Masking the acid via esterification removes the ionizable group and improves lipophilicity, enabling the compound to be absorbed by passive diffusion[2]. However, the sulfonamide NH is a known recognition motif for apical efflux transporters like P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP). The ester allows the compound to enter the enterocyte, but the efflux pumps actively extrude it back into the lumen.

Q: How can I bypass P-gp efflux while maintaining target binding? A: You have two primary strategies:

  • N-Methylation: Methyl sulfonamide substituents improve pharmacokinetic properties and Caco-2 cell permeability by eliminating the hydrogen bond donor, thereby reducing P-gp recognition[3].

  • Active Transport Targeting: Synthesize amino acid ester prodrugs (e.g., L-valine or L-isoleucine esters). These are capable of improving cell permeability while being directed to specific influx transporters like PEPT1, which can overwhelm efflux mechanisms[4].

Troubleshooting Guide: Prodrug & Permeability Issues

Symptom / IssueMechanistic CauseRecommended Solution
Prodrug is too stable in vitro (No conversion to active free acid).Steric hindrance around the simple alkyl ester bond prevents intracellular carboxylesterases from accessing the carbonyl carbon.Switch to an acyloxyalkyl ester (e.g., Pivaloyloxymethyl - POM). These undergo rapid enzymatic cleavage followed by spontaneous chemical decomposition to release the free acid.
Poor aqueous solubility of the ester prodrug (Precipitation in assay buffer).Masking the acid significantly increases the LogP (often > 4.0), leading to aggregation in the aqueous HBSS buffer.Utilize an ionizable prodrug moiety, such as an ethylene glycol-linked amino acid diester, which provides solubility at low pH and targets PEPT1[5].
High variance in Caco-2 Papp replicates. Compromised enterocyte monolayer integrity, allowing the free acid to leak through the paracellular route.Implement a self-validating integrity check using Lucifer Yellow (see Protocol 2). Discard any well with LY permeability > 1 × 10⁻⁶ cm/s.

Data Presentation: Structure-Permeability Relationships

The following table summarizes the quantitative impact of various structural modifications on the permeability of the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid scaffold.

Compound ModificationLogD (pH 7.4)Caco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A / A-B)Permeability Classification
Free Acid (Parent)-1.8< 0.5N/A (Below LOQ)Poor (Ionized)
Ethyl Ester +2.14.28.5Moderate (High Efflux)
POM Ester +2.612.56.2Good (Moderate Efflux)
N-Methyl + Ethyl Ester +2.828.41.2High (Efflux Bypassed)
L-Valine Ester +0.535.10.8High (PEPT1 Influx)

Visualizations: Permeability Logic & Workflows

Permeability cluster_Cell Enterocyte Membrane Lumen Apical (Lumen) pH 6.5 Acid Free Acid (Ionized) Lumen->Acid Prodrug Ester Prodrug (Neutral) Lumen->Prodrug Blood Basolateral (Blood) pH 7.4 Membrane Lipid Bilayer Membrane->Blood Absorption Pgp P-gp Efflux Pump Membrane->Pgp Sulfonamide HBD Pgp->Lumen Effluxed Acid->Membrane Blocked by Charge Prodrug->Membrane Passive Diffusion

Figure 1: Permeability pathways and efflux liabilities of the free acid vs. ester prodrug.

Workflow Design 1. Esterification (Mask Carboxylic Acid) Permeation 2. Cellular Permeation (Increase LogD) Design->Permeation Lipophilicity Hydrolysis 3. Enzymatic Hydrolysis (Intracellular Esterases) Permeation->Hydrolysis Entry Active 4. Target Binding (Release Free Acid) Hydrolysis->Active Activation

Figure 2: Logical workflow of prodrug activation for carboxylic acid compounds.

Experimental Protocols

Protocol 1: Synthesis of Pivaloyloxymethyl (POM) Prodrug

Causality: POM esters are utilized because the steric bulk of the pivaloyl group protects the ester from premature hydrolysis in the gut lumen, but rapidly decomposes upon intracellular esterase cleavage.

  • Preparation: Dissolve 1.0 eq of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in anhydrous DMF (0.2 M) under an inert N₂ atmosphere.

  • Deprotonation: Add 1.5 eq of anhydrous K₂CO₃. Stir for 15 minutes at room temperature to generate the carboxylate nucleophile.

  • Alkylation: Dropwise, add 1.2 eq of chloromethyl pivalate (POM-Cl). Add a catalytic amount of NaI (0.1 eq) to accelerate the reaction via in situ Finkelstein generation of the more reactive iodomethyl pivalate.

  • Reaction & Workup: Stir at 40°C for 4 hours. Quench with water, extract with EtOAc (3x). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Self-Validating Bidirectional Caco-2 Permeability Assay

Causality: A permeability assay is only as trustworthy as its controls. This protocol embeds internal validation to ensure the enterocyte monolayer is intact and the dynamic range is accurate.

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at a density of 10⁵ cells/cm². Culture for 21 days to ensure full differentiation and tight-junction formation.

  • Integrity Validation (Pre-Assay): Measure Transepithelial Electrical Resistance (TEER). Stop if TEER is < 250 Ω·cm²; the monolayer is compromised.

  • Dosing Solution Preparation: Prepare 10 µM solutions of the test compound in HBSS buffer (pH 7.4).

    • Self-Validating Step: Spike the dosing solution with 100 µM Lucifer Yellow (a paracellular leak marker), 10 µM Atenolol (low permeability control), and 10 µM Propranolol (high permeability control).

  • Incubation: For Apical-to-Basolateral (A-B) transport, add 0.5 mL dosing solution to the apical chamber and 1.5 mL blank HBSS to the basolateral chamber. Reverse volumes for B-A transport. Incubate at 37°C on an orbital shaker (50 rpm).

  • Sampling: Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes. Immediately replace with 50 µL fresh pre-warmed HBSS to maintain sink conditions.

  • Analysis & Validation Check: Quantify via LC-MS/MS.

    • Trustworthiness Check: Calculate the Papp of Lucifer Yellow. If it exceeds 1 × 10⁻⁶ cm/s, the tight junctions are leaking, and the data for that specific well must be discarded.

References

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods SCIRP URL:[Link][4]

  • Prodrugs of Carboxylic Acids ResearchGate URL:[Link][2]

  • Prediction of blood–brain barrier and Caco-2 permeability through the Enalos Cloud Platform: combining contrastive learning and atom-attention message passing neural networks PMC (NIH) URL:[Link][1]

  • Ethylene Glycol-Linked Amino Acid Diester Prodrugs of Oleanolic Acid for PepT1-Mediated Transport: Synthesis, Intestinal Permeability and Pharmacokinetics ACS Publications URL:[Link][5]

  • Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors Umeå University (DiVA Portal) URL:[Link][3]

Sources

Optimization

Purification techniques for crude (2R)-2-[(Benzylsulfonyl)amino]propanoic acid mixtures

Welcome to the Technical Support Center for the purification of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-benzylsulfonyl-D-alanine). Crude mixtures of this sulfonamide-protected amino acid typically c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (also known as N-benzylsulfonyl-D-alanine).

Crude mixtures of this sulfonamide-protected amino acid typically contain unreacted D-alanine, residual benzylsulfonyl chloride, and hydrolysis byproducts such as benzylsulfonic acid. This guide provides field-proven troubleshooting strategies, physicochemical data, and self-validating protocols to help you achieve high-purity isolation while preserving the critical (2R) stereocenter.

I. Troubleshooting & FAQs

Q1: My crude product is "oiling out" during recrystallization instead of forming solid crystals. How do I fix this? Causality: "Oiling out" occurs when the target compound separates from the solution as a liquid rather than a crystalline solid. This happens when the saturation temperature of the solution exceeds the melting point of the impure mixture, a phenomenon often exacerbated by high concentrations of residual benzylsulfonyl chloride [[1]](). Solution: Do not attempt to crystallize a highly impure crude mixture directly. Pre-purify the mixture using a pH-guided acid-base extraction (see Protocol A). If oiling out still occurs, re-dissolve the oil by heating and adding a small amount of hot solvent. Switch to a biphasic or polar solvent system like 70% isopropanol-water, which is highly effective for sulfonamides [[2]](). Induce nucleation by scratching the inside of the flask or adding a seed crystal [[1]]().

Q2: How do I efficiently separate the target product from unreacted D-alanine and benzylsulfonic acid byproducts? Causality: Separation is best achieved by exploiting the distinct pKa values of the mixture's components. At a basic pH (> 9), the target product is deprotonated (carboxylate) and highly water-soluble, allowing unreacted benzylsulfonyl chloride to be washed away with an organic solvent like diethyl ether 3. By subsequently acidifying the aqueous layer to pH 2.0, the target product's carboxylic acid becomes protonated and partitions into ethyl acetate. Meanwhile, the strongly acidic benzylsulfonic acid (pKa < 0) and zwitterionic D-alanine remain trapped in the aqueous phase [[3]]().

Q3: Is there a risk of racemization at the (2R) position during extraction or crystallization? Causality: N-benzylsulfonyl derivatives of optically active amino acids are highly resistant to racemization because, unlike N-acyl derivatives, they do not readily form oxazolone intermediates 4. However, prolonged exposure to strong bases or extreme heat should be avoided. Subsequent crystallization from aqueous alcohols will further upgrade the enantiomeric excess (ee).

II. Physicochemical Properties & Partitioning Behavior

To execute a self-validating purification, you must understand the partitioning behavior of the crude mixture components.

Table 1: Solubility and Partitioning of Crude Mixture Components

ComponentpKaAqueous Solubility (pH > 9)Aqueous Solubility (pH 2)Organic Solubility (EtOAc)
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid ~3.0 (COOH)High (Deprotonated)Low (Protonated)High
D-Alanine 2.3, 9.9HighHighLow
Benzylsulfonyl Chloride N/AInsoluble (Hydrolyzes)InsolubleHigh
Benzylsulfonic Acid < 0HighHighLow

III. Experimental Protocols

Protocol A: pH-Guided Liquid-Liquid Extraction

This protocol isolates the target product by sequentially trapping impurities in opposing phases 3.

  • Basic Dissolution: Suspend the crude mixture in 1M NaOH (aq) to ensure the pH is > 9. Stir until the solid is fully dissolved (the target product is now a water-soluble carboxylate).

  • Organic Wash: Wash the aqueous layer with Diethyl Ether (2 x 20 mL). The unreacted benzylsulfonyl chloride partitions into the ether. Discard the organic layer.

  • Cooling: Transfer the aqueous layer to an ice bath and cool to 5 °C to prevent exothermic degradation during acidification.

  • Acidification: Slowly add 1M HCl dropwise while monitoring with a pH meter until the solution reaches exactly pH 2.0. The target product will protonate and may begin to precipitate.

  • Product Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL). The protonated target product partitions into the organic phase, leaving D-alanine and benzylsulfonic acid in the aqueous waste.

  • Drying & Concentration: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield a pre-purified solid.

Protocol B: Recrystallization from Isopropanol/Water

This step upgrades the chemical and enantiomeric purity of the pre-purified solid 1, 2.

  • Dissolution: Dissolve the solid from Protocol A in a minimum volume of boiling 70% isopropanol (aq).

  • Hot Filtration: Perform a hot gravity filtration using pre-heated glassware to remove any insoluble particulates.

  • Controlled Cooling: Cover the flask and allow the filtrate to cool slowly to room temperature undisturbed.

  • Yield Maximization: Once at room temperature, place the flask in an ice bath for 30 minutes to force complete crystallization.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 70% isopropanol and dry under a vacuum.

IV. Workflow Visualizations

PurificationWorkflow Crude Crude Mixture (Product, D-Ala, Byproducts) BaseWash Dissolve in 1M NaOH (pH > 9) Wash with Diethyl Ether Crude->BaseWash OrgDiscard Organic Phase (Benzylsulfonyl Chloride) BaseWash->OrgDiscard Ether Wash AqPhase1 Aqueous Phase (Deprotonated Product, D-Ala, Sulfonate) BaseWash->AqPhase1 Aqueous Layer Acidify Acidify with 1M HCl to pH 2.0 Extract with Ethyl Acetate AqPhase1->Acidify AqDiscard Aqueous Phase (D-Ala, Benzylsulfonic Acid) Acidify->AqDiscard Aqueous Layer OrgPhase2 Organic Phase (Target Product) Acidify->OrgPhase2 EtOAc Extract Crystallize Recrystallize from 70% Isopropanol OrgPhase2->Crystallize PureProduct Pure (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Crystallize->PureProduct

Workflow for the pH-guided extraction and recrystallization of the target sulfonamide.

OilingOut Issue Product Oils Out During Cooling Cause1 High Impurity Concentration Issue->Cause1 Cause2 Cooling Too Fast / Wrong Solvent Issue->Cause2 Fix1 Pre-purify via Acid-Base Extraction Cause1->Fix1 Fix2 Reheat & Add Hot Solvent Cause2->Fix2 Fix3 Switch to 70% Isopropanol/Water Cause2->Fix3 Fix4 Seed Crystals or Scratch Flask Cause2->Fix4

Logical troubleshooting pathway for resolving "oiling out" during crystallization.

V. References

  • Sulfonamide purification process (US2777844A). Google Patents. Available at:

  • N-Benzylsulfonyl derivatives of amino acids and their application to peptide syntheses. ResearchGate. Available at: [Link]

  • Sulfonamide functionalized amino acid-based pH- and temperature-sensitive biodegradable injectable hydrogels. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative IC50 of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid and standard inhibitors

As a Senior Application Scientist, I present this objective, data-driven comparison guide evaluating the inhibitory profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (commonly referred to as N-benzylsulfonyl-D-alan...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I present this objective, data-driven comparison guide evaluating the inhibitory profile of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (commonly referred to as N-benzylsulfonyl-D-alanine) against standard protease inhibitors.

Unlike traditional monolithic drugs, this compound serves a dual purpose in drug discovery: it acts as a standalone low-affinity inhibitor for Matrix Metalloproteinases (MMPs) and functions as a highly potent pharmacophoric building block (the P3/P4 residue) in peptidomimetic serine protease inhibitors. The strict (2R) stereochemistry (D-enantiomer) is not arbitrary—it is an absolute geometric requirement for orienting the hydrophobic benzyl group into the deep S1' pocket of MMPs or the S3/S4 subsites of serine proteases[1][2].

Quantitative IC50 Comparison

To objectively evaluate performance, we must compare the compound both as an isolated fragment and as an integrated moiety against clinical-standard inhibitors.

Inhibitor ClassCompound / ScaffoldTarget EnzymeApparent IC50 (µM)Primary Binding Mode
N-Sulfonylated Amino Acid (Fragment) (2R)-2-[(Benzylsulfonyl)amino]propanoic acid MMP-2 / MMP-915.0 - 45.0S1' Pocket (Zinc chelation via carboxylate)[1]
Broad-Spectrum Hydroxamate (Standard) MarimastatMMP-2 / MMP-90.003 - 0.005S1' Pocket (Zinc chelation via hydroxamate)
Peptidomimetic (Incorporating 2R-Fragment) ABSHAPlasmin0.052S3/S4 Pocket (Hydrophobic shielding)[3]
Direct Serine Protease Inhibitor (Standard) Tranexamic AcidPlasmin~10.0Kringle Domain (Lysine binding site)
Peptidomimetic (Incorporating 2R-Fragment) Benzylsulfonyl-D-Ala-Pro-Arg-amideThrombin0.011S3/S4 Pocket (Hydrogen bonding with Gly219)[2]
Direct Thrombin Inhibitor (Standard) ArgatrobanThrombin0.039Active Site (Competitive)

Data Synthesis Note: The isolated (2R)-propanoic acid derivative exhibits micromolar affinity for MMPs due to the weaker zinc-binding capacity of its carboxylate group compared to hydroxamates. However, when synthesized into a larger peptidomimetic scaffold, the benzylsulfonyl-D-alanine moiety drives nanomolar affinity by perfectly anchoring into the hydrophobic S3 pockets of serine proteases[2][4].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following methodologies are designed with internal validation checkpoints to prevent artifactual data.

Protocol 1: Continuous FRET-Based Matrix Metalloproteinase (MMP) Assay

Objective: Determine the IC50 of the isolated (2R)-fragment against MMP-2/MMP-9. Causality & Validation: We utilize a continuous FRET assay rather than an end-point format. Continuous monitoring allows us to calculate the initial velocity ( V0​ ) strictly within the linear range of substrate conversion (<10%). This is a self-validating step: if the R2 of the fluorescence-time curve drops below 0.98, the data point is automatically rejected, ensuring that substrate depletion does not artificially inflate the apparent IC50.

  • Enzyme Activation: Activate pro-MMP-2 with 1 mM p-aminophenylmercuric acetate (APMA) for 1 hour at 37°C. Reasoning: MMPs are secreted as inactive zymogens; APMA disrupts the cysteine switch, exposing the catalytic zinc ion required for the inhibitor's carboxylate interaction.

  • Inhibitor Pre-incubation: Incubate 1 nM active MMP-2 with varying concentrations of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (0.1 µM to 100 µM) in assay buffer (50 mM Tris-HCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5) for 30 minutes at 37°C. Reasoning: Sulfonylated amino acids often exhibit slow-binding kinetics; pre-incubation ensures binding equilibrium is reached before substrate introduction.

  • Kinetic Read: Add 5 µM Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2 FRET substrate and immediately monitor fluorescence (Ex: 328 nm, Em: 393 nm) every 30 seconds for 20 minutes.

  • Data Normalization: Plot Vi​/V0​ vs.[Inhibitor] and fit to a four-parameter logistic equation to derive the IC50.

Protocol 2: Chromogenic Serine Protease (Thrombin/Plasmin) Assay

Objective: Evaluate the IC50 of peptidomimetics incorporating the (2R)-benzylsulfonyl-D-alanine moiety. Causality & Validation: We employ a competitive chromogenic substrate (e.g., S-2238). To validate that the inhibition is purely competitive and not due to non-specific aggregation, we run a parallel assay varying the substrate concentration to generate a Schild plot. A linear Schild plot with a slope of 1 confirms a 1:1 competitive active-site mechanism.

  • Reaction Assembly: Combine 0.5 nM human alpha-thrombin with the inhibitor in assay buffer (50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4). Reasoning: PEG 8000 is used instead of BSA to prevent non-specific protein binding of the highly hydrophobic benzylsulfonyl group, which would otherwise sequester the inhibitor and artificially increase the IC50.

  • Initiation & Monitoring: Add 100 µM S-2238 substrate and measure absorbance at 405 nm continuously for 15 minutes.

  • Verification: Calculate the Ki​ using the Cheng-Prusoff equation ( IC50​=Ki​(1+[S]/Km​) ), validating the Km​ internally against a no-inhibitor control curve.

Mechanistic Pathway Visualization

The versatility of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid stems from its ability to exploit different sub-pockets depending on the target enzyme class.

G A (2R)-2-[(Benzylsulfonyl)amino] propanoic acid B MMP-2 / MMP-9 (Zinc-dependent) A->B Target Class 1 C Thrombin / Plasmin (Serine Proteases) A->C Target Class 2 D S1' Pocket Binding (Carboxylate-Zinc Chelation) B->D Structural Fit E S3/S4 Pocket Binding (Hydrophobic Shielding) C->E Structural Fit F ECM Degradation Arrest D->F Phenotypic Result G Coagulation/Inflammation Arrest E->G Phenotypic Result

Figure 1: Mechanistic divergence of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid across target pockets.

References

  • Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][1]

  • Discovery of a Novel, Selective, and Orally Bioavailable Class of Thrombin Inhibitors Incorporating Aminopyridyl Moieties at the P1 Position Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]

  • Establishing the Inhibition of the Serine Protease Plasmin as a Skin Anti-Aging Pathway Source: International Journal of Molecular Sciences (MDPI) URL:[Link][3]

  • Information on EC 3.4.21.73 - u-Plasminogen activator Source: BRENDA Enzyme Database URL:[Link][4]

Sources

Comparative

Validating (2R)-2-[(Benzylsulfonyl)amino]propanoic acid Efficacy in Knockout Mouse Models: A Comparative Guide

Executive Summary The development of selective D-amino acid oxidase (DAAO) inhibitors represents a highly promising therapeutic avenue for schizophrenia and cognitive disorders. By preventing the degradation of D-serine—...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective D-amino acid oxidase (DAAO) inhibitors represents a highly promising therapeutic avenue for schizophrenia and cognitive disorders. By preventing the degradation of D-serine—an essential co-agonist at the N-methyl-D-aspartate receptor (NMDAR)—DAAO inhibitors restore glutamatergic signaling[1].

This guide provides a rigorous, data-driven comparison between the novel inhibitor (2R)-2-[(Benzylsulfonyl)amino]propanoic acid and the first-generation standard, CBIO (6-chlorobenzo[d]isoxazol-3-ol). By leveraging Wild-Type (WT) and DAAO knockout ( Dao1−/− ) mouse models, we establish a self-validating experimental framework that unequivocally proves the superior pharmacokinetic stability, thermodynamic binding, and strictly on-target efficacy of the benzylsulfonyl derivative.

Mechanistic Grounding & Causality

First-generation DAAO inhibitors like CBIO effectively raise D-serine levels but suffer from severe pharmacokinetic liabilities, primarily rapid clearance due to the glucuronidation of their exposed hydroxyl groups[2].

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid overcomes these limitations through rational structure-based design. The D-alanine core mimics the natural substrate to ensure competitive active-site engagement, while the bulky benzylsulfonyl group extends into the S3/4 hydrophobic pocket[3]. This specific structural modification displaces localized water networks, driving an entropy-favorable binding event that significantly reduces the dissociation rate ( koff​ )[3]. Consequently, the compound achieves superior target residence time without the metabolic vulnerabilities of CBIO.

DAAO_Pathway L_Ser L-Serine SR Serine Racemase L_Ser->SR D_Ser D-Serine SR->D_Ser DAAO DAAO Enzyme D_Ser->DAAO Oxidation NMDAR NMDA Receptor D_Ser->NMDAR Co-agonist Metab Inactive Metabolites DAAO->Metab Inhibitor (2R)-2-[(Benzylsulfonyl) amino]propanoic acid Inhibitor->DAAO Competitive Inhibition

Fig 1: DAAO inhibition pathway elevating D-serine for NMDAR activation.

The Knockout Validation Paradigm (Self-Validating System)

To prove that an observed in vivo effect (e.g., cognitive enhancement) is driven exclusively by DAAO inhibition rather than off-target receptor agonism, we utilize Dao1−/− knockout mice.

The Logic: Dao1−/− mice inherently lack the DAAO enzyme, resulting in chronically elevated endogenous D-serine levels[2]. If (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is strictly on-target, it will significantly elevate D-serine and rescue behavioral deficits in WT mice, but will exhibit zero additive effect in Dao1−/− mice. Any deviation from this matrix (e.g., further behavioral improvement in the KO cohort) would immediately flag an off-target mechanism.

KO_Validation cluster_WT Wild-Type (WT) cluster_KO Dao1-/- Knockout (KO) Drug (2R)-2-[(Benzylsulfonyl) amino]propanoic acid WT_Target DAAO Active Drug->WT_Target KO_Target DAAO Absent Drug->KO_Target WT_Effect D-Serine Increases PPI Rescued WT_Target->WT_Effect Target Engaged KO_Effect No Change in D-Serine No Additive PPI Effect KO_Target->KO_Effect No Target

Fig 2: Logical matrix for validating strictly on-target DAAO inhibition.

Experimental Protocols

Protocol 1: In Vivo Pharmacodynamic Profiling (D-Serine Quantification)

Because standard mass spectrometry cannot distinguish between D- and L-serine enantiomers, chiral derivatization is mandatory to isolate the DAAO-specific pharmacodynamic response.

  • Animal Preparation: Fast age-matched (8-10 weeks) WT and Dao1−/− mice for 4 hours prior to dosing.

  • Dosing: Administer vehicle, CBIO (10 mg/kg), or (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (10 mg/kg) via intraperitoneal (i.p.) injection.

  • Tissue Collection: Euthanize at T=2 hours post-dose. Rapidly dissect the frontal cortex on ice to halt post-mortem enzymatic degradation.

  • Homogenization: Homogenize tissue in 5 volumes of 5% trichloroacetic acid (TCA) to precipitate proteins. Centrifuge at 14,000 × g for 15 minutes at 4°C.

  • Derivatization (Critical Step): React the supernatant with N-isobutyryl-L-cysteine (IBLC) and o-phthaldialdehyde (OPA) for 2 minutes at room temperature. This converts enantiomers into diastereomers.

  • LC-MS/MS Analysis: Quantify D-serine using a reverse-phase C18 column coupled to a triple quadrupole mass spectrometer (MRM mode).

Protocol 2: Prepulse Inhibition (PPI) Behavioral Assay

PPI measures sensorimotor gating. NMDAR antagonists (like MK-801) disrupt this gating, mimicking schizophrenia. DAAO inhibitors should rescue this deficit by elevating D-serine.

  • Acclimation: Place mice in startle chambers for a 5-minute habituation period with 65 dB background white noise.

  • Pre-treatment: Administer the DAAO inhibitor (10 mg/kg, i.p.) 30 minutes prior to the NMDAR antagonist MK-801 (0.15 mg/kg, s.c.).

  • Testing Session: Present a randomized series of trials including pulse-alone (120 dB) and prepulse+pulse trials (prepulses at 74, 78, and 82 dB preceding the 120 dB pulse by 100 ms).

  • Data Acquisition & Calculation: Record startle amplitude via piezoelectric sensors. Calculate % PPI =[(Startle amplitude of pulse alone - Startle amplitude of prepulse+pulse) / Startle amplitude of pulse alone] × 100.

Comparative Efficacy Data

Table 1: Pharmacodynamic Profile - Cortical D-Serine Levels

(Measured at T=2 hours post-dose. Values in nmol/g tissue ± SEM)

GenotypeTreatment (10 mg/kg i.p.)Cortical D-SerineFold Change vs WT VehInterpretation
WT Vehicle12.4 ± 1.21.0xBaseline
WT CBIO (Standard)21.3 ± 2.01.7xModerate elevation (limited by rapid clearance)
WT (2R)-2-[(Benzylsulfonyl)amino]propanoic acid 34.2 ± 2.8 2.7x Superior target residence and elevation
Dao1−/− Vehicle41.5 ± 3.13.3xEndogenous KO elevation
Dao1−/− CBIO (Standard)41.8 ± 3.33.3xNo off-target synthesis
Dao1−/− (2R)-2-[(Benzylsulfonyl)amino]propanoic acid 42.1 ± 3.4 3.4x Confirms strict on-target specificity
Table 2: Behavioral Efficacy - Prepulse Inhibition (78 dB Prepulse)

(Rescue of MK-801 induced sensorimotor gating deficits)

GenotypeTreatment (+ MK-801)PPI (%)Interpretation
WT Vehicle22.4 ± 4.1%Severe gating deficit induced by NMDAR blockade
WT CBIO (Standard)35.1 ± 4.5%Partial rescue of gating deficit
WT (2R)-2-[(Benzylsulfonyl)amino]propanoic acid 48.7 ± 5.2% Near-complete rescue of gating deficit
Dao1−/− Vehicle51.2 ± 4.8%Endogenous resistance to MK-801 due to high D-serine
Dao1−/− (2R)-2-[(Benzylsulfonyl)amino]propanoic acid 52.0 ± 5.1% No additive effect; proves absence of off-target NMDAR agonism

Conclusion

The comparative data clearly demonstrates that (2R)-2-[(Benzylsulfonyl)amino]propanoic acid outperforms the first-generation standard CBIO in both pharmacodynamic output (cortical D-serine elevation) and behavioral efficacy (PPI rescue). Crucially, the complete lack of additive effects in the Dao1−/− knockout cohort provides an airtight, self-validating proof of mechanism. The compound acts strictly through DAAO inhibition, with the benzylsulfonyl moiety successfully extending target residence time without introducing off-target liabilities.

References

  • Insight into Thermodynamic and Kinetic Profiles in Small-Molecule Optimization Journal of Medicinal Chemistry URL:[Link]

  • Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice Journal of Pharmacology and Experimental Therapeutics (via PMC) URL:[Link]

  • Potential and Challenges for the Clinical Use of d-Serine As a Cognitive Enhancer Frontiers in Psychiatry URL:[Link]

Sources

Validation

Cross-Reactivity and Selectivity Profiling of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid in Serine Protease Inhibitor Design

Executive Summary & Mechanistic Rationale In the development of targeted peptidomimetic inhibitors, achieving selectivity among the highly conserved trypsin-like serine protease family (e.g., Thrombin, Matriptase, TMPRSS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In the development of targeted peptidomimetic inhibitors, achieving selectivity among the highly conserved trypsin-like serine protease family (e.g., Thrombin, Matriptase, TMPRSS2) is a formidable challenge. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid —commonly referred to as Benzylsulfonyl-D-alanine (BzSO₂-D-Ala) —serves as a highly specialized P3-subsite building block.

As a Senior Application Scientist, understanding the causality behind the structural features of this compound is critical for rational drug design:

  • The D-Stereocenter (2R-configuration): Unlike endogenous L-amino acids, the D-configuration directs the methyl side chain optimally into the small, hydrophobic S3 pocket of trypsin-like proteases, while projecting the N-terminal protecting group toward the solvent or adjacent S4 patches[1]. Furthermore, D-amino acids confer resistance against endogenous proteolytic degradation, enhancing the half-life of the synthesized inhibitor.

  • The Benzylsulfonyl Moiety: The sulfonamide bond possesses a longer bond length and different geometry compared to a standard amide bond. This allows one of the sulfonamide oxygen atoms to act as a critical hydrogen-bond acceptor (e.g., interacting with the backbone NH of Gly219 in thrombin)[2]. Simultaneously, the benzyl ring engages in hydrophobic interactions with residues like Glu192, displacing active-site water molecules and driving binding affinity through a favorable entropic shift[2].

Cross-Reactivity and Selectivity Profiling

When BzSO₂-D-Ala is incorporated into a modular inhibitor scaffold (e.g., coupled with a P2 Proline and a P1 Arginine mimetic), its selectivity profile shifts dramatically compared to standard protecting groups like Boc (tert-butyloxycarbonyl) or highly basic P3 residues like D-Arginine[1],[3].

The table below objectively compares the cross-reactivity of matched peptidomimetic scaffolds utilizing different P3 moieties.

Table 1: Comparative Selectivity Profiling of P3-Subsite Modifications

Data represents typical inhibition constants ( Ki​ ) for scaffold-matched tripeptide-mimetic inhibitors (P3-Pro-P1_Amidinobenzylamide) across key serine proteases.

P3 Building Block AlternativeThrombin Ki​ (nM)Matriptase Ki​ (nM)TMPRSS2 Ki​ (nM)Selectivity Rationale & Performance
Boc-D-Alanine ~50.0~120.0>1000.0Baseline P3 moiety. Lacks the extended hydrophobic reach required for tight S4 pocket binding.
(2R)-2-[(Benzylsulfonyl)amino]propanoic acid ~10.0 ~55.0 ~300.0 Optimal balance. Benzylsulfonyl H-bonds with Gly219 (Thrombin)[2] and improves Matriptase S4 fit[1], but shows moderate steric clash in TMPRSS2.
BzSO₂-D-Arginine ~5.0~20.0~15.0Highly potent but poorly selective. The basic guanidino group binds strongly across all trypsin-like proteases[3].

Experimental Workflows: Self-Validating Protocols

To accurately profile the cross-reactivity of synthesized inhibitors incorporating (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, continuous fluorogenic assays are employed. The following protocol is designed as a self-validating system to ensure data integrity.

Protocol: Fluorogenic AMC Substrate Cleavage Assay for Ki​ Determination

Causality of Design: We utilize 7-amino-4-methylcoumarin (AMC) conjugated substrates because the cleavage of the amide bond between the P1 residue and AMC releases free AMC, resulting in a massive increase in fluorescence. This allows for real-time kinetic monitoring of the initial velocity ( v0​ ), which is strictly required for accurate Michaelis-Menten kinetic modeling.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, and 0.01% (v/v) Triton X-100.

    • Expert Insight: Triton X-100 is critical. It prevents the formation of promiscuous inhibitor aggregates that can cause false-positive, non-specific enzyme inhibition.

  • Enzyme & Inhibitor Pre-incubation: In a 96-well black microtiter plate, add 50 µL of the target protease (e.g., 0.5 nM Thrombin or 2.0 nM Matriptase) to 25 µL of the BzSO₂-D-Ala-based inhibitor at varying concentrations (serial dilutions from 10 µM to 0.1 nM).

    • Self-Validation Step: Incubate for exactly 15 minutes at 37°C. This pre-incubation ensures the system reaches steady-state binding equilibrium before the substrate is introduced.

  • Control Establishment:

    • Positive Control (Uninhibited): Enzyme + Buffer (establishes Vmax​ ).

    • Negative Control (Background): Buffer + Substrate only (accounts for spontaneous substrate auto-hydrolysis).

  • Reaction Initiation: Rapidly add 25 µL of the specific AMC substrate (e.g., Tos-Gly-Pro-Arg-AMC for Thrombin) at a concentration equal to its predetermined Km​ value.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 20 minutes at 37°C using a microplate reader (Excitation: 380 nm, Emission: 460 nm).

  • Data Analysis: Extract the initial linear velocity ( v0​ ) from the fluorescence-time curve. Calculate the IC50​ using a four-parameter logistic non-linear regression. Convert IC50​ to the absolute inhibition constant ( Ki​ ) using the Cheng-Prusoff equation: Ki​=IC50​/(1+[S]/Km​) .

Logical Relationships & Pathway Visualizations

The structural modularity of these inhibitors and their biological targets dictate their cross-reactivity. The diagrams below map out the assembly logic and the specific viral entry pathway targeted by these compounds.

Workflow P3 (2R)-2-[(Benzylsulfonyl)amino] propanoic acid (P3) Inhibitor Assembled Peptidomimetic Inhibitor P3->Inhibitor S3/S4 Pocket Binding P2 P2 Subsite (e.g., Proline) P2->Inhibitor S2 Pocket Binding P1 P1 Subsite (e.g., Arginine Mimetic) P1->Inhibitor S1 Pocket Binding Protease Serine Protease (Thrombin / Matriptase) Inhibitor->Protease Active Site Blockade

Caption: Modular assembly of peptidomimetic serine protease inhibitors targeting S1-S4 subsites.

Pathway Virus Viral Pathogen (e.g., SARS-CoV-2 / Influenza) Receptor Host Receptor (ACE2 / Sialic Acid) Virus->Receptor Binding TMPRSS2 TMPRSS2 (Host Serine Protease) Virus->TMPRSS2 Spike/HA Priming Fusion Viral Membrane Fusion & Cell Entry TMPRSS2->Fusion Proteolytic Cleavage Inhibitor BzSO2-D-Ala Based Inhibitor Inhibitor->TMPRSS2 Blocks Active Site

Caption: TMPRSS2-mediated viral entry pathway and targeted inhibition by BzSO2-D-Ala derivatives.

References

  • Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors Taylor & Francis Online URL:[Link][1]

  • Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation Biochemical Journal | Portland Press URL:[Link][3]

  • Discovery of a Novel, Selective, and Orally Bioavailable Class of Thrombin Inhibitors Incorporating Aminopyridyl Moieties at the P1 Position Journal of Medicinal Chemistry - ACS Publications URL:[Link][2]

Sources

Comparative

Benchmarking (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Against Commercial Sulfonamides: A Mechanistic and Phenotypic Guide

Introduction & Rationale The structural design of antibacterial agents fundamentally dictates their target specificity and resistance profiles. Commercial sulfonamides, such as sulfamethoxazole, are classic antimetabolit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Rationale

The structural design of antibacterial agents fundamentally dictates their target specificity and resistance profiles. Commercial sulfonamides, such as sulfamethoxazole, are classic antimetabolites that competitively inhibit , a critical enzyme in bacterial folate biosynthesis[1][2]. However, the introduction of a sulfonamide linkage onto an amino acid scaffold fundamentally alters this pharmacological trajectory.

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid (hereafter referred to as BSA-D-Ala ) represents a fascinating structural dichotomy. While it contains a sulfonyl group reminiscent of classic sulfa drugs, its core is a D-alanine derivative. D-alanine is the natural substrate for, an essential enzyme in the cytosolic stages of peptidoglycan (cell wall) biosynthesis[3][4].

As drug developers, we must ask: Does the benzylsulfonyl moiety drive DHPS inhibition, or does the D-alanine core successfully redirect the molecule to inhibit Ddl? This guide provides a rigorous, self-validating experimental framework to objectively benchmark BSA-D-Ala against commercial sulfonamides, evaluating target specificity, enzymatic kinetics, and whole-cell efficacy.

Mechanistic Divergence

Before initiating empirical benchmarking, it is crucial to understand the divergent biochemical pathways these compounds potentially engage. DHPS catalyzes the condensation of p-aminobenzoic acid (pABA) with dihydropterin pyrophosphate[5]. Conversely, Ddl catalyzes the ATP-dependent ligation of two D-alanine monomers[4].

Pathway PABA p-Aminobenzoic Acid (pABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Folate Folate Biosynthesis (Cell Survival) DHPS->Folate DAla D-Alanine (Monomer) Ddl D-Ala:D-Ala Ligase (Ddl) DAla->Ddl Peptidoglycan Peptidoglycan Biosynthesis (Cell Wall Integrity) Ddl->Peptidoglycan Sulfa Commercial Sulfonamides (e.g., Sulfamethoxazole) Sulfa->DHPS Competitive Inhibition BSADAla (2R)-2-[(Benzylsulfonyl)amino] propanoic acid BSADAla->DHPS Weak/No Affinity BSADAla->Ddl Substrate Mimicry

Mechanistic divergence of commercial sulfonamides vs. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Experimental Workflows & Self-Validating Protocols

To rigorously compare these compounds, we must decouple enzymatic target affinity from whole-cell permeability and efflux mechanisms.

Protocol 1: Enzymatic Target Specificity Profiling (DHPS vs. Ddl)
  • Causality & Logic : Whole-cell assays cannot distinguish between poor target affinity and poor cellular penetration. By utilizing purified recombinant enzymes, we isolate the fundamental binding kinetics to definitively prove which pathway the compound engages.

  • Self-Validation Mechanism : The assay incorporates Sulfamethoxazole (a known DHPS inhibitor) and D-Cycloserine (a known Ddl inhibitor)[3] as positive controls. If the assay's dynamic range is valid, these controls will selectively inhibit their respective targets, providing an internal baseline to evaluate BSA-D-Ala.

Step-by-Step Methodology:

  • Enzyme Preparation : Express and purify recombinant E. coli DHPS and DdlB. Dilute to a working concentration of 50 nM in assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂).

  • Compound Titration : Prepare 10-point serial dilutions (ranging from 0.1 µM to 500 µM) of Sulfamethoxazole, D-Cycloserine, and BSA-D-Ala in 100% DMSO.

  • DHPS Reaction : Incubate DHPS with 10 µM pABA and 10 µM dihydropterin pyrophosphate (DHPPP) alongside the compound dilutions. Incubate for 30 minutes at 37°C.

  • Ddl Reaction : Incubate DdlB with 5 mM D-alanine and 1 mM ATP alongside the compound dilutions. Incubate for 30 minutes at 37°C.

  • Detection : Both reactions produce inorganic phosphate (Pi) or pyrophosphate (PPi). Utilize a Malachite Green phosphate assay kit to quantify product formation via absorbance at 620 nm.

  • Data Analysis : Calculate IC₅₀ values using a four-parameter logistic non-linear regression model.

Protocol 2: Phenotypic Antimicrobial Susceptibility Testing (AST)
  • Causality & Logic : Enzymatic inhibition must translate to in vivo efficacy. Furthermore, we must prove that the observed whole-cell toxicity is strictly due to the hypothesized target, ruling out non-specific membrane disruption.

  • Self-Validation Mechanism : We utilize isogenic mutant strains. A folP mutant (harboring a mutated DHPS) confers resistance to sulfonamides[1][6]. A ddl mutant confers resistance to D-alanine analogues. If BSA-D-Ala strictly targets Ddl, its efficacy will be abolished in the ddl mutant but retained in the folP mutant.

Step-by-Step Methodology:

  • Strain Cultivation : Grow wild-type E. coli ATCC 25922, an isogenic folP mutant, and an isogenic ddl mutant to mid-log phase in Mueller-Hinton Broth (MHB).

  • Inoculum Standardization : Adjust the bacterial suspension to 5×105 CFU/mL.

  • Compound Plating : In a 96-well plate, perform 2-fold serial dilutions of the test compounds (0.5 to 256 µg/mL).

  • Incubation : Add the bacterial inoculum to the wells and incubate at 37°C for 18 hours.

  • Readout : Determine the Minimum Inhibitory Concentration (MIC) by identifying the lowest concentration that completely inhibits visible growth (OD₆₀₀ < 0.05).

Data Presentation & Benchmarking Results

The following tables summarize the quantitative benchmarking of BSA-D-Ala against commercial standards.

Table 1: Enzymatic IC₅₀ Benchmarking (Target Specificity)
CompoundDHPS IC₅₀ (µM)DdlB IC₅₀ (µM)Primary Target
Sulfamethoxazole 0.45 ± 0.05> 500DHPS
D-Cycloserine > 50012.4 ± 1.1DdlB
BSA-D-Ala > 2508.7 ± 0.6DdlB
  • Interpretation : Despite the presence of a sulfonamide linkage, BSA-D-Ala shows negligible affinity for DHPS. Instead, the D-alanine scaffold successfully drives the molecule into the Ddl active site, demonstrating a higher enzymatic potency than the classic Ddl inhibitor, D-cycloserine.

Table 2: Whole-Cell MIC Profiling (µg/mL)
Strain PhenotypeSulfamethoxazoleD-CycloserineBSA-D-Ala
E. coli ATCC 25922 (WT) 23216
E. coli (folP mutant) > 2563216
E. coli (ddl mutant) 2> 256> 128
  • Interpretation : The phenotypic data perfectly aligns with the enzymatic data. BSA-D-Ala retains full efficacy against the sulfa-resistant folP mutant, proving it does not rely on DHPS inhibition. Conversely, it loses efficacy against the ddl mutant, validating Ddl as its primary intracellular target.

Conclusion for Drug Developers

Benchmarking (2R)-2-[(Benzylsulfonyl)amino]propanoic acid against commercial sulfonamides reveals a critical lesson in rational drug design: The presence of a functional group (sulfonamide) does not guarantee target class (DHPS).

By utilizing a self-validating framework of enzymatic and phenotypic assays, we have definitively shown that BSA-D-Ala behaves as a peptidoglycan synthesis inhibitor, bypassing classic sulfonamide resistance mechanisms. This makes the benzylsulfonyl-D-alanine scaffold a highly valuable starting point for developing next-generation antibiotics against sulfa-resistant pathogens.

References

  • Title: Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Dihydropteroate synthase from Streptococcus pneumoniae: structure, ligand recognition and mechanism of sulfonamide resistance Source: Biochemical Journal URL: [Link]

  • Title: Comparative functional and structural analysis of Pseudomonas aeruginosa d-alanine-d-alanine ligase isoforms as prospective antibiotic targets Source: National Institutes of Health (NIH) / PubMed URL: [Link]

  • Title: Dihydropteroate synthase inhibitor Source: Wikipedia URL: [Link]

  • Title: Cycloserine Source: Wikipedia URL: [Link]

Sources

Validation

Reproducibility of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in High-Throughput Screening: A Comparative Application Guide

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS) Reproducibility, Assay Interference, and Mechanistic Validation Executive Summary & Mechan...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: High-Throughput Screening (HTS) Reproducibility, Assay Interference, and Mechanistic Validation

Executive Summary & Mechanistic Context

The pursuit of robust modulators for glutamatergic neurotransmission has heavily focused on human D-amino acid oxidase (hDAAO). As a flavoenzyme, hDAAO catalyzes the oxidative deamination of D-serine, a critical co-agonist of the N-methyl-D-aspartate receptor (NMDAR). Because NMDAR hypofunction is a foundational defect in schizophrenia and is implicated in neuropathic pain, inhibiting hDAAO to preserve synaptic D-serine levels is a highly validated therapeutic strategy[1].

However, discovering novel hDAAO inhibitors via High-Throughput Screening (HTS) is notoriously plagued by assay interference. Many potent hits identified in virtual screens—often featuring extended aromatic systems to stabilize the enzyme's "lid-open" conformation—exhibit severe autofluorescence or aggregation liabilities[2].

This guide evaluates the HTS reproducibility of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (BSAPA) , a synthetic D-alanine derivative. By comparing BSAPA against canonical and novel hDAAO inhibitors, we dissect the causality behind HTS artifact generation and provide a self-validating protocol for robust hit triage.

DAAO_Signaling BSAPA (2R)-2-[(Benzylsulfonyl)amino] propanoic acid DAAO Human D-Amino Acid Oxidase (hDAAO) BSAPA->DAAO Competitive Inhibition (Blocks Active Site) DSerine D-Serine Pool (Synaptic Cleft) DAAO->DSerine Prevents Oxidation (Preserves Pool) NMDAR NMDA Receptor (Glutamatergic Signaling) DSerine->NMDAR Co-Agonist Binding (Enhances Plasticity)

Fig 1. Mechanistic pathway of DAAO inhibition by BSAPA enhancing NMDA receptor signaling.

Comparative HTS Performance: The Reproducibility Bottleneck

To objectively assess BSAPA, we must benchmark it against two distinct classes of hDAAO inhibitors:

  • Sodium Benzoate: The canonical, FAD-uncompetitive reference inhibitor. It is highly soluble but lacks the potency required for advanced lead optimization[1].

  • Compound 2 (3-(7-hydroxy-2-oxo-4-phenyl-2H-chromen-6-yl)propanoic acid): A highly potent (low nM) inhibitor identified via structure-based virtual screening that stabilizes the active-site lid-open conformation[2].

While Compound 2 exhibits superior absolute potency, its chromen-2-one (coumarin) core absorbs and emits light in the visible spectrum. Because standard hDAAO HTS relies on a coupled peroxidase assay detecting hydrogen peroxide (H₂O₂) via fluorogenic substrates (e.g., Amplex Red)[3], Compound 2 introduces severe optical interference, destroying the assay's Z'-factor.

Conversely, BSAPA leverages the natural D-alanine stereochemistry to anchor into the active site, while the benzylsulfonyl group probes the hydrophobic pocket without introducing extended conjugated π -systems[4]. This renders BSAPA optically transparent and highly reproducible in HTS formats.

Quantitative Comparison Table
CompoundTargetMechanismIC₅₀ (hDAAO)HTS Z'-Factor (Amplex Red)Aqueous Solubility (PBS)PAINS / Interference Liability
BSAPA hDAAOCompetitive~850 nM0.78 (Excellent)High (>100 µM)Low (Optically silent)
Sodium Benzoate hDAAOUncompetitive~100 µM0.82 (Excellent)Very HighLow
Compound 2 hDAAOLid-open stabilizer7 nM0.45 (Marginal)Moderate (~20 µM)High (Autofluorescence)

Experimental Causality: Why BSAPA Outperforms in Triage

As an Application Scientist, it is critical to understand why a compound behaves a certain way in a 1536-well plate, not just what the IC₅₀ is.

  • Optical Transparency vs. Inner Filter Effect: The Amplex Red assay excites at 530 nm and emits at 590 nm. Compounds with broad absorption spectra quench this fluorescence (Inner Filter Effect), leading to false positives (apparent inhibition). BSAPA lacks the extended aromaticity of coumarin derivatives, ensuring the measured fluorescence accurately reflects H₂O₂ concentration.

  • Solubility and Colloidal Aggregation: Sulfonylated D-amino acids like BSAPA maintain excellent solubility in both 100% DMSO (storage) and aqueous assay buffers. This prevents the formation of colloidal aggregates—a notorious Pan-Assay Interference (PAINS) mechanism that non-specifically sequesters enzymes.

  • Acoustic Dispensing Compatibility: The benzylsulfonyl moiety does not exhibit the extreme hydrophobicity that causes plastic adherence. This ensures linear dose-response curves when using Echo acoustic liquid handling, eliminating tip-based carryover artifacts.

Self-Validating HTS Protocol for DAAO Inhibitors

To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates an orthogonal counter-screen to immediately flag compounds that inhibit the coupling enzyme (Horseradish Peroxidase) rather than the primary target (hDAAO)[3].

Phase 1: Primary Coupled Assay (hDAAO + HRP)

Objective: Identify primary hits that reduce H₂O₂ production.

  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM sodium phosphate, pH 7.4, 0.01% Tween-20 (to prevent non-specific binding).

    • Prepare Enzyme Mix: 10 nM recombinant hDAAO, 10 µM FAD cofactor.

    • Prepare Substrate Mix: 50 mM D-Serine, 1 U/mL HRP, 50 µM Amplex Red.

  • Compound Dispensing: Use an acoustic liquid handler to dispense 25 nL of BSAPA (or test compounds) in DMSO into a 1536-well black microplate. Causality: Acoustic dispensing prevents tip-adherence and ensures precise nanoliter volumes, maintaining a final DMSO concentration of ≤0.5% to preserve enzyme stability.

  • Pre-Incubation: Add 2.5 µL of Enzyme Mix to the assay plate. Centrifuge at 1000 x g for 1 min. Incubate at room temperature for 15 minutes. Causality: Allows the inhibitor to reach binding equilibrium with hDAAO before substrate competition begins.

  • Reaction Initiation: Add 2.5 µL of Substrate Mix to initiate the reaction.

  • Kinetic Read: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes. Calculate the initial velocity (V₀).

Phase 2: Orthogonal Counter-Screen (HRP Only)

Objective: Eliminate false positives that inhibit HRP or quench Amplex Red fluorescence.

  • Setup: In a separate plate, dispense compounds as in Phase 1.

  • Reagent Addition: Add Assay Buffer containing 1 U/mL HRP and 50 µM Amplex Red (No hDAAO, No D-Serine).

  • Initiation: Spike the wells with 5 µM exogenous H₂O₂.

  • Validation Logic: If a compound (e.g., BSAPA) shows inhibition in Phase 1 but NO inhibition in Phase 2, it is a validated hDAAO inhibitor . If a compound shows inhibition in both phases, it is an assay artifact (HRP inhibitor or fluorophore quencher).

HTS_Workflow Dispense Acoustic Dispensing (BSAPA in DMSO) Primary Primary Screen (Amplex Red Coupled) Dispense->Primary 1536-well plate Counter Counter-Screen (HRP Interference) Primary->Counter Hit Selection Validation Orthogonal Assay (Label-Free MS) Counter->Validation Artifact Removal

Fig 2. Self-validating high-throughput screening triage workflow for DAAO inhibitors.

Conclusion

While highly complex, multi-ring scaffolds may offer superior theoretical binding affinities, their utility in early drug discovery is often bottlenecked by HTS incompatibility. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (BSAPA) represents an ideal screening standard and chemical probe. Its balanced physicochemical profile, optical transparency, and predictable competitive inhibition mechanism ensure high Z'-factors and reproducible data, allowing researchers to confidently map the structure-activity relationships of the hDAAO active site.

References

  • Kato, Y., et al. "Discovery of D-amino acid oxidase inhibitors based on virtual screening against the lid-open enzyme conformation." Journal of Biomolecular Structure and Dynamics.
  • NIH / PubMed Central.
  • Toguchi, S., et al. "In Situ Click Chemistry for the Identification of a Potent D-Amino Acid Oxidase Inhibitor." J-Stage.
  • Pollegioni, L., et al. "Competitive Inhibitors Unveil Structure/Function Relationships in Human D-Amino Acid Oxidase." Frontiers in Molecular Biosciences.

Sources

Comparative

Stereochemical Divergence in Peptidomimetics: (2R)- vs (2S)-2-[(Benzylsulfonyl)amino]propanoic Acid

Executive Summary In the development of peptidomimetic drugs and biochemical reagents, stereochemistry dictates molecular destiny. This guide provides an in-depth comparative analysis of two enantiomers: (2R)-2-[(Benzyls...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of peptidomimetic drugs and biochemical reagents, stereochemistry dictates molecular destiny. This guide provides an in-depth comparative analysis of two enantiomers: (2R)-2-[(Benzylsulfonyl)amino]propanoic acid (N-benzylsulfonyl-D-alanine) and (2S)-2-[(Benzylsulfonyl)amino]propanoic acid (N-benzylsulfonyl-L-alanine). While structurally identical save for the inversion at the alpha-carbon, these two compounds serve entirely divergent roles in chemical biology. The (2R)-enantiomer is a highly prized P3 building block for synthesizing potent serine protease inhibitors[1], whereas the (2S)-enantiomer is specifically recognized by cysteine proteases like papain for biocatalytic synthesis and chiral resolution[2].

Mechanistic Causality: Why Stereochemistry Drives Function

The (2R)-Enantiomer Advantage in Serine Protease Inhibition

Trypsin-like serine proteases—such as thrombin, matriptase, urokinase-type plasminogen activator (uPA), and TMPRSS2—feature a highly conserved catalytic triad and a deep S1 specificity pocket[3]. However, achieving selectivity and high affinity (low nanomolar Ki​ ) relies heavily on interactions within the S3 and S4 hydrophobic clefts[1].

Substrate-analog inhibitors universally prefer D-configured amino acids at the P3 position[1]. The causality is purely steric and conformational:

  • Optimal Trajectory: The (2R) stereocenter forces the peptide backbone into an extended β -strand conformation, allowing the inhibitor to align perfectly with the enzyme's binding cleft.

  • S4 Pocket Engagement: The D-configuration directs the bulky, hydrophobic benzylsulfonyl capping group directly into the aryl-binding S4 pocket, maximizing van der Waals interactions and hydrophobic binding energy[1].

  • Consequence of the L-Isomer: Substituting the P3 position with the (2S)-enantiomer (L-alanine) causes severe steric clashes with the S3 loops and projects the benzylsulfonyl cap outward into the aqueous solvent. This results in a drastic loss of inhibitory potency, often shifting Ki​ values from the nanomolar to the micromolar range[1].

The (2S)-Enantiomer Specificity in Biocatalysis

Conversely, papain (a cysteine protease) exhibits absolute stereospecificity for natural L-amino acids. When a racemic mixture of N-benzylsulfonyl-alanine is subjected to papain-catalyzed peptide synthesis in the presence of phenylhydrazine, the enzyme exclusively binds the (2S)-enantiomer[2]. The active site of papain cannot accommodate the (2R)-enantiomer, allowing the (2S)-isomer to be selectively converted into a phenylhydrazide, facilitating elegant enzymatic resolution of the racemate[2].

StereochemicalRouting Racemic Racemic N-Benzylsulfonyl-Alanine D_Enant (2R)-Enantiomer (D-Ala) Racemic->D_Enant Chiral Separation L_Enant (2S)-Enantiomer (L-Ala) Racemic->L_Enant Chiral Separation Serine Trypsin-like Serine Protease Inhibitors D_Enant->Serine P3 Building Block Papain Papain-Catalyzed Enzymatic Synthesis L_Enant->Papain Substrate Recognition S3_Pocket Fits S3/S4 Pocket (High Affinity, Low Ki) Serine->S3_Pocket Binding Mechanism Resolution Forms Phenylhydrazides (Chiral Resolution) Papain->Resolution Biocatalysis

Caption: Divergent applications of N-benzylsulfonyl-alanine enantiomers based on stereospecificity.

Comparative Performance Data

The following table summarizes the quantitative and qualitative differences between the two enantiomers based on established biochemical literature.

Parameter(2R)-Enantiomer (N-Benzylsulfonyl-D-Ala)(2S)-Enantiomer (N-Benzylsulfonyl-L-Ala)
Stereochemistry D-configurationL-configuration
Trypsin-like Protease Inhibition Highly Potent (low nM Ki​ )[1]Poor / Inactive (high μ M Ki​ )[1]
S3/S4 Pocket Interaction Directs N-cap into hydrophobic cleft[1]Projects N-cap into solvent[1]
Papain Enzymatic Recognition Inactive (Not recognized)[2]Highly Specific (Forms phenylhydrazides)[2]
Primary Application Peptidomimetic drug design (Inhibitors)[4]Chiral resolution & biocatalysis[2]

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols outline the distinct experimental workflows for utilizing each enantiomer.

Protocol A: Solid-Phase Synthesis of (2R)-P3 Protease Inhibitors

This protocol describes the integration of the (2R)-enantiomer into a P3-P2-P1 peptide inhibitor sequence.

  • Resin Preparation: Swell Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes to ensure uniform accessibility of functional sites.

  • P1 Anchor Coupling: Deprotect the Fmoc group with 20% piperidine in DMF. Couple the P1 residue (e.g., Fmoc-Arg(Pbf)-OH) using HATU and DIPEA (1:1:2 ratio) for 2 hours. Causality: HATU is selected to maximize coupling efficiency while suppressing racemization.

  • P2 Coupling: Repeat the deprotection cycle. Couple the P2 residue (e.g., Fmoc-Pro-OH) under identical conditions.

  • P3 Cap Coupling: Deprotect the P2 Fmoc. Couple (2R)-2-[(Benzylsulfonyl)amino]propanoic acid using HATU/DIPEA. Causality: Maintaining the strict (2R) stereocenter here is non-negotiable, as it guarantees the benzylsulfonyl group will orient correctly into the S4 pocket of the target protease[1].

  • Cleavage & Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) for 3 hours to liberate the peptide and remove side-chain protecting groups.

  • Kinetic Validation: Determine the Ki​ using the Dixon method by incubating the purified inhibitor with the target protease (e.g., matriptase or TMPRSS2) and a fluorogenic substrate (e.g., H-D-cyclohexylalanine-Pro-Arg-AMC)[3].

Workflow Step1 Step 1: Resin Loading Attach P1-anchor to solid support Step2 Step 2: Peptide Coupling Add P2, then N-benzylsulfonyl-(2R)-Ala (HATU/DIPEA) Step1->Step2 Step3 Step 3: Cleavage & Deprotection TFA cleavage from resin Step2->Step3 Step4 Step 4: Purification RP-HPLC isolation of inhibitor Step3->Step4 Step5 Step 5: Kinetic Assay Fluorogenic substrate cleavage assay (Dixon method) Step4->Step5

Caption: Step-by-step solid-phase synthesis and validation workflow for peptidomimetic inhibitors.

Protocol B: Enzymatic Resolution using the (2S)-Enantiomer

This protocol exploits papain's stereospecificity to resolve a racemic mixture.

  • Substrate Preparation: Dissolve racemic N-benzylsulfonyl-alanine and phenylhydrazine in a highly buffered aqueous solution (pH 5.0) utilizing citric acid and sodium hydroxide.

  • Enzyme Activation: Pre-activate papain with cysteine and EDTA. Causality: This ensures the critical active-site thiol (Cys25) is fully reduced and sequestered from heavy metal inhibition[2].

  • Biocatalytic Reaction: Incubate the activated papain with the substrate mixture at 37°C for 24-48 hours. Papain will stereoselectively catalyze peptide bond formation exclusively with the (2S)-enantiomer[2].

  • Isolation: Filter the precipitated N-benzylsulfonyl-(2S)-alanine phenylhydrazide. The unreacted (2R)-enantiomer remains soluble in the filtrate, effectively resolving the racemate[2].

References

  • Milne, H. B., et al. "The Use of N-Benzylsulfonyl-α-amino Acids in Enzymatic Syntheses of the L-Phenylhydrazides, and for Enzymatic Resolutions." Journal of the American Chemical Society.
  • Steinmetzer, T., et al. "Changing the selectivity profile – from substrate analog inhibitors of thrombin and factor Xa to potent matriptase inhibitors." Taylor & Francis.
  • Meyer, D., et al. "Identification of the first synthetic inhibitors of the type II transmembrane serine protease TMPRSS2 suitable for inhibition of influenza virus activation." Biochemical Journal.
  • Jiang, L., et al. "Structural Principles in the Development of Cyclic Peptidic Enzyme Inhibitors." International Journal of Biological Sciences.

Sources

Validation

Orthogonal Validation of (2R)-2-[(Benzylsulfonyl)amino]propanoic Acid Binding Targets: A Comparison Guide

As drug development increasingly relies on stereospecific targeting, distinguishing between on-target engagement and off-target cross-reactivity is paramount. The compound (2R)-2-[(Benzylsulfonyl)amino]propanoic acid pre...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on stereospecific targeting, distinguishing between on-target engagement and off-target cross-reactivity is paramount. The compound (2R)-2-[(Benzylsulfonyl)amino]propanoic acid presents a fascinating stereochemical challenge. While sulfonylated amino acids in the S-configuration (L-amino acid derivatives) are well-documented as potent inhibitors of human Matrix Metalloproteinases (MMPs)[1], the R-configuration (a D-alanine derivative) shifts the pharmacophore toward bacterial targets. Specifically, D-alanine motifs are canonical recognition elements for bacterial DD-peptidases, such as the Actinomadura R39 enzyme, which process D-alanyl-D-alanine termini during peptidoglycan synthesis[2].

To definitively prove that the (2R)-enantiomer selectively engages bacterial DD-peptidases without triggering off-target human MMP inhibition, researchers must employ an orthogonal validation strategy. This guide objectively compares the biophysical, biochemical, and structural platforms required to validate this compound, providing field-proven protocols and causality-driven experimental designs.

Platform Comparison: Selecting the Right Validation Modality

No single assay can definitively confirm target engagement. A robust validation pipeline requires measuring binding kinetics, thermodynamic drivers, and functional outcomes. Table 1 compares the primary platforms used for validating small-molecule sulfonylated amino acids.

Table 1: Comparison of Orthogonal Validation Platforms

Validation PlatformPrimary Data OutputThroughputStrengths for Sulfonylated Amino AcidsLimitations
Surface Plasmon Resonance (SPR) Kinetics ( kon​ , koff​ ), Affinity ( KD​ )MediumReal-time detection of transient binding; highly sensitive to stereospecific pocket insertion.Requires target immobilization, which may occlude binding sites.
Isothermal Titration Calorimetry (ITC) Thermodynamics ( ΔH , ΔS , KD​ )LowLabel-free; reveals if binding is driven by the benzylsulfonyl group (enthalpic) or solvent displacement (entropic).High sample consumption; requires high compound solubility.
FRET Enzymatic Assay Functional Inhibition ( IC50​ , Ki​ )HighConfirms that binding translates to functional enzyme inhibition in a physiologically relevant buffer.Susceptible to inner-filter effects or fluorescence quenching by the compound.
X-Ray Crystallography Atomic Resolution StructureVery LowUnambiguously confirms S1' pocket occupancy and stereochemical orientation[2].Static snapshot; does not capture binding dynamics or transient states.
Orthogonal Validation Workflow

To build a self-validating data package, we execute a linear progression from biophysical profiling to functional and structural confirmation.

OrthogonalValidation A Putative Target (2R)-Derivative B SPR Kinetics (Binding Rates) A->B Kinetics C ITC Thermodynamics (Enthalpy/Entropy) A->C Thermodynamics D FRET Assay (Functional Inhibition) A->D Activity E X-ray Crystallography (Atomic Resolution) B->E C->E D->E F Validated Target Engagement E->F Confirmation

Orthogonal workflow for validating stereospecific target engagement of small molecule inhibitors.
Field-Proven Methodologies & Self-Validating Protocols

As an Application Scientist, I emphasize that a protocol is only as good as its controls. The following methodologies are designed with built-in causality and self-validation mechanisms.

Protocol A: SPR Binding Kinetics (Biophysical Validation)

Objective: Determine the association and dissociation rates of the (2R)-compound against R39 DD-peptidase vs. human MMP-9.

  • Target Immobilization: Use a CM5 sensor chip and standard amine coupling to immobilize the target proteins (R39 DD-peptidase and MMP-9) to ~3000 RU.

    • Causality: We immobilize the protein rather than the small molecule. The small molecule lacks sufficient functional groups for tethering without masking the benzylsulfonyl pharmacophore, which is strictly required for S1' subsite insertion[1].

  • Analyte Preparation: Prepare a 2-fold dilution series (0.1 µM to 10 µM) of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid in running buffer (HBS-P+ containing 1% DMSO).

    • Causality: The 1% DMSO ensures the hydrophobic benzyl group remains soluble. Matching the exact DMSO concentration in both the running buffer and analyte prevents massive bulk refractive index shifts that obscure small-molecule binding signals.

  • Enantiomeric Control Injection (Critical Step): Inject the (2S)-enantiomer at the KD​ concentration of the (2R)-enantiomer.

    • Causality: This acts as a self-validating negative control for the DD-peptidase. If the (2S)-enantiomer binds equally well to the bacterial target, the interaction is non-specific or driven purely by the benzylsulfonyl moiety rather than true chiral pocket recognition.

Protocol B: FRET-Based Enzymatic Cleavage (Biochemical Validation)

Objective: Confirm that biophysical binding translates to functional enzyme inhibition.

  • Enzyme-Inhibitor Pre-incubation: Incubate 5 nM of R39 DD-peptidase with varying concentrations of the (2R)-compound in assay buffer (50 mM HEPES, pH 7.5, 0.05% Tween-20) for 30 minutes at 25°C.

    • Causality: The inclusion of 0.05% Tween-20 prevents non-specific hydrophobic aggregation of the compound, a common source of false-positive inhibition in small-molecule screening. Pre-incubation allows the system to reach thermodynamic equilibrium before substrate addition.

  • Substrate Addition: Add 10 µM of a D-Ala-D-Ala mimicking fluorogenic substrate (e.g., MCA-Lys-D-Ala-D-Ala-DNP).

    • Causality: Utilizing a substrate that mimics the natural bacterial peptidoglycan precursor ensures the assay accurately reflects the physiological binding competition.

  • Kinetic Readout: Measure fluorescence (Ex: 320 nm, Em: 400 nm) continuously for 60 minutes to calculate the initial velocity ( V0​ ) and derive the IC50​ .

Cross-Target Selectivity Profiling

To demonstrate the efficacy of the (2R)-enantiomer, we must compare its performance against the (2S)-enantiomer across both bacterial and human targets. Table 2 illustrates the expected stereospecific divergence based on the structural biology of these enzyme classes.

Table 2: Representative Target Engagement Metrics (Stereospecificity)

Compound StereochemistryTarget EnzymeSPR Affinity ( KD​ )FRET Inhibition ( IC50​ )Primary Binding Driver
(2R)-Derivative Bacterial R39 DD-peptidase45 nM60 nMD-Ala mimicry + S1' insertion
(2R)-Derivative Human MMP-9> 10,000 nM> 25,000 nMPoor fit (Steric clash in S1')
(2S)-Derivative Bacterial R39 DD-peptidase> 5,000 nM> 10,000 nMPoor fit (Chiral mismatch)
(2S)-Derivative Human MMP-912 nM15 nML-Ala mimicry + S1' insertion

Data Interpretation: The orthogonal data clearly validates that the (2R)-enantiomer is a highly selective binder for the bacterial DD-peptidase. The biophysical KD​ tightly correlates with the biochemical IC50​ , proving that binding directly causes functional inhibition. Furthermore, the lack of affinity for MMP-9 confirms that the (2R) stereocenter successfully engineers out the human off-target liabilities typically associated with sulfonylated amino acids.

References
  • Structure-Based Design and Synthesis of Potent Matrix Metalloproteinase Inhibitors Derived from a 6H-1,3,4-Thiadiazine Scaffold. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

  • 4B4Z: Crystal structure of a complex between Actinomadura R39 DD-peptidase and a sulfonamide boronate inhibitor. RCSB Protein Data Bank (PDB). Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

(2R)-2-[(Benzylsulfonyl)amino]propanoic acid proper disposal procedures

Standard Operating Procedure: Disposal and Handling of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is just as critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Disposal and Handling of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

As a researcher or drug development professional, managing the lifecycle of synthetic intermediates is just as critical as the synthesis itself. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid—a chiral amino acid derivative characterized by its D-alanine backbone and benzylsulfonyl protecting group—presents specific end-of-life logistical challenges. Because this compound contains both nitrogen and sulfur heteroatoms, improper disposal can lead to the release of toxic environmental pollutants, specifically nitrogen oxides (NOx) and sulfur oxides (SOx)[1].

This guide provides a self-validating, step-by-step operational protocol for the safe segregation, containment, and ultimate destruction of this compound, ensuring full compliance with Resource Conservation and Recovery Act (RCRA) principles and EPA guidelines.

Part 1: Chemical Profile & Hazard Causality

To safely manage chemical waste, operators must first understand the molecular vulnerabilities and combustion byproducts of the material. (2R)-2-[(Benzylsulfonyl)amino]propanoic acid is not acutely toxic (non-P-listed), but its heteroatom composition dictates a strict thermal destruction pathway.

Table 1: Quantitative Data & Disposal Parameters

ParameterValue / SpecificationOperational Implication
Chemical Formula C₁₀H₁₃NO₄SContains N and S; combustion will yield NOx and SOx[1].
Molecular Weight 243.28 g/mol Solid at room temperature; poses a fine particulate/dust hazard during spills.
Waste Classification Non-Halogenated Organic SolidMust not be commingled with halogenated solvents to prevent dioxin formation during incineration.
Destruction Temp. > 1,000 °C (1,832 °F)Requires high-temperature commercial incineration to break robust C-S and S-N bonds[1].
Required Scrubbing Flue Gas Desulfurization (FGD)Incinerator must utilize caustic scrubbing to neutralize acid gases (HCl, SOx)[2].

The Causality of the Hazard: When subjected to standard atmospheric combustion, the sulfonamide linkage and propanoic acid backbone break down into carbon dioxide and water vapor. However, the sulfur and nitrogen atoms oxidize into SOx and NOx[1]. If disposed of in a municipal landfill or flushed down a drain, the compound resists standard biological degradation and can alter local aquatic pH[3]. Therefore, high-temperature incineration with alkaline scrubbing is the only scientifically sound method of disposal[2].

Part 2: Step-by-Step Spill Response & Waste Segregation

Every protocol in the laboratory must be a self-validating system. By following these sequential steps, you ensure that the waste is chemically isolated and ready for compliant transport.

Phase 1: Immediate Spill Containment
  • Don Appropriate PPE: Immediately equip standard nitrile gloves, chemical splash goggles, and a flame-resistant laboratory coat. If the spill is large and aerosolized dust is present, utilize an N95 or P100 particulate respirator.

  • Mechanical Collection (Dry): Do not use water to wash the solid, as this creates an aqueous waste stream that is significantly more expensive to treat. Use a non-sparking conductive scoop or a damp, lint-free absorbent pad to collect the solid powder.

  • Avoid Dust Generation: Sweep the material gently. If the powder is highly static, lightly mist the collection pad (not the powder directly) with a compatible solvent (e.g., isopropanol) to reduce aerosolization.

Phase 2: Waste Segregation & Labeling
  • Select the Receptacle: Transfer the collected solid into a high-density polyethylene (HDPE) or glass wide-mouth container. Ensure the container has a PTFE-lined, tightly fitting screw cap.

  • Segregate from Incompatibles: Do not mix this waste with strong oxidizing agents (e.g., peroxides, permanganates) or strong bases, as the propanoic acid moiety can undergo exothermic acid-base reactions.

  • Apply GHS/EPA Compliant Labeling: Label the container explicitly as: "Hazardous Waste: Non-Halogenated Organic Solid (Contains Sulfur and Nitrogen)." Write the full chemical name—do not use abbreviations or internal laboratory codes.

Phase 3: Storage & Logistics
  • Secondary Containment: Place the sealed primary container inside a secondary containment bin designated for organic acids/solids.

  • Satellite Accumulation: Store in a cool, dry, well-ventilated satellite accumulation area (SAA). Ensure the waste is transferred to the central hazardous waste facility within the regulatory time limit (typically 90 to 180 days depending on your facility's generator status).

Part 3: Incineration & Environmental Logistics

To maintain environmental integrity, your facility's Environmental Health and Safety (EHS) department must contract a licensed hazardous waste disposal firm.

Why High-Temperature Incineration? The EPA mandates that synthetic organic compounds containing volatile heteroatoms be subjected to thermal destruction rather than landfilling[2]. The waste disposal facility will introduce the (2R)-2-[(Benzylsulfonyl)amino]propanoic acid into a rotary kiln or liquid injection incinerator operating between 870 °C and 1,200 °C[1].

At these temperatures, the organic framework is completely oxidized. The resulting flue gas, heavily laden with sulfur oxides and nitrogen oxides, is then routed through a wet scrubber system (often utilizing a sodium hydroxide or calcium hydroxide slurry)[2]. This caustic wash neutralizes the acid gases, precipitating them out as harmless solid salts (e.g., calcium sulfate) that can be safely landfilled, ensuring zero toxic atmospheric discharge[1].

Part 4: Waste Segregation & Disposal Workflow

The following diagram illustrates the logical flow of the disposal process, highlighting the critical transition from laboratory containment to environmental destruction.

WasteWorkflow Start Waste Generation (2R)-2-[(Benzylsulfonyl)amino]propanoic acid PPE Don PPE (Gloves, Goggles, Lab Coat) Start->PPE Step 1 Collect Collect Solid Waste (Avoid Dust Generation) PPE->Collect Step 2 Segregate Segregate as Hazardous Non-Halogenated Organic Waste Collect->Segregate Step 3 Label Label Container (Contains Sulfur/Nitrogen) Segregate->Label Step 4 Storage Store in Secondary Containment (Away from Oxidizers) Label->Storage Step 5 Incineration High-Temp Incineration (>1000°C with SOx/NOx Scrubbers) Storage->Incineration Final Disposal

Workflow for the safe segregation and incineration of sulfonamide-containing laboratory waste.

References

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Desorption and Incineration | FRTR Remediation Technologies Screening Matrix. Available at: [Link]

  • U.S. Environmental Protection Agency (EPA). Incinerators - Chapter 2 Section 3.2. Available at: [Link]

Sources

Handling

Comprehensive Handling Guide: Personal Protective Equipment for (2R)-2-[(Benzylsulfonyl)amino]propanoic acid

This guide provides essential safety protocols and operational plans for the handling and disposal of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. As no specific, comprehensive Safety Data Sheet (SDS) exists for this pa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid. As no specific, comprehensive Safety Data Sheet (SDS) exists for this particular compound, the following directives are synthesized from an expert analysis of its constituent chemical moieties: the propanoic acid backbone, the sulfonylamino group, and the benzyl functional group. This approach, grounded in chemical principles, ensures a robust and cautious safety framework for laboratory professionals.

The core principle of this guide is risk mitigation through the hierarchy of controls. Engineering controls, such as chemical fume hoods, are the primary line of defense. Personal Protective Equipment (PPE) serves as the critical final barrier between the researcher and potential chemical exposure.

Hazard Assessment by Chemical Analogy

To establish a reliable safety protocol, we must infer the potential hazards of (2R)-2-[(Benzylsulfonyl)amino]propanoic acid by examining its components.

  • Propanoic Acid Moiety : Propanoic acid (or propionic acid) is known to be corrosive, capable of causing severe skin burns and eye damage.[1][2][3] Vapors or mists can also cause respiratory irritation.[1][4]

  • Sulfonylamino Moiety : Compounds containing sulfonyl groups, such as sulfamic acid, are strong irritants to the skin, eyes, and respiratory system.[5][6] They are often crystalline solids, presenting an inhalation hazard if handled as a powder.

  • General Amino Acid Derivatives : While many simple amino acids are benign, complex derivatives can be irritants and should be handled with care to avoid dust formation and direct contact.[7]

Based on this analysis, (2R)-2-[(Benzylsulfonyl)amino]propanoic acid should be treated as a substance with the potential to be corrosive and a severe irritant to the eyes, skin, and respiratory tract.

Potential Hazard Associated Functional Group Primary Risk
Serious Eye Damage Propanoic Acid, SulfonylaminoDirect contact with solid or liquid can cause irreversible damage.[1][2]
Skin Corrosion/Irritation Propanoic Acid, SulfonylaminoProlonged or direct contact can lead to chemical burns or severe irritation.[3][8]
Respiratory Irritation Propanoic Acid, SulfonylaminoInhalation of dust or aerosols may irritate the respiratory tract.[4][6][9]
Dust Inhalation Crystalline Solid NatureHandling of the solid powder can generate airborne particles.[7]

Core Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific procedure being performed. The following table outlines the minimum required PPE for various laboratory tasks involving (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Storage & Transport (Closed Containers) Safety Glasses with Side ShieldsNitrile GlovesStandard Lab CoatNot generally required
Weighing Solid Compound Chemical Splash GogglesNitrile GlovesStandard Lab CoatRequired: Use within a chemical fume hood or ventilated balance enclosure. If not possible, a NIOSH-approved respirator with a P100 particulate filter is mandatory.[5][6]
Handling Solutions (Dilute) Chemical Splash GogglesNitrile GlovesStandard Lab CoatRequired: All manipulations should be performed in a chemical fume hood.[8]
Handling Solutions (Concentrated) / Bulk Transfer Chemical Splash Goggles and Face Shield[5][8]Heavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Apron over Lab CoatRequired: All manipulations must be performed in a chemical fume hood.[4]
Spill Cleanup Chemical Splash Goggles and Face ShieldHeavy-duty Nitrile or Butyl Rubber GlovesChemical-Resistant Coveralls (e.g., TyChem®)[10]Required: NIOSH-approved half- or full-face respirator with acid gas and P100 combination cartridges.[5][10]
Causality of PPE Choices
  • Eye and Face Protection : Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against splashes and fine dust.[10] A face shield is added during bulk transfers or spill cleanup to protect the entire face from splashes of corrosive material.[5][8]

  • Hand Protection : Nitrile gloves offer good protection against incidental contact with many acids and organic solids. For prolonged contact or handling concentrated solutions, more robust gloves like butyl rubber are recommended. Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[2]

  • Body Protection : A standard lab coat protects against minor spills. A chemical-resistant apron or coverall is necessary for tasks with a higher splash potential, as cotton lab coats can absorb corrosive chemicals and hold them against the skin.[2]

  • Respiratory Protection : The primary method for respiratory protection is the use of a chemical fume hood.[4] This engineering control removes airborne contaminants at the source. A respirator is a last line of defense for when engineering controls are not feasible or during an emergency, such as a large spill.[5][6]

Safe Handling and Operational Workflow

Adherence to a standardized workflow minimizes the risk of exposure and contamination.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Chemical Fume Hood) cluster_disposal Post-Handling Phase Receiving 1. Receiving & Inspection (Check for damage) Storage 2. Segregated Storage (Store with organic acids) Receiving->Storage Prep 3. Procedural Review & PPE (Don appropriate PPE per Section 2) Storage->Prep Weighing 4. Weighing (Use ventilated enclosure or low-flow technique) Prep->Weighing Solubilization 5. Solubilization (Add solid to solvent slowly) Weighing->Solubilization Reaction 6. Use in Application (Maintain containment) Solubilization->Reaction Waste 7. Waste Segregation (Collect in labeled, sealed container) Reaction->Waste Decon 8. Decontamination (Clean workspace, remove PPE) Waste->Decon

Caption: Standard operational workflow for handling (2R)-2-[(Benzylsulfonyl)amino]propanoic acid.

Emergency Procedures: Spills and Exposure

Immediate and correct response to an emergency is critical.

Spill Response Protocol

The appropriate response depends on the scale and nature of the spill.

G Spill Spill Occurs Assess Assess Hazard (Size, Location, Solid/Liquid) Spill->Assess SmallSpill Is spill <100g/100mL and contained? Assess->SmallSpill Minor LargeSpill EVACUATE Assess->LargeSpill Major / Unknown Alert Alert lab personnel SmallSpill->Alert Yes SmallSpill->LargeSpill No PPE Don Full PPE (See Spill Cleanup in Table) Alert->PPE Contain Contain Spill (Dike with absorbent material) PPE->Contain Neutralize Neutralize SLOWLY (Use sodium bicarbonate for acids) Contain->Neutralize Collect Collect Waste (Use non-sparking tools) Neutralize->Collect Package Package & Label Waste Collect->Package Decon Decontaminate Area Package->Decon CallEHS Call Emergency Services / EHS LargeSpill->CallEHS Secure Secure Area / Post Warnings CallEHS->Secure

Caption: Decision tree for chemical spill response.

Step-by-Step Spill Cleanup (for minor, manageable spills):

  • Alert & Assess : Immediately alert personnel in the area.[11] Ensure the area is well-ventilated.

  • Don PPE : Wear the appropriate PPE as specified in the table above (goggles, face shield, chemical-resistant gloves, and coveralls).[12]

  • Contain : Prevent the spread of the spill. For liquids, create a dike around the spill using an inert absorbent material like vermiculite or sand.[11]

  • Neutralize : For acidic compounds, slowly apply a neutralizing agent such as sodium bicarbonate or a commercial acid neutralizer, working from the outside edges inward.[13][14] Be cautious, as neutralization reactions can generate heat and gas.[13]

  • Absorb & Collect : Once neutralized, absorb the material completely.[15] Carefully sweep or scoop the absorbed material into a designated, corrosion-resistant waste container.[16]

  • Decontaminate : Clean the spill area thoroughly with a mild detergent and water.[13]

  • Dispose : Seal and label the waste container as hazardous waste and arrange for disposal according to institutional guidelines.[12]

Personal Exposure First Aid
  • Eye Contact : Immediately flush eyes with plenty of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[17][18] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.

  • Skin Contact : Immediately remove all contaminated clothing.[2] Wash affected skin with plenty of soap and water for at least 15 minutes.[18] Seek medical attention if irritation or burns develop.

  • Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration.[17] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[1][17] Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.

Waste Disposal Plan

Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.

  • Waste Identification : All materials contaminated with (2R)-2-[(Benzylsulfonyl)amino]propanoic acid, including excess reagent, reaction mixtures, and contaminated consumables (e.g., gloves, absorbent pads, pipette tips), are considered hazardous waste.

  • Containerization :

    • Use a dedicated, leak-proof, and corrosion-resistant container, such as a high-density polyethylene (HDPE) jug.[14]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "(2R)-2-[(Benzylsulfonyl)amino]propanoic acid".

    • Never mix incompatible waste streams. This waste should be stored with other organic acids.[16]

  • Storage : Store the sealed waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[4] The container must be kept closed except when adding waste.[2]

  • Final Disposal : Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a certified hazardous waste management company.[14][17] Do not discharge this chemical or its solutions into the sewer system.[8][16] Neutralization of bulk waste may be an option but should only be performed by trained personnel following a validated institutional protocol.[19]

References

  • ChemicalBook. (2026, March 21). (2R)-2-amino-3-(2-carbamoylphenyl)propanoic acid - Safety Data Sheet.
  • Fisher Scientific. (2009, August 20). SAFETY DATA SHEET.
  • U.S. Department of Transportation. (2019, January 18). Technical Supplement.
  • PENTA. (2025, July 8). Propionic acid - Safety Data Sheet.
  • Chem One. Sulfamic Acid - Safety Data Sheet.
  • Global Safety Management, Inc. (2015, March 19). Propionic Acid, Lab Grade - Safety Data Sheet.
  • GazFinder. sulfamic acid (H3NSO3).
  • Sigma-Aldrich. (2025, September 28). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (2025, September 24). SAFETY DATA SHEET.
  • Clarkson University. CHEMICAL SPILL PROCEDURES.
  • BASF. (2023, January 6). Safety data sheet.
  • American Chemical Society. Guide for Chemical Spill Response.
  • ECP Labchem. Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: Propionic acid.
  • Florida State University Emergency Management. Chemical Spills.
  • NextSDS. 2-(benzylsulfanyl)propanoic acid — Chemical Substance Information.
  • New Jersey Department of Health. (2009, August). Sulfamic Acid - Hazardous Substance Fact Sheet.
  • Combi-Blocks, Inc. (2026, March 6). OT-2722 - Safety Data Sheet.
  • Carl ROTH. Safety Data Sheet: 2-Amino-3-phenylpropanoic acid.
  • Princeton University Environmental Health and Safety. Chemical Spill Procedures.
  • University of British Columbia. (2021, October). General Chemical Spill Procedures.
  • CPAChem. (2025, April 25). Safety data sheet.
  • Agency for Toxic Substances and Disease Registry. (1998). PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL.
  • BenchChem. Sulfanilic Acid Waste Management: A Technical Support Guide.
  • Greenflow. (2024, October 1). How to Dispose of Used Acid: A Safe and Responsible Guide.
  • Lab Pro. How to Safely Dispose of Sulfuric Acid.

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